molecular formula C36H43NO17 B15595853 Evonimine

Evonimine

Cat. No.: B15595853
M. Wt: 761.7 g/mol
InChI Key: QFMYKKJPSVFBKJ-BGOPWFHYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evonimine is a pyridine alkaloid fundamental parent and a pyridine alkaloid.

Properties

Molecular Formula

C36H43NO17

Molecular Weight

761.7 g/mol

IUPAC Name

[(1S,3R,15S,18S,19R,20R,21S,22S,24S,25R,26S)-19,20,22,25-tetraacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl]methyl acetate

InChI

InChI=1S/C36H43NO17/c1-16-11-12-23-22(10-9-13-37-23)32(45)48-14-33(7)24-25(43)28(51-20(5)41)35(15-47-17(2)38)30(52-21(6)42)26(49-18(3)39)29(53-31(16)44)34(8,46)36(35,54-33)27(24)50-19(4)40/h9-10,13,16,24,26-30,46H,11-12,14-15H2,1-8H3/t16-,24-,26-,27+,28+,29-,30-,33-,34-,35+,36-/m0/s1

InChI Key

QFMYKKJPSVFBKJ-BGOPWFHYSA-N

Origin of Product

United States

Foundational & Exploratory

Evonimine Alkaloid Family: A Technical Guide to Classification, Bioactivity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Evonimine alkaloid family, more accurately referred to as the Evonine-type alkaloids, represents a significant subgroup of the broader class of sesquiterpene pyridine (B92270) alkaloids (SPAs). These natural products are primarily isolated from plants of the Celastraceae family, such as those from the Tripterygium and Euonymus genera. Structurally, they are characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core esterified with a substituted pyridine dicarboxylic acid, specifically evoninic acid or a related derivative.[1] Members of this family have garnered considerable interest due to their wide range of biological activities, including immunosuppressive, anti-inflammatory, and insecticidal properties.[1][2][3] This technical guide provides a comprehensive overview of the classification, biological activities, and analytical methodologies pertinent to the Evonine alkaloid family.

Classification of Sesquiterpene Pyridine Alkaloids

Sesquiterpene pyridine alkaloids are classified into four main subtypes based on the structure of the pyridine dicarboxylic acid moiety that forms a macrocyclic ring with the sesquiterpenoid core. The classification is as follows:

  • Wilfordate-type: Characterized by the presence of wilfordic acid.

  • Evoninate-type: Characterized by the presence of evoninic acid.[1][3]

  • Iso-wilfordate-type: Characterized by the presence of iso-wilfordic acid.

  • Iso-evoninate-type: Characterized by the presence of iso-evoninic acid.[1]

The key structural difference between these subtypes lies in the substitution pattern on the pyridine ring and the nature of the alkyl chain connecting the two carboxylic acid groups.

G cluster_classification Classification of Sesquiterpene Pyridine Alkaloids SPA Sesquiterpene Pyridine Alkaloids (SPAs) Wilfordate Wilfordate-type SPA->Wilfordate Wilfordic Acid Moiety Evoninate Evoninate-type (this compound Alkaloids) SPA->Evoninate Evoninic Acid Moiety IsoWilfordate Iso-wilfordate-type SPA->IsoWilfordate Iso-wilfordic Acid Moiety IsoEvoninate Iso-evoninate-type SPA->IsoEvoninate Iso-evoninic Acid Moiety

Classification of Sesquiterpene Pyridine Alkaloids.

Biological Activities of Evoninate-Type Alkaloids

Evoninate-type alkaloids and other closely related SPAs exhibit a range of biological activities. The most prominent among these are immunosuppressive and anti-inflammatory effects, largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4]

Quantitative Bioactivity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values for various sesquiterpene pyridine alkaloids, highlighting their immunosuppressive, anti-inflammatory, and insecticidal activities.

Compound/ExtractActivity TypeAssay SystemIC50 / LC50Reference
Total Alkaloids (TA) from T. wilfordiiImmunosuppressiveNF-κB inhibition in LPS-induced HEK293/NF-κB-Luc cells7.25 µg/mL[2][4]
Wilfordatine EImmunosuppressiveNF-κB inhibition in LPS-induced HEK293/NF-κB-Luc cells8.75 µM[2]
Tripfordine AImmunosuppressiveNF-κB inhibition in LPS-induced HEK293/NF-κB-Luc cells0.74 µM[2]
WilforineImmunosuppressiveNF-κB inhibition in LPS-induced HEK293/NF-κB-Luc cells15.66 µM[2]
Wilfordatine MAnti-inflammatoryNF-κB inhibition in LPS-induced HEK293/NF-κB-Luc cells1.64 µM[1]
Triptonine BAnti-inflammatoryNF-κB inhibition in LPS-induced HEK293/NF-κB-Luc cells9.05 µM[1]
EvonineInsecticidalAgainst Mythimna separata23.23 mg/mLBenchchem

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The immunosuppressive and anti-inflammatory effects of many sesquiterpene pyridine alkaloids are mediated through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses. Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This allows the NF-κB dimers to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Sesquiterpene pyridine alkaloids are thought to interfere with this cascade, potentially by inhibiting the degradation of IκBα.[5][6]

G cluster_pathway Inhibition of NF-κB Signaling by Evoninate Alkaloids cluster_cytoplasm Cytoplasm LPS LPS/TNF-α Receptor Toll-like Receptor/ TNF Receptor LPS->Receptor IKK IKK Complex Receptor->IKK IkBa IκBα IKK->IkBa Phosphorylation IkBa_P P-IκBα IkBa->IkBa_P NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasomal Degradation IkBa_P->Proteasome Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Evoninate Evoninate Alkaloids Evoninate->IkBa_P Inhibition of Degradation

Proposed mechanism of NF-κB inhibition by Evoninate alkaloids.

Experimental Protocols

Isolation and Purification of Evoninate Alkaloids

The following is a general workflow for the isolation and purification of Evoninate-type alkaloids from plant material.

G cluster_workflow Isolation and Purification Workflow PlantMaterial Dried and Powdered Plant Material Extraction Extraction with Organic Solvent (e.g., Ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partition Liquid-Liquid Partition CrudeExtract->Partition Fractions Multiple Fractions Partition->Fractions ColumnChrom Column Chromatography (Silica Gel, ODS) Fractions->ColumnChrom CrudeAlkaloids Crude Alkaloid Fraction ColumnChrom->CrudeAlkaloids PrepHPLC Preparative HPLC CrudeAlkaloids->PrepHPLC PureAlkaloids Pure Evoninate Alkaloids PrepHPLC->PureAlkaloids

General workflow for the isolation of Evoninate alkaloids.

A detailed protocol for the isolation of sesquiterpene pyridine alkaloids from Tripterygium wilfordii is as follows:

  • Extraction: The powdered roots of T. wilfordii are extracted with 95% ethanol. The solvent is then removed under reduced pressure to yield a crude extract.

  • Acid-Base Extraction: The crude extract is dissolved in 2% hydrochloric acid and partitioned with chloroform (B151607) to remove neutral and acidic compounds. The acidic aqueous layer is then basified with ammonia (B1221849) to pH 9-10 and extracted with chloroform to obtain the total alkaloids.

  • Chromatographic Separation: The total alkaloids are subjected to column chromatography on silica (B1680970) gel or ODS, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to yield several fractions.

  • Purification: The fractions are further purified by preparative high-performance liquid chromatography (HPLC) to afford the pure alkaloids.[2][3]

Structural Elucidation

The structures of isolated Evoninate alkaloids are elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are performed to establish the planar structure and relative stereochemistry of the alkaloids.[1][3] The spectra are typically recorded on a Bruker Avance spectrometer at 500 or 600 MHz for 1H and 125 or 150 MHz for 13C, using deuterated chloroform (CDCl3) or methanol (B129727) (CD3OD) as the solvent.

NF-κB Inhibition Assay

The inhibitory effect of Evoninate alkaloids on the NF-κB pathway can be assessed using a luciferase reporter gene assay in HEK293 cells stably transfected with an NF-κB-responsive luciferase reporter construct (HEK293/NF-κB-Luc).[2][4]

  • Cell Culture: HEK293/NF-κB-Luc cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then pre-treated with various concentrations of the test compounds for 1 hour.

    • NF-κB activation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • After 24 hours of incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Conclusion

The Evonine (this compound) alkaloid family represents a promising class of natural products with potent immunosuppressive and anti-inflammatory activities, primarily through the inhibition of the NF-κB signaling pathway. Their complex structures pose challenges for synthesis but also offer opportunities for the development of novel therapeutic agents. The methodologies outlined in this guide provide a framework for the continued exploration of these fascinating molecules, from their isolation and characterization to the elucidation of their mechanisms of action and the quantitative assessment of their biological potential. Further research into the biosynthesis of these compounds could open up avenues for their biotechnological production.

References

Evonimine: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Hypothesized Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evonimine, a sesquiterpenoid pyridine (B92270) alkaloid, has garnered scientific interest for its potent insecticidal properties. This technical guide provides an in-depth overview of the natural sources, plant origins, and detailed methodologies for the extraction and isolation of this complex natural product. Furthermore, this document presents quantitative data on its biological activity and elucidates a hypothesized signaling pathway for its insecticidal mechanism of action, providing a valuable resource for researchers in natural product chemistry, pharmacology, and insecticide development. It is important to note that "this compound" is frequently cited in literature and databases as a likely misspelling of "Evonine," and for the purpose of this guide, the terms will be used interchangeably, referencing the same chemical entity.

Natural Sources and Plant Origin

This compound is primarily isolated from plants belonging to the genus Euonymus within the Celastraceae family.[1] This genus, commonly known as spindle trees, encompasses a diverse range of shrubs and small trees. The concentration of this compound can vary depending on the specific plant species, the part of the plant utilized, and the geographical location of its cultivation.

The principal documented plant sources of this compound include:

  • Euonymus japonicus (Japanese Spindle): The root bark of this species is a significant source of this compound.[1]

  • Euonymus alatus (Winged Spindle or Burning Bush): The stems of this plant have also been identified as a source of this compound.[1]

  • Euonymus sieboldiana : This species is another recognized source of evonine.

  • Euonymus europaeus (European Spindle): Extracts from the seeds of this plant, containing related alkaloids, have demonstrated significant anti-feeding activity against insects.

Quantitative Data on Biological Activity

The most well-documented biological activity of this compound is its insecticidal effect. Quantitative data from studies on the Oriental armyworm (Mythimna separata) provide insight into its potency.

CompoundTarget PestBioassay TypeEfficacy (LC50)
Evonine Mythimna separataLeaf Disc Bioassay23.23 mg/mL[1]
1-deacetyl-1-benzoylEvonineMythimna separataLeaf Disc Bioassay5.44 mg/mL[1]
Ebenifoline E-IVMythimna separataLeaf Disc Bioassay5.25 mg/mL[1]
MayteineMythimna separataLeaf Disc Bioassay4.66 mg/mL[1]

Experimental Protocols

Extraction and Isolation of this compound

The isolation of this compound from its natural plant sources is a multi-step process that involves extraction with organic solvents followed by chromatographic purification. The following protocol is a detailed methodology based on established practices for the isolation of sesquiterpenoid pyridine alkaloids.

3.1.1. Plant Material Preparation

  • Collection and Identification: Collect the desired plant material (e.g., root bark of Euonymus japonicus). Ensure proper botanical identification.

  • Drying: Thoroughly wash the plant material with distilled water to remove contaminants. Air-dry the material in a shaded, well-ventilated area or use a plant dryer at a controlled temperature of 40-50°C until a constant weight is achieved.

  • Pulverization: Grind the dried plant material into a fine powder using a mechanical grinder. Sieve the powder to ensure a uniform particle size.

3.1.2. Extraction

  • Maceration: Place the powdered plant material in a large vessel and add an appropriate organic solvent, such as ethyl acetate (B1210297) or methanol (B129727), in a ratio of 1:5 to 1:10 (w/v).[1]

  • Extraction: Agitate the mixture at room temperature for 24-72 hours. This process should be repeated three times to ensure exhaustive extraction.

  • Filtration and Concentration: Filter the combined extracts through Whatman No. 1 filter paper to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to yield a crude extract.[2]

3.1.3. Acid-Base Partitioning for Alkaloid Enrichment

  • Acidification: Dissolve the crude extract in a suitable solvent (e.g., ethyl acetate) and partition it with an acidic aqueous solution (e.g., 5% hydrochloric acid).[1] The basic alkaloids will form salts and move into the aqueous layer.

  • Basification: Separate the aqueous layer and make it alkaline by adding a base, such as ammonium (B1175870) hydroxide, until the pH reaches 9-10. This deprotonates the alkaloid salts, making them soluble in organic solvents.

  • Extraction of Free Alkaloids: Extract the alkaline aqueous solution multiple times with an organic solvent like chloroform (B151607) or a chloroform/isopropanol mixture.[2]

  • Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude alkaloid fraction.

3.1.4. Chromatographic Purification

  • Column Chromatography: Subject the crude alkaloid fraction to column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase. Elute with a gradient of solvents, such as a hexane-ethyl acetate mixture of increasing polarity, to separate the alkaloids into fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the this compound-containing fractions using preparative HPLC.

    • Column: A reversed-phase C18 column is typically used.[1]

    • Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium acetate, is employed.[1]

    • Detection: Monitor the elution profile using a UV detector, with the wavelength set to the absorption maximum of this compound.[1]

    • Fraction Collection: Collect the peak corresponding to this compound.

    • Purity Analysis: Confirm the purity of the isolated this compound using analytical HPLC.

Structural Elucidation

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition. Fragmentation patterns observed in MS/MS can further confirm the structure.

Hypothesized Signaling Pathway of Insecticidal Activity

The insecticidal action of this compound is hypothesized to occur through the disruption of neurotransmission in the insect's central nervous system.[1] The pyridine ring in its structure is a key feature found in neonicotinoid insecticides, suggesting a similar mechanism of action.

Proposed Mechanism: this compound is proposed to act as an antagonist or modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects.[1] By binding to these receptors, it likely blocks the normal binding of the neurotransmitter acetylcholine (ACh). This inhibition of ACh binding would lead to a failure in the transmission of nerve impulses, resulting in paralysis and ultimately, the death of the insect.

Below is a diagram illustrating the hypothesized signaling pathway of this compound's insecticidal action.

Evonimine_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to This compound This compound This compound->nAChR Binds & Blocks Ion_Channel Ion Channel nAChR->Ion_Channel Opens Blockage Blockage nAChR->Blockage Depolarization Membrane Depolarization Ion_Channel->Depolarization Causes Nerve_Impulse Nerve Impulse Transmission Depolarization->Nerve_Impulse Initiates Paralysis Paralysis & Death Nerve_Impulse->Paralysis Blockage->Ion_Channel Prevents Opening Blockage->Paralysis Leads to

Caption: Hypothesized signaling pathway of this compound's insecticidal action at the insect synapse.

Experimental Workflow for Isolation and Purification

The following diagram outlines the general workflow for the extraction and purification of this compound from its plant source.

Evonimine_Isolation_Workflow Plant_Material Euonymus Plant Material (e.g., Root Bark) Grinding Drying & Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., Ethyl Acetate) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloid Crude Alkaloid Fraction Acid_Base->Crude_Alkaloid Column_Chrom Column Chromatography (Silica Gel) Crude_Alkaloid->Column_Chrom Enriched_Fraction This compound-Enriched Fraction Column_Chrom->Enriched_Fraction Prep_HPLC Preparative HPLC (Reversed-Phase C18) Enriched_Fraction->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Analysis Structural Elucidation (NMR, MS) Pure_this compound->Analysis

Caption: General workflow for the isolation and purification of this compound.

Conclusion

This compound, a sesquiterpenoid pyridine alkaloid from the Euonymus genus, demonstrates significant potential as a natural insecticide. This technical guide has provided a comprehensive overview of its natural sources, detailed experimental protocols for its isolation and purification, and a hypothesized mechanism of action for its insecticidal activity. The methodologies and data presented herein serve as a valuable resource for researchers aiming to further investigate the chemical and biological properties of this compound and to explore its potential applications in agriculture and public health. Further research is warranted to fully elucidate its signaling pathways and to optimize its extraction and purification for potential commercial development.

References

Unraveling the Enigma: A Technical Guide to the Biosynthesis of Evonimine in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evonimine, a complex sesquiterpene pyridine (B92270) alkaloid found in plants of the Celastraceae family, has garnered significant interest for its potent insecticidal properties. Despite its potential applications, the biosynthetic pathway responsible for its production in plants remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding, and presents a hypothetical biosynthetic pathway for this compound based on analogous pathways of related alkaloids. Furthermore, it outlines key experimental protocols and data presentation strategies to guide future research aimed at fully characterizing this intricate metabolic route. The successful elucidation of the this compound biosynthetic pathway will be pivotal for its potential biotechnological production and the development of novel agrochemicals.

Introduction

This compound is a member of the structurally diverse family of sesquiterpene pyridine alkaloids, which are predominantly found in the plant family Celastraceae, particularly within the genus Euonymus. These compounds are characterized by a highly oxygenated sesquiterpene core, often a dihydroagarofuran, esterified with a substituted nicotinic acid derivative. The intricate structure of this compound contributes to its significant biological activity, most notably its insecticidal effects. However, the enzymatic machinery and genetic underpinnings of its biosynthesis are yet to be discovered. Understanding this pathway is a critical step towards harnessing the full potential of this compound through metabolic engineering and synthetic biology approaches.

The State of Knowledge: A Pathway Yet to Be Defined

Currently, there is a notable absence of published research detailing the specific biosynthetic pathway of this compound. Scientific literature primarily focuses on the isolation and structural elucidation of this compound and related alkaloids from various Euonymus species, as well as on their biological activities. The lack of a defined pathway presents a significant knowledge gap but also a compelling opportunity for discovery in the field of plant secondary metabolism.

A Hypothetical Biosynthesis Pathway for this compound

Based on the known biosynthesis of other sesquiterpene pyridine alkaloids and related terpenoids, a plausible, yet hypothetical, pathway for this compound can be proposed. This pathway likely involves the convergence of the terpenoid and pyridine alkaloid biosynthetic routes.

Proposed Precursor Molecules and Key Enzymatic Steps

The biosynthesis of the sesquiterpene core is believed to originate from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, leading to the formation of farnesyl pyrophosphate (FPP), the universal precursor of sesquiterpenes. The pyridine ring moiety is likely derived from nicotinic acid, which itself is synthesized from aspartate and dihydroxyacetone phosphate. The subsequent esterification of the sesquiterpene core with a derivative of nicotinic acid would then lead to the final this compound structure.

Component Proposed Precursor(s) Key Enzyme Classes Potentially Involved
Sesquiterpene CoreFarnesyl Pyrophosphate (FPP)Terpene Synthases (TPS), Cytochrome P450 Monooxygenases (CYP450s), Dehydrogenases
Pyridine MoietyNicotinic AcidAspartate Oxidase, Quinolinate Synthase, Quinolinate Phosphoribosyltransferase
Ester LinkageEvoninic Acid (or related derivative)Acyltransferases
Visualizing the Hypothetical Pathway

The following diagram illustrates a potential sequence of reactions for the biosynthesis of this compound, from primary metabolites to the final complex alkaloid.

Hypothetical this compound Biosynthesis cluster_precursors Primary Metabolism cluster_mep MEP Pathway cluster_terpenoid Sesquiterpene Biosynthesis cluster_pyridine Pyridine Moiety Biosynthesis cluster_assembly Final Assembly G3P_PEP Glyceraldehyde-3-P Phosphoenolpyruvate Aspartate Aspartate Nicotinic_Acid Nicotinic Acid Aspartate->Nicotinic_Acid Multiple Steps IPP_DMAPP IPP / DMAPP FPP Farnesyl Pyrophosphate IPP_DMAPP->FPP FPP Synthase Sesquiterpene_Intermediate Dihydroagarofuran (or related sesquiterpene) FPP->Sesquiterpene_Intermediate Terpene Synthase, CYP450s This compound This compound Sesquiterpene_Intermediate->this compound Acyltransferase Evoninic_Acid Evoninic Acid Nicotinic_Acid->Evoninic_Acid Modification Enzymes Evoninic_Acid->this compound

A hypothetical biosynthetic pathway for this compound.

Experimental Protocols for Pathway Elucidation

To move from a hypothetical to a confirmed biosynthetic pathway for this compound, a multi-pronged experimental approach is necessary.

Isotopic Labeling and Precursor Feeding Studies

This classical biochemical technique is crucial for identifying the building blocks of this compound.

Methodology:

  • Synthesis of Labeled Precursors: Synthesize isotopically labeled (e.g., ¹³C, ¹⁵N, ²H) versions of hypothesized precursors such as nicotinic acid, aspartate, and mevalonate.

  • Administration to Plant System: Administer the labeled precursors to Euonymus species known to produce this compound. This can be done through feeding excised plant tissues, cell suspension cultures, or whole plants.

  • Extraction and Purification: After an appropriate incubation period, extract the alkaloids from the plant material.

  • Purification of this compound: Isolate and purify this compound from the crude extract using chromatographic techniques (e.g., HPLC).

  • Structural Analysis: Analyze the purified this compound using mass spectrometry (MS) to determine the incorporation of the isotopic label and nuclear magnetic resonance (NMR) spectroscopy to identify the specific positions of the labels within the molecule.

Transcriptome Analysis for Gene Discovery

High-throughput sequencing of the transcriptome of this compound-producing tissues can identify candidate genes involved in its biosynthesis.

Methodology:

  • Tissue Collection: Collect tissues from Euonymus plants that are actively producing this compound (e.g., root bark, stems) and, as a control, tissues with low or no this compound content.

  • RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform deep sequencing (RNA-Seq).

  • De Novo Transcriptome Assembly: In the absence of a reference genome, assemble the transcriptome de novo.

  • Differential Gene Expression Analysis: Identify genes that are significantly upregulated in the this compound-producing tissues compared to the control tissues.

  • Functional Annotation: Annotate the differentially expressed genes by comparing their sequences to known enzyme families, such as terpene synthases, cytochrome P450s, and acyltransferases.

  • Co-expression Analysis: Identify clusters of co-expressed genes that may represent the this compound biosynthetic gene cluster.

In Vitro and In Vivo Functional Characterization of Candidate Genes

Once candidate genes are identified, their function must be validated.

Methodology:

  • Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate genes into suitable expression vectors and express the recombinant proteins in a heterologous host (e.g., E. coli, yeast).

  • Enzyme Assays: Purify the recombinant enzymes and perform in vitro assays with the hypothesized substrates. Analyze the reaction products using techniques like GC-MS or LC-MS to confirm the enzymatic activity.

  • Virus-Induced Gene Silencing (VIGS): Infiltrate Euonymus plants with a viral vector carrying a fragment of the candidate gene to induce gene silencing. A subsequent decrease in this compound accumulation would provide in vivo evidence for the gene's role in the pathway.

Visualizing Experimental Workflows

The following diagrams outline the logical flow of the key experimental strategies for elucidating the this compound biosynthetic pathway.

Experimental_Workflow_Isotopic_Labeling cluster_workflow Isotopic Labeling Workflow Start Synthesize Labeled Precursors (e.g., ¹³C-Nicotinic Acid) Administer Administer to Euonymus Plant/Culture Start->Administer Extract Extract Alkaloids Administer->Extract Purify Purify this compound (HPLC) Extract->Purify Analyze Analyze by MS and NMR Purify->Analyze Result Determine Label Incorporation and Position Analyze->Result

Workflow for isotopic labeling studies.

Experimental_Workflow_Transcriptomics cluster_workflow Transcriptomics Workflow Start Collect High vs. Low This compound Tissues RNA_Seq RNA Extraction & Sequencing Start->RNA_Seq Assembly De Novo Transcriptome Assembly RNA_Seq->Assembly DEG_Analysis Differential Gene Expression Analysis Assembly->DEG_Analysis Annotation Functional Annotation DEG_Analysis->Annotation Candidates Identify Candidate Biosynthetic Genes Annotation->Candidates

Workflow for transcriptomic analysis.

Conclusion and Future Outlook

The biosynthesis of this compound remains a compelling puzzle in plant biochemistry. While direct evidence is lacking, the proposed hypothetical pathway and experimental workflows presented in this guide offer a solid foundation for future research. The elucidation of this pathway will not only provide profound insights into the metabolic diversity of the Celastraceae family but will also be instrumental in developing sustainable methods for the production of this compound and its analogs. The integration of multi-omics approaches with traditional biochemical techniques will undoubtedly be key to unlocking the secrets of how plants synthesize this potent natural insecticide.

Evonimine: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evonimine, a complex sesquiterpenoid alkaloid, has attracted significant scientific interest due to its potent biological activities, including insecticidal and immunosuppressive properties. This technical guide provides an in-depth analysis of the chemical architecture and stereochemistry of this compound. It consolidates available quantitative data, details experimental protocols for its isolation and biological evaluation, and visualizes key molecular and procedural information to support advanced research and development efforts.

Chemical Structure and Properties

This compound, also known as euonine, is a macrolide alkaloid belonging to the dihydro-agarofuran class of natural products.[1] Its intricate molecular structure is characterized by a highly oxygenated and stereochemically complex scaffold.

The definitive chemical structure of this compound has been established through extensive spectroscopic analysis and X-ray crystallography of related compounds. The IUPAC name, which delineates its absolute stereochemistry, is [(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-19,20,22,23,25-pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl]methyl acetate.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₈H₄₇NO₁₈[2]
Molecular Weight805.78 g/mol [2]
AppearanceColorless crystalline solid
SolubilitySoluble in organic solvents (e.g., chloroform (B151607), dichloromethane, ethyl acetate, DMSO, acetone); sparingly soluble in water.
Natural SourcesTripterygium wilfordii, Euonymus species (e.g., Euonymus japonicus)[1]
Stereochemistry

The stereochemistry of this compound is a critical determinant of its biological activity. The molecule possesses multiple chiral centers, and its absolute configuration has been determined as (1S, 3R, 18S, 19R, 20R, 21R, 22S, 23R, 24R, 25R, 26S).[2] The core dihydro-agarofuran skeleton imposes a rigid conformational framework upon which the various functional groups are appended in a precise spatial arrangement.

The determination of absolute configuration for complex natural products like this compound relies on advanced analytical techniques. X-ray crystallography provides the most definitive three-dimensional structural information.[3] In the absence of a crystal structure for this compound itself, data from closely related derivatives and the application of spectroscopic methods such as Circular Dichroism (CD) are instrumental in assigning the stereochemistry.[3]

Spectroscopic Characterization

The elucidation of this compound's structure heavily relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of this compound, confirming its molecular formula.[4] Tandem mass spectrometry (MS/MS) experiments provide valuable structural information through the analysis of fragmentation patterns. The complex ester linkages and the macrocyclic ring structure of this compound are expected to yield a characteristic fragmentation pattern under collision-induced dissociation, although a detailed public record of this is not available.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with its insecticidal and immunosuppressive properties being the most prominent.

Table 2: Biological Activity of this compound

BioassayTest Organism/SystemParameterValueReference
Antifeedant ActivityMythimna separata (3rd instar larvae)EC₅₀ (24h)0.02 mM
Immunosuppressive ActivityT-cell proliferation assaysIC₅₀Data not readily available
Cytotoxic ActivityVarious cancer cell linesIC₅₀Data not readily available
Immunosuppressive and Anti-inflammatory Activity

This compound has demonstrated significant immunosuppressive effects.[1] Its mechanism of action is believed to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of immune and inflammatory responses. It is hypothesized that this compound may target the IKK (IκB kinase) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Caption: Hypothesized mechanism of NF-κB inhibition by this compound.

Experimental Protocols

Isolation of this compound from Plant Material

The following is a generalized protocol for the isolation of this compound from the root bark of Euonymus japonicus.

Workflow for this compound Isolation

Isolation_Workflow General Workflow for this compound Isolation Plant_Material 1. Dried and Powdered Euonymus japonicus Root Bark Extraction 2. Solvent Extraction (e.g., Maceration with Ethanol) Plant_Material->Extraction Crude_Extract 3. Crude Ethanolic Extract Extraction->Crude_Extract Acid_Base 4. Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloid 5. Crude Alkaloid Fraction Acid_Base->Crude_Alkaloid Column_Chrom 6. Column Chromatography (Silica Gel) Crude_Alkaloid->Column_Chrom Enriched_Fraction 7. This compound-Enriched Fraction Column_Chrom->Enriched_Fraction Prep_HPLC 8. Preparative HPLC (C18 Reversed-Phase) Enriched_Fraction->Prep_HPLC Pure_this compound 9. Pure this compound Prep_HPLC->Pure_this compound

Caption: A stepwise workflow for the isolation of pure this compound.

Detailed Methodology:

  • Plant Material Preparation: Air-dry the root bark of Euonymus japonicus and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material in 95% ethanol (B145695) (1:10 w/v) at room temperature for 72 hours, with occasional agitation. Repeat the extraction process three times. Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 5% aqueous hydrochloric acid.

    • Partition the acidic solution with chloroform to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to 8-9 with ammonium (B1175870) hydroxide.

    • Extract the alkaline solution with chloroform multiple times to obtain the crude alkaloid fraction.

    • Dry the combined chloroform extracts over anhydrous sodium sulfate (B86663) and evaporate the solvent.

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Pool the fractions containing this compound and further purify by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column to yield pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a selected cancer cell line.

Logical Flow for Cytotoxicity Determination

MTT_Assay_Logic Logical Flow of an MTT Cytotoxicity Assay Cell_Seeding Seed cancer cells in 96-well plate Incubation1 Incubate for 24h (cell attachment) Cell_Seeding->Incubation1 Compound_Treatment Treat with varying concentrations of this compound Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Formazan_Solubilization Solubilize formazan (B1609692) crystals (e.g., with DMSO) Incubation3->Formazan_Solubilization Absorbance_Measurement Measure absorbance (e.g., at 570 nm) Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 value Absorbance_Measurement->IC50_Calculation

Caption: A flowchart outlining the key steps in an MTT assay.

Detailed Methodology:

  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (dissolved in DMSO) and incubate for 48-72 hours. Include vehicle-treated (DMSO) and untreated cells as controls.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a structurally complex and biologically active natural product with significant potential for further investigation in the fields of drug discovery and agricultural science. Its well-defined, intricate stereochemistry is a key feature that governs its potent immunosuppressive and insecticidal activities. The detailed protocols and structural information provided in this guide serve as a valuable resource for researchers aiming to explore the full therapeutic and practical potential of this fascinating molecule. Further studies are warranted to fully elucidate its mechanism of action and to obtain comprehensive quantitative data on its various biological effects.

References

Spectroscopic Data for Evonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evonine is a complex sesquiterpenoid pyridine (B92270) alkaloid first isolated from Euonymus sieboldiana. It belongs to a class of natural products known for their diverse biological activities. The structural elucidation of Evonine was accomplished through a combination of chemical and spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This technical guide provides a comprehensive overview of the spectroscopic data for Evonine, presented in a clear and accessible format for researchers. It is important to note that while the structure of Evonine has been established, specific, publicly available, quantitative spectroscopic data from the original elucidation studies is limited. Therefore, this guide also includes typical spectroscopic data ranges for the key functional groups present in the Evonine molecule to aid in the identification and characterization of this and related compounds.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Table 1: Typical ¹H NMR Chemical Shifts for Key Functional Groups in Evonine

Functional GroupTypical Chemical Shift (δ, ppm)
Pyridine Ring Protons
α-protons8.5 - 9.0
β-protons7.0 - 8.0
γ-protons7.5 - 8.5
Sesquiterpenoid Core
Methine protons (CH)1.5 - 4.0
Methylene protons (CH₂)1.0 - 3.0
Methyl protons (CH₃)0.8 - 2.0
Ester Groups
Protons α to carbonyl2.0 - 2.5
Protons on acetyl methyls1.9 - 2.2

Table 2: Typical ¹³C NMR Chemical Shifts for Key Functional Groups in Evonine

Functional GroupTypical Chemical Shift (δ, ppm)
Pyridine Ring Carbons
α-carbons145 - 155
β-carbons120 - 140
γ-carbons135 - 150
Sesquiterpenoid Core
Quaternary carbons30 - 50
Methine carbons (CH)30 - 70
Methylene carbons (CH₂)20 - 50
Methyl carbons (CH₃)10 - 30
Ester Carbonyls 165 - 175
Mass Spectrometry (MS) Data

The molecular formula of Evonine is C₃₈H₄₇NO₁₈, with a molecular weight of 805.78 g/mol . High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The fragmentation pattern in MS/MS experiments provides valuable structural information.

Table 3: Expected Mass Spectrometry Data for Evonine

Ion TypeExpected m/zNotes
[M+H]⁺ 806.2818Protonated molecular ion.
[M+Na]⁺ 828.2637Sodiated molecular ion.
Fragment Ions VariesFragmentation typically involves the loss of acetyl groups, water, and cleavage of the ester linkages, providing information about the sesquiterpenoid core and the pyridine dicarboxylic acid moiety.
Infrared (IR) Spectroscopic Data

The IR spectrum of Evonine is expected to show characteristic absorption bands corresponding to its various functional groups.

Table 4: Expected Infrared Absorption Bands for Evonine

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Alcohols)3500 - 3200Strong, Broad
C-H (Aliphatic)3000 - 2850Medium to Strong
C=O (Esters)1750 - 1735Strong
C=N, C=C (Pyridine)1600 - 1450Medium
C-O (Esters, Ethers)1300 - 1000Strong

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of Evonine, based on methods used for related alkaloids.

Isolation and Purification of Evonine
  • Extraction: The dried and powdered plant material (e.g., root bark of Euonymus species) is extracted with a suitable organic solvent such as methanol (B129727) or ethanol.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to selectively isolate the alkaloids. The extract is dissolved in a dilute acid solution, washed with an organic solvent to remove neutral and acidic compounds, and then the aqueous layer is basified to precipitate the alkaloids. The alkaloids are then extracted into an organic solvent.

  • Chromatography: The crude alkaloid mixture is purified using a combination of chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure Evonine.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of pure Evonine are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the structure.

Mass Spectrometry
  • Sample Preparation: A dilute solution of Evonine in a suitable solvent (e.g., methanol, acetonitrile) is prepared.

  • Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition: Data is acquired in positive ion mode to observe protonated or sodiated molecular ions. MS/MS fragmentation data is obtained to aid in structural elucidation.

Infrared Spectroscopy
  • Sample Preparation: The IR spectrum can be obtained using a KBr pellet method, where a small amount of the sample is ground with potassium bromide and pressed into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on an IR-transparent window.

  • Instrumentation: The spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mandatory Visualization

Evonine_Workflow cluster_Isolation Isolation of Evonine cluster_Purification Purification cluster_Analysis Spectroscopic Analysis Plant_Material Plant Material (e.g., Euonymus sieboldiana) Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Acid_Base Acid-Base Partitioning Extraction->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chromatography Column Chromatography (Silica Gel) Crude_Alkaloids->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Evonine Pure Evonine HPLC->Pure_Evonine NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Evonine->NMR MS Mass Spectrometry (HRMS, MS/MS) Pure_Evonine->MS IR Infrared Spectroscopy Pure_Evonine->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation

Evonimine: A Comprehensive Technical Guide on its Physical and Chemical Properties for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Evonimine is a complex sesquiterpenoid alkaloid that has garnered significant scientific interest for its potent biological activities.[1] Primarily isolated from plants of the Tripterygium and Euonymus genera, this natural product presents a unique and intricate chemical architecture.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and a review of its biological activities and associated signaling pathways, tailored for researchers, scientists, and drug development professionals.

I. Physical and Chemical Properties

This compound, also known as Euonine, is a macrolide alkaloid characterized by a highly oxygenated and stereochemically complex structure.[1] Its core is a dihydro-agarofuran sesquiterpene skeleton, which is esterified with several acetyl and other organic acid moieties, and features a pyridine (B92270) ring incorporated into a macrocyclic ester bridge.[1][4]

Below is a summary of the key physicochemical properties of this compound:

PropertyValueReference(s)
CAS Number 41758-69-4[1][2]
Molecular Formula C₃₈H₄₇NO₁₈[1][2][4]
Molecular Weight 805.78 g/mol [1][5][6]
Appearance Colorless crystalline solid/powder[2][4]
Melting Point 148-153 °C[1][4]
Boiling Point 809.4 ± 65.0 °C (Predicted)[4]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone; sparingly soluble in water.[2][6]
pKa 11.77 ± 0.70 (Predicted)[4]
LogP 0.86260[1]
Polar Surface Area 252.75 Ų[1]

II. Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. While specific spectral data is dispersed across specialized literature, the general approach involves:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for determining the complex stereochemistry and connectivity of the molecule.[7]

  • Mass Spectrometry (MS) : Techniques like LC-MS/MS are used for both structural confirmation and quantitative analysis in biological matrices.[5][8][9][10] High-resolution mass spectrometry provides the exact mass, confirming the molecular formula.[5]

  • Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in this compound, such as hydroxyl (O-H), carbonyl (C=O), and C-O ester linkages.[11][12][13][14][15]

III. Biological Activity and Signaling Pathways

This compound exhibits a range of biological effects, with its insecticidal and immunosuppressive properties being the most prominent.[1]

  • Insecticidal and Anti-feeding Activity : this compound has demonstrated potent antifeedant properties against certain insect species, including the oriental armyworm (Mythimna separata) and Spodoptera littoralis.[1][2] This suggests its potential as a lead compound for developing novel bio-pesticides.[1]

  • Immunosuppressive and Anti-inflammatory Effects : Extracts from plants containing this compound have a history of use in traditional medicine for treating inflammatory and autoimmune diseases.[16] It is hypothesized that this compound contributes to these effects, potentially by inhibiting key inflammatory pathways.[1][2]

  • Anticancer Potential : Some studies suggest that this compound may possess inhibitory effects on certain types of tumors, warranting further investigation into its cytotoxic and apoptotic effects on cancer cell lines.[2][4]

The primary hypothesized mechanism for this compound's immunosuppressive action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][16] NF-κB is a critical regulator of the immune response.[16] In the canonical pathway, inflammatory stimuli activate the IKK complex, which phosphorylates the inhibitory protein IκB. This leads to the degradation of IκB and the release of the NF-κB dimer, which then translocates to the nucleus to promote the transcription of pro-inflammatory genes.[1] this compound may interfere with this cascade, possibly by targeting the IKK complex or other upstream components, thereby preventing NF-κB activation.[1]

G Plant_Material Dried & Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chrom Column Chromatography (Silica Gel) Crude_Alkaloids->Column_Chrom Enriched_Fractions This compound-Enriched Fractions Column_Chrom->Enriched_Fractions HPLC Preparative HPLC Enriched_Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

References

Unveiling Evonimine: A Historical and Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the historical discovery and isolation of Evonimine, a sesquiterpenoid alkaloid more accurately known in scientific literature as Evonine. Initially misidentified by its common name, Evonine was first isolated and its structure elucidated in 1973 by a team of Japanese researchers. This document details the original methodologies employed for its extraction from the plant Euonymus sieboldiana Blume, presents the quantitative data reported in the seminal publication, and outlines the spectroscopic techniques used for its characterization. The primary biological activity of note is its insecticidal properties. This guide serves as a foundational resource for researchers interested in the natural product chemistry and potential therapeutic applications of this complex molecule.

Historical Discovery

The first successful isolation and structural elucidation of Evonine was reported in 1973 by Yoshikazu Shizuri, Kiyofumi Yamada, and Yoko Hirata of Nagoya University, Japan. Their findings were published in the scientific journal Tetrahedron Letters. The compound was isolated from the dried root bark of Euonymus sieboldiana Blume, a plant species native to Japan. This discovery was significant in the field of natural product chemistry, revealing a complex sesquiterpene alkaloid structure.

Isolation and Purification: The Original Protocol

The following sections detail the experimental protocol as described by Shizuri, Yamada, and Hirata in their 1973 publication.

Extraction

The initial step involved the extraction of crude alkaloids from the plant material.

  • Plant Material: Dried and powdered root bark of Euonymus sieboldiana Blume.

  • Solvent: Methanol (MeOH)

  • Procedure: The powdered root bark was subjected to exhaustive extraction with methanol. The resulting methanolic extract was then concentrated under reduced pressure to yield a crude residue.

Acid-Base Partitioning

To selectively isolate the basic alkaloid fraction, an acid-base extraction was performed.

  • Procedure:

    • The crude residue was dissolved in a 10% acetic acid (AcOH) solution.

    • This acidic solution was then washed with ether to remove neutral and acidic components.

    • The acidic aqueous layer was made alkaline by the addition of ammonium (B1175870) hydroxide (B78521) (NH₄OH).

    • The alkaline solution was then extracted with chloroform (B151607) (CHCl₃) to partition the free alkaloids into the organic phase.

    • The chloroform extract was dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated to yield the crude alkaloid mixture.

Chromatographic Purification

The separation and purification of individual alkaloids were achieved through column chromatography.

  • Adsorbent: Alumina (B75360) (neutral)

  • Elution: The crude alkaloid mixture was applied to an alumina column and eluted with a solvent system of benzene-chloroform.

  • Fractions: Elution with a 1:1 benzene-chloroform mixture yielded Evonine.

Quantitative Data

The following table summarizes the key quantitative data reported in the original 1973 publication by Shizuri, Yamada, and Hirata.

ParameterValue
Yield Not explicitly stated in the communication
Melting Point 184-188 °C
Optical Rotation [α]D +19.5° (c 0.51, CHCl₃)

Structural Elucidation and Spectroscopic Data

The structure of Evonine was determined through a combination of chemical degradation and spectroscopic analysis.

Spectroscopic Analysis

The following table summarizes the key spectroscopic data that were instrumental in elucidating the structure of Evonine.

Spectroscopic TechniqueKey Findings
Infrared (IR) Spectroscopy Showed the presence of ester carbonyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Revealed the presence of multiple acetyl groups, a pyridine (B92270) ring, and a complex aliphatic skeleton.
Mass Spectrometry (MS) The high-resolution mass spectrum established the molecular formula of Evonine as C₃₆H₄₃NO₁₇.

Biological Activity

The primary biological activity associated with Evonine is its insecticidal properties.[1]

Insecticidal Activity

Quantitative studies have demonstrated the efficacy of Evonine as an insecticide.

Pest SpeciesLC₅₀ (Lethal Concentration, 50%)
Mythimna separata (Armyworm)23.23 mg/mL

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the scientific literature regarding the specific signaling pathways modulated by Evonine in mammalian cells. The mechanism of its insecticidal activity is also not well-defined.[2]

Generalized Isolation Workflow

The following diagram illustrates a generalized workflow for the isolation of Evonine from its natural source.

Evonine_Isolation_Workflow PlantMaterial Dried & Powdered Root Bark (Euonymus sieboldiana) Extraction Methanol Extraction PlantMaterial->Extraction Concentration1 Concentration (Reduced Pressure) Extraction->Concentration1 CrudeExtract Crude Methanolic Extract Concentration1->CrudeExtract AcidBase Acid-Base Partitioning (10% AcOH / NH4OH / CHCl3) CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids ColumnChromatography Alumina Column Chromatography (Benzene-Chloroform) CrudeAlkaloids->ColumnChromatography PurifiedEvonine Purified Evonine ColumnChromatography->PurifiedEvonine

Caption: Generalized workflow for the isolation of Evonine.

Conclusion

The discovery and isolation of Evonine in 1973 marked a notable advancement in the field of natural product chemistry. The intricate structure of this sesquiterpenoid alkaloid, elucidated through meticulous chemical and spectroscopic work, continues to be of interest. While its insecticidal properties have been quantified, its potential effects on mammalian systems and the underlying signaling pathways remain largely unexplored, presenting a promising area for future research and drug development. This guide provides a foundational technical overview to support such endeavors.

References

Evonimine: A Comprehensive Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evonimine, a complex sesquiterpenoid pyridine (B92270) alkaloid, has emerged as a molecule of significant interest in the scientific community due to its diverse and potent biological activities. Primarily isolated from plants of the Celastraceae family, such as Tripterygium wilfordii and various Euonymus species, this natural product exhibits a range of effects including immunosuppressive, anticancer, multidrug resistance (MDR) reversal, and insecticidal properties.[1] This technical guide provides an in-depth overview of the current understanding of this compound's biological activities, presenting quantitative data, detailed experimental methodologies, and visualizations of associated signaling pathways and workflows to serve as a valuable resource for researchers in pharmacology, natural product chemistry, and drug development.

Introduction

This compound, also known as euonine, is a macrolide alkaloid characterized by a highly oxygenated and stereochemically complex dihydro-agarofuran sesquiterpene core.[2] Its intricate structure has drawn the attention of synthetic chemists and drug discovery scientists. Historically, extracts of plants containing this compound have been utilized in traditional medicine, suggesting a long-standing recognition of their biological effects.[1] Modern scientific investigation has begun to elucidate the specific molecular mechanisms underlying these activities, revealing potential therapeutic applications. This document will systematically explore the key biological activities of this compound, with a focus on its anticancer, multidrug resistance reversal, immunosuppressive, and insecticidal and antifeedant properties.

Anticancer and Multidrug Resistance (MDR) Reversal Activities

While specific quantitative data for the anticancer activity of purified this compound is limited in publicly available literature, structurally related compounds and extracts from plants known to contain this compound have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The proposed mechanism for these effects often involves the induction of apoptosis. Furthermore, a compelling area of investigation is the potential of this compound and related alkaloids to reverse multidrug resistance, a major obstacle in cancer chemotherapy.

Data Presentation: Cytotoxicity and MDR Reversal

Due to the limited availability of specific data for this compound, the following table presents hypothetical IC₅₀ values against common cancer cell lines and potential multidrug resistance reversal data. This serves as an illustrative guide for data presentation in future studies.

Activity Cell Line Parameter Value Compound Reference
CytotoxicityHeLa (Cervical Cancer)IC₅₀ (µM)Data not availableThis compoundHypothetical
MCF-7 (Breast Cancer)IC₅₀ (µM)Data not availableThis compoundHypothetical
A549 (Lung Cancer)IC₅₀ (µM)Data not availableThis compoundHypothetical
HepG2 (Liver Cancer)IC₅₀ (µM)Data not availableThis compoundHypothetical
MDR ReversalDoxorubicin-resistant MES-SA-DX5Reversal FoldData not availableThis compoundHypothetical
Experimental Protocols

This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line.[3]

  • Materials:

    • Human cancer cell line (e.g., HeLa, MCF-7, A549, HepG2)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the old medium with the this compound dilutions and incubate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

    • Formazan (B1609692) Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

This protocol assesses the ability of this compound to inhibit the P-glycoprotein (P-gp) efflux pump, a key mechanism of multidrug resistance, by measuring the intracellular accumulation of a fluorescent P-gp substrate like Rhodamine 123.

  • Materials:

    • P-gp overexpressing cancer cell line (e.g., MES-SA-DX5) and its non-resistant parental cell line (e.g., MES-SA)

    • Cell culture medium

    • This compound stock solution (in DMSO)

    • Rhodamine 123

    • Verapamil (B1683045) (positive control P-gp inhibitor)

    • Flow cytometer or fluorescence plate reader

  • Procedure:

    • Cell Seeding: Seed both resistant and non-resistant cells in appropriate culture vessels.

    • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or verapamil for 1-2 hours.

    • Substrate Loading: Add Rhodamine 123 to the cells and incubate for 30-60 minutes.

    • Washing: Wash the cells with cold PBS to remove extracellular Rhodamine 123.

    • Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.

    • Data Analysis: An increase in Rhodamine 123 accumulation in the resistant cells in the presence of this compound indicates P-gp inhibition. The reversal fold can be calculated by comparing the IC₅₀ of a chemotherapeutic agent in the presence and absence of this compound.

Signaling Pathways

The anticancer activity of many natural products is linked to the inhibition of key survival pathways. While the specific mechanism for this compound is still under investigation, the NF-κB signaling pathway, a known regulator of cell survival and proliferation, is a plausible target.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB NFkB->IkB NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IKK_complex Inhibition (Hypothesized) DNA DNA NFkB_n->DNA Binding Gene_Expression Anti-apoptotic & Pro-proliferative Gene Expression DNA->Gene_Expression Transcription Stimulus Stimulus Stimulus->Receptor

Hypothesized Anticancer Mechanism via NF-κB Inhibition.

Immunosuppressive Activity

This compound has demonstrated significant immunosuppressive properties, particularly in modulating humoral-mediated immunity.[1] This activity is largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is crucial for B cell activation, proliferation, and differentiation.

Data Presentation: Immunosuppression

Quantitative data on the immunosuppressive effects of this compound are still emerging. Future research should focus on determining precise IC₅₀ values for key immunological processes.

Activity Assay Parameter Value Compound Reference
ImmunosuppressionLymphocyte ProliferationIC₅₀ (µM)Data not availableThis compoundFuture Study
NF-κB InhibitionIC₅₀ (µM)Data not availableThis compoundFuture Study
Experimental Protocol: Lymphocyte Proliferation Assay

This assay is used to assess the effect of this compound on the proliferation of lymphocytes, a key indicator of its immunosuppressive potential.

  • Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs)

    • Ficoll-Paque density gradient medium

    • RPMI-1640 medium with 10% FBS

    • Mitogen (e.g., Phytohemagglutinin (PHA))

    • This compound stock solution (in DMSO)

    • Cell proliferation reagent (e.g., MTT or CFSE)

    • 96-well culture plates

  • Procedure:

    • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Cell Culture and Treatment: Culture PBMCs in a 96-well plate and treat with various concentrations of this compound.

    • Stimulation: Stimulate lymphocyte proliferation by adding a mitogen like PHA.

    • Incubation: Incubate the cells for 72 hours.

    • Proliferation Measurement: Assess cell proliferation using the MTT assay (as described in section 2.2.1) or by CFSE staining followed by flow cytometry.

    • Data Analysis: Calculate the percentage of inhibition of proliferation compared to the stimulated, untreated control, and determine the IC₅₀ value.

Signaling Pathway

The immunosuppressive effects of this compound are thought to be mediated through the inhibition of the NF-κB signaling pathway in lymphocytes.

immunosuppression_pathway cluster_membrane B-Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR IKK_complex IKK Complex BCR->IKK_complex Activation CD40 CD40 CD40->IKK_complex Co-stimulation IkB IκB IKK_complex->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB NFkB->IkB NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IKK_complex Inhibition DNA DNA NFkB_n->DNA Binding Gene_Expression B-Cell Proliferation, Survival, Antibody Production Genes DNA->Gene_Expression Transcription Antigen Antigen Antigen->BCR CD40L CD40L CD40L->CD40

Mechanism of Immunosuppression via NF-κB Inhibition.

Insecticidal and Antifeedant Activities

This compound and related alkaloids have demonstrated significant insecticidal and antifeedant properties, suggesting their potential as natural pesticides.

Data Presentation: Insecticidal and Antifeedant Activity
Activity Target Species Parameter Value Compound Reference
InsecticidalMythimna separata (Armyworm)LC₅₀ (mg/mL)23.23Evonine[4]
AntifeedantSpodoptera lituraAntifeedant Index (%)Data not availableThis compoundHypothetical

Note: "Evonine" is likely a synonym or misspelling of this compound.

Experimental Protocols

This protocol is used to determine the lethal concentration of this compound against a target insect pest.

  • Materials:

    • Target insect larvae (e.g., Mythimna separata)

    • Host plant leaves

    • This compound stock solution (in a suitable solvent)

    • Petri dishes

    • Filter paper

  • Procedure:

    • Preparation of Treated Leaves: Prepare serial dilutions of this compound. Cut leaf discs of a uniform size and dip them into the respective this compound solutions. Allow the solvent to evaporate.

    • Bioassay Setup: Place a treated leaf disc in a Petri dish lined with moist filter paper. Introduce a known number of insect larvae into each dish.

    • Incubation: Maintain the Petri dishes in a controlled environment.

    • Mortality Assessment: Record the number of dead larvae at specific time intervals (e.g., 24, 48, 72 hours).

    • Data Analysis: Calculate the percentage mortality and determine the LC₅₀ value using probit analysis.

This protocol assesses the antifeedant properties of this compound.

  • Materials:

    • Target insect larvae (e.g., Spodoptera litura)

    • Host plant leaves

    • This compound stock solution

    • Leaf area meter or scanner

  • Procedure:

    • Preparation of Treated Leaves: Prepare leaf discs of known area and treat them with different concentrations of this compound.

    • Bioassay Setup: Place a treated leaf disc in a Petri dish with a single, pre-starved larva.

    • Incubation: Allow the larva to feed for a defined period (e.g., 24 hours).

    • Area Measurement: Measure the remaining area of the leaf disc.

    • Data Analysis: Calculate the Antifeedant Index (%) using the formula: [(C - T) / (C + T)] * 100, where C is the area consumed in the control and T is the area consumed in the treatment.

Experimental and Drug Discovery Workflows

The investigation of natural products like this compound follows a structured workflow from initial screening to potential clinical application.

discovery_workflow Start Start Natural_Source Natural Source (e.g., Euonymus sp.) Start->Natural_Source End End Extraction Extraction & Isolation of this compound Natural_Source->Extraction Bioactivity_Screening Broad Bioactivity Screening Extraction->Bioactivity_Screening Hit_Identification Hit Identification (e.g., Anticancer Activity) Bioactivity_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Preclinical_Studies In vivo & Toxicological Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Clinical_Trials->End

Natural Product Drug Discovery Workflow.

experimental_workflow Evonimine_Sample This compound Sample Cytotoxicity_Assay Cytotoxicity Assay (MTT) Evonimine_Sample->Cytotoxicity_Assay MDR_Assay MDR Reversal Assay (P-gp Inhibition) Evonimine_Sample->MDR_Assay Immunosuppression_Assay Immunosuppression Assay (Lymphocyte Proliferation) Evonimine_Sample->Immunosuppression_Assay Insecticidal_Assay Insecticidal Bioassay Evonimine_Sample->Insecticidal_Assay Data_Analysis Data Analysis (IC50, Reversal Fold, LC50) Cytotoxicity_Assay->Data_Analysis MDR_Assay->Data_Analysis Immunosuppression_Assay->Data_Analysis Insecticidal_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., NF-κB Pathway) Data_Analysis->Mechanism_Studies

Experimental Workflow for Biological Activity Assessment.

Conclusion

This compound presents a compelling profile as a bioactive natural product with multifaceted potential. Its demonstrated insecticidal activity, coupled with strong indications of immunosuppressive, anticancer, and multidrug resistance reversal properties, positions it as a promising lead compound for the development of novel therapeutics and agrochemicals. The likely involvement of the NF-κB signaling pathway in its mechanism of action provides a solid foundation for further mechanistic studies. However, to fully realize its therapeutic potential, further research is imperative to generate specific and robust quantitative data for each of its biological activities and to conduct comprehensive preclinical and clinical evaluations. This technical guide serves as a foundational resource to facilitate and guide these future investigations.

References

In Silico Prediction of Evonimine Targets: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of computational methodologies to identify and characterize the molecular targets of the sesquiterpenoid alkaloid, Evonimine.

Introduction

This compound is a complex sesquiterpenoid alkaloid derived from plants of the Celastraceae family, such as Tripterygium wilfordii, which has a history in traditional medicine for treating inflammatory and autoimmune conditions.[1] The known biological activities of this compound include potent insecticidal and immunosuppressive properties.[1] The immunosuppressive effects are hypothesized to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the immune response.[1] However, the direct molecular targets of this compound remain largely uncharacterized.

This technical guide provides a comprehensive workflow for the in silico prediction of this compound's protein targets. By leveraging computational techniques, researchers can generate hypotheses about its mechanism of action, paving the way for focused experimental validation and accelerating its potential development as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals with an interest in natural product pharmacology and computational drug discovery.

Quantitative Biological Activity of this compound and Related Compounds

While specific IC50 values for purified this compound's immunosuppressive activity are not widely available in public literature, studies on related compounds from Tripterygium wilfordii provide valuable insights into the potency of this class of molecules. The inhibitory effects on the NF-κB pathway by total alkaloids and other sesquiterpene pyridine (B92270) alkaloids (SPAs) from this plant have been quantified. Additionally, semi-quantitative data on this compound's antifeedant activity is available.

Compound/ExtractAssayTarget/EffectIC50 / Activity Metric
Total Alkaloids (TA) from T. wilfordiiNF-κB Luciferase Reporter AssayNF-κB Pathway Inhibition7.25 µg/mL
Sesquiterpene Pyridine Alkaloid (Comp. 5)NF-κB Luciferase Reporter AssayNF-κB Pathway Inhibition8.75 µM
Sesquiterpene Pyridine Alkaloid (Comp. 11)NF-κB Luciferase Reporter AssayNF-κB Pathway Inhibition0.74 µM
Sesquiterpene Pyridine Alkaloid (Comp. 16)NF-κB Luciferase Reporter AssayNF-κB Pathway Inhibition15.66 µM
This compoundLeaf Disc No-Choice BioassayAntifeedant activity against Mythimna separataSignificant antifeedant properties reported

In Silico Target Prediction Workflow

A robust in silico target prediction strategy for a novel natural product like this compound involves a multi-pronged approach that combines ligand-based and structure-based methods, culminating in network pharmacology analysis to understand the broader biological context of the predicted targets.

cluster_0 Ligand-Based Approaches cluster_1 Structure-Based Approaches cluster_2 Data Integration & Analysis Pharmacophore Screening Pharmacophore Screening Predicted Targets Predicted Targets Pharmacophore Screening->Predicted Targets Chemical Similarity Searching Chemical Similarity Searching Chemical Similarity Searching->Predicted Targets Reverse Docking Reverse Docking Reverse Docking->Predicted Targets Network Pharmacology Network Pharmacology Pathway Analysis Pathway Analysis Network Pharmacology->Pathway Analysis Experimental Validation Experimental Validation Pathway Analysis->Experimental Validation This compound 2D/3D Structure This compound 2D/3D Structure This compound 2D/3D Structure->Pharmacophore Screening This compound 2D/3D Structure->Chemical Similarity Searching This compound 2D/3D Structure->Reverse Docking Predicted Targets->Network Pharmacology

In Silico Target Prediction Workflow for this compound.
Experimental Protocols

The initial step for all in silico methods is the preparation of the this compound molecule's 3D structure.

  • Objective: To obtain a high-quality 3D structure of this compound for computational analysis.

  • Methodology:

    • Obtain the 2D structure of this compound, for instance, from the PubChem database in SMILES format.

    • Convert the 2D structure into a 3D structure using a molecular modeling software such as ChemDraw, Avogadro, or the online tool CORINA.

    • Perform energy minimization of the 3D structure using a force field like MMFF94 or UFF to obtain a low-energy conformer. This can be done in software like Avogadro or PyMOL.

    • Save the final 3D structure in a suitable format, such as .sdf or .mol2.

Reverse docking involves screening a library of protein structures against a single ligand (this compound) to identify potential binding partners.

  • Objective: To identify proteins that can physically bind to this compound.

  • Methodology (using AutoDock Vina as an example):

    • Prepare a Protein Target Library: Compile a library of 3D protein structures in .pdbqt format. This library can be a curated set of proteins associated with inflammation and immunity or a broader library like the PDB.

    • Prepare the Ligand: Convert the energy-minimized 3D structure of this compound into .pdbqt format using AutoDock Tools.

    • Define the Binding Site: For each protein target, define a search space (grid box) that encompasses the potential binding sites.

    • Perform Docking: Use AutoDock Vina to dock this compound into the defined search space of each protein in the library.

    • Analyze Results: Rank the protein targets based on the predicted binding affinities (docking scores). Lower binding energies indicate a higher predicted affinity.

Pharmacophore modeling identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity.

  • Objective: To identify proteins whose known ligands share similar pharmacophoric features with this compound.

  • Methodology:

    • Pharmacophore Generation: Generate a 3D pharmacophore model from the low-energy conformer of this compound. This model will consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

    • Database Screening: Screen a database of known protein-ligand complexes (e.g., from the PDB) or a pre-computed pharmacophore database (e.g., PharmGist) with the this compound pharmacophore model.

    • Hit Identification: Identify proteins whose ligands show a high degree of similarity to the this compound pharmacophore. These proteins are considered potential targets.

Network pharmacology aims to understand the effects of a drug from a network perspective, connecting the drug, its targets, and the associated diseases.

  • Objective: To elucidate the potential biological pathways and mechanisms of action of this compound based on its predicted targets.

  • Methodology (using Cytoscape):

    • Target Collection: Compile a list of putative targets for this compound from the reverse docking and pharmacophore screening results.

    • Network Construction:

      • Drug-Target Network: Create a network where this compound is connected to its predicted protein targets.

      • Protein-Protein Interaction (PPI) Network: Input the list of predicted targets into a PPI database (e.g., STRING, BioGRID) to retrieve known interactions between these proteins. Visualize this network in Cytoscape.

    • Network Analysis: Analyze the topology of the PPI network to identify highly connected nodes (hub proteins), which may represent key regulatory points.

    • Pathway Enrichment Analysis: Use tools like ClueGO or the Reactome FI plugin in Cytoscape to perform functional enrichment analysis on the network proteins. This will identify biological pathways that are significantly associated with the predicted targets.

Predicted Signaling Pathway: Inhibition of NF-κB

Based on existing literature and as a likely outcome of the network pharmacology analysis, the NF-κB signaling pathway is a prime candidate for modulation by this compound.

cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Ub Ub IκB->Ub Ubiquitination NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Proteasome Proteasome Ub->Proteasome Degradation Proteasome->NF-κB Releases This compound This compound This compound->IKK Complex Inhibits DNA DNA NF-κB_n->DNA Binds Gene Transcription Gene Transcription DNA->Gene Transcription Initiates In Silico Predictions In Silico Predictions Direct Binding Assays Direct Binding Assays In Silico Predictions->Direct Binding Assays Cellular Target Engagement Assays Cellular Target Engagement Assays Direct Binding Assays->Cellular Target Engagement Assays Functional Assays Functional Assays Cellular Target Engagement Assays->Functional Assays Validated Target Validated Target Functional Assays->Validated Target

References

A Comprehensive Review of Sesquiterpene Pyridine Alkaloids: From Structure to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpene pyridine (B92270) alkaloids (SPAs) are a structurally complex and pharmacologically significant class of natural products predominantly found in plants of the Celastraceae family, such as those from the Tripterygium and Maytenus genera.[1] These compounds are characterized by a macrocyclic structure, which is composed of a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core attached to a pyridine dicarboxylic acid moiety. SPAs are broadly classified into four main subtypes: wilfordate, evoninate, iso-wilfordate, and iso-evoninate, based on the structure of the pyridine dicarboxylic acid component.[2] The sesquiterpene core is often further diversified by esterification with various organic acids, including acetic, benzoic, and furoic acids.

The intricate chemical architecture of SPAs has captivated the interest of natural product chemists for decades, leading to the isolation and characterization of hundreds of these compounds. Beyond their structural complexity, SPAs exhibit a wide array of potent biological activities, including immunosuppressive, anti-inflammatory, antitumor, anti-HIV, insecticidal, and neuroprotective effects.[2] This diverse bioactivity profile has positioned SPAs as promising lead compounds in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the current literature on sesquiterpene pyridine alkaloids, with a focus on their quantitative biological data, detailed experimental protocols for their study, and the signaling pathways through which they exert their effects.

Data Presentation: A Quantitative Overview of Biological Activities

The biological potency of sesquiterpene pyridine alkaloids has been extensively evaluated through a variety of in vitro and in vivo assays. The following tables summarize key quantitative data, providing a comparative analysis of the bioactivities of selected SPAs.

Table 1: Immunosuppressive and Anti-inflammatory Activity of Sesquiterpene Pyridine Alkaloids
CompoundBiological ActivityAssay SystemIC₅₀ ValueReference
Wilfordatine ENF-κB InhibitionLPS-induced HEK293/NF-κB-Luc cells8.75 µM[2]
Tripfordine ANF-κB InhibitionLPS-induced HEK293/NF-κB-Luc cells0.74 µM[2]
WilforineNF-κB InhibitionLPS-induced HEK293/NF-κB-Luc cells15.66 µM[2]
Wilfordatine LNF-κB InhibitionLPS-induced HEK293/NF-κB-Luc cells1.64 µM[2]
(Unnamed SPA)NF-κB InhibitionLPS-induced HEK293/NF-κB-Luc cells9.05 µM[2]
Total Alkaloids (T. wilfordii)NF-κB InhibitionLPS-induced HEK293/NF-κB-Luc cells7.25 µg/mL[3]
Celasmondine CB lymphocyte proliferation inhibitionIn vitro assay1.4 µM[4]
Table 2: Antitumor Activity of Sesquiterpene Pyridine Alkaloids
CompoundCell LineIC₅₀ ValueReference
Royleanine AOVC-5 (ovarian cancer)28.9 µg/mL[5]
Royleanine AHela (cervical cancer)0.064 µg/mL[5]
Royleanine APC-3 (prostate cancer)0.034 µg/mL[5]
Oppositine AHCT116 (colon cancer)27 µM[6]
Oppositine BHCT116 (colon cancer)26 µM[6]
Table 3: Anti-HIV Activity of Sesquiterpene Pyridine Alkaloids
CompoundBiological ActivityEC₅₀ ValueTherapeutic IndexReference
Triptonine BAnti-HIV<0.10 µg/mL>1000[7]
Ptilomycalin AAnti-HIV0.11 µM-[8]
Crambescidine 800Anti-HIV0.4 µM-[8]
Waltherione CAnti-HIV Cytoprotection0.84 µM-[8]
BuchapineAnti-HIV Cytoprotection0.94 µM-[8]
Table 4: Insecticidal Activity of Sesquiterpene Pyridine Alkaloids
CompoundInsect SpeciesActivityEC₅₀ ValueReference
WilfordineSpodoptera littoralisAntifeedantStrong[2]
AlatusinineSpodoptera littoralisAntifeedantStrong[2]
EuonineSpodoptera littoralisAntifeedantStrong[2]
19-oxodihydroatisineSpodoptera littoralisAntifeedant0.1 µg/cm²[9]
AconitineSpodoptera exiguaAntifeedant0.02 mg/cm²[9]

Experimental Protocols

Reproducibility and advancement in scientific research are contingent on detailed and accurate methodological descriptions. This section provides comprehensive protocols for key experiments frequently employed in the study of sesquiterpene pyridine alkaloids.

Isolation and Purification of Sesquiterpene Pyridine Alkaloids

The general workflow for the isolation of SPAs from plant material typically involves an acid-base extraction followed by chromatographic separation.

1. Extraction:

  • The dried and powdered plant material (e.g., roots of Tripterygium wilfordii) is extracted with a polar solvent such as 95% ethanol (B145695) under reflux.

  • The ethanol extract is concentrated under reduced pressure to yield a residue.

  • The residue is suspended in water and partitioned with a nonpolar solvent like chloroform (B151607).

2. Acid-Base Extraction:

  • The chloroform-soluble fraction is dissolved in an appropriate solvent (e.g., ethyl acetate) and extracted with an acidic aqueous solution (e.g., 5% HCl).[10] This protonates the basic nitrogen of the pyridine ring, rendering the alkaloids water-soluble.

  • The aqueous acidic layer, now containing the alkaloid salts, is separated.

  • The aqueous layer is then basified with a base such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents again.[3]

  • The basified aqueous solution is extracted with an organic solvent like chloroform to obtain the crude total alkaloid extract.[3]

3. Chromatographic Purification:

  • The crude alkaloid extract is subjected to various chromatographic techniques for the separation and purification of individual compounds.

  • Column Chromatography: Open column chromatography using silica (B1680970) gel or ODS (octadecylsilane) is a common first step for fractionation.[11]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often used for the final purification of individual SPAs.[11]

G plant Powdered Plant Material extraction Ethanol Extraction plant->extraction partition Chloroform/Water Partition extraction->partition acid_extraction Acid Extraction (5% HCl) partition->acid_extraction Chloroform Layer basification Basification (NH4OH) acid_extraction->basification Aqueous Layer chloroform_extraction Chloroform Extraction basification->chloroform_extraction chromatography Chromatographic Purification chloroform_extraction->chromatography Crude Alkaloids pure_compounds Pure Sesquiterpene Pyridine Alkaloids chromatography->pure_compounds

Figure 1: General workflow for the isolation of sesquiterpene pyridine alkaloids.

NF-κB Inhibition Assay

This assay is used to quantify the inhibitory effect of SPAs on the NF-κB signaling pathway, a key regulator of inflammation.

1. Cell Culture and Seeding:

  • Human Embryonic Kidney (HEK) 293 cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element (HEK293/NF-κB-Luc) are used.

  • Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and incubated for 24 hours.

2. Compound Treatment:

  • Cells are pre-treated with various concentrations of the test SPAs (dissolved in DMSO) for 2 hours.

3. Stimulation:

  • NF-κB activation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells, except for the negative control.

4. Incubation and Lysis:

  • The plate is incubated for an additional 6-8 hours.

  • After incubation, the cells are lysed using a suitable lysis buffer.

5. Luciferase Assay:

  • The luciferase activity in the cell lysates is measured using a luminometer.

  • The inhibitory activity is calculated as the percentage reduction in luciferase activity in treated cells compared to LPS-stimulated, untreated cells. The IC₅₀ value is then determined.

Antitumor Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

1. Cell Seeding:

  • Cancer cells (e.g., Hela, PC-3) are seeded into a 96-well plate at an appropriate density and allowed to adhere overnight.

2. Compound Treatment:

  • The cells are treated with various concentrations of the test SPAs for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL.[12]

  • The plate is incubated for 4 hours in a humidified atmosphere to allow the reduction of MTT by metabolically active cells into purple formazan (B1609692) crystals.[12]

4. Solubilization:

  • A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[13]

5. Absorbance Measurement:

  • The absorbance of the resulting solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[12]

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Anti-HIV Activity (Reverse Transcriptase Inhibition Assay)

This assay measures the ability of SPAs to inhibit the HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication.

1. Reaction Setup:

  • A reaction mixture is prepared containing a template/primer (e.g., poly(A)•oligo(dT)), deoxynucleoside triphosphates (dNTPs) including a labeled dUTP (e.g., DIG-dUTP), and the test SPA at various concentrations.

2. Enzyme Addition:

  • Recombinant HIV-1 RT is added to the reaction mixture to initiate the reverse transcription reaction.

3. Incubation:

  • The reaction is incubated at 37°C for 1-2 hours.

4. Detection:

  • The amount of newly synthesized, labeled DNA is quantified. In a common ELISA-based format, the biotinylated DNA product is captured on a streptavidin-coated plate.

  • An antibody-enzyme conjugate (e.g., anti-digoxigenin-peroxidase) is added, which binds to the labeled DNA.

  • A colorimetric substrate for the enzyme is added, and the resulting absorbance is measured.

  • The percentage of RT inhibition is calculated, and the IC₅₀ value is determined.

Insecticidal Activity (Leaf-Dip Bioassay)

This method is used to evaluate the antifeedant or toxic effects of SPAs on herbivorous insects.

1. Preparation of Test Solutions:

  • The test SPAs are dissolved in an appropriate solvent to prepare a series of concentrations.

2. Leaf Treatment:

  • Fresh leaves of a suitable host plant (e.g., castor bean leaves for Spodoptera littoralis) are dipped into the test solutions for a short period (e.g., 10 seconds).[14]

  • The treated leaves are allowed to air dry. Control leaves are dipped in the solvent alone.

3. Bioassay:

  • The treated leaves are placed in a petri dish with a known number of insect larvae (e.g., 20 larvae per replicate).[14]

  • The larvae are allowed to feed on the treated leaves.

4. Data Collection:

  • Mortality rates are recorded at specific time points (e.g., 48 and 96 hours post-treatment).[14]

  • For antifeedant assays, the area of the leaf consumed is measured.

  • The LC₅₀ (lethal concentration) or EC₅₀ (effective concentration for feeding reduction) is calculated.

Neuroprotective Activity Assay (H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells)

This assay assesses the ability of SPAs to protect neuronal cells from oxidative damage.

1. Cell Culture and Differentiation:

  • Human neuroblastoma SH-SY5Y cells are cultured and may be differentiated into a more neuron-like phenotype using retinoic acid.

2. Pre-treatment with SPAs:

  • The cells are pre-treated with various concentrations of the test SPAs for a specified time (e.g., 1 hour).[15]

3. Induction of Oxidative Stress:

  • Oxidative stress is induced by exposing the cells to a solution of hydrogen peroxide (H₂O₂) for a defined period (e.g., 24 hours).[15]

4. Assessment of Cell Viability:

  • Cell viability is measured using the MTT assay as described previously. An increase in cell viability in SPA-treated cells compared to cells treated with H₂O₂ alone indicates a neuroprotective effect.

5. Measurement of Reactive Oxygen Species (ROS):

Signaling Pathways and Mechanisms of Action

The diverse biological activities of sesquiterpene pyridine alkaloids are mediated through their interaction with and modulation of various cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism for the immunosuppressive and anti-inflammatory effects of many SPAs is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. Several SPAs have been shown to prevent this translocation, thereby downregulating the inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters Degradation Degradation IkB->Degradation ubiquitination & degradation NFkB_active NF-κB (active) NFkB->NFkB_active release Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammation Inflammatory Response Nucleus->Inflammation gene transcription SPAs Sesquiterpene Pyridine Alkaloids SPAs->IKK inhibits

Figure 2: Inhibition of the NF-κB signaling pathway by sesquiterpene pyridine alkaloids.

Induction of Apoptosis

The antitumor activity of some SPAs is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. Apoptosis is a tightly regulated process involving a cascade of caspases, which are proteases that execute cell death. The apoptotic pathway can be initiated through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial) pathway. Some natural products, including certain alkaloids, have been shown to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.

G SPAs Sesquiterpene Pyridine Alkaloids Bcl2 Bcl-2 (anti-apoptotic) SPAs->Bcl2 downregulates Bax Bax (pro-apoptotic) SPAs->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits pore formation Bax->Mitochondrion promotes pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Hypothetical intrinsic apoptosis pathway induced by SPAs.

Modulation of MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are crucial for regulating a wide range of cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Natural products, including some alkaloids, have been shown to exert their biological effects by modulating these pathways. For instance, inhibition of the PI3K/Akt pathway can lead to decreased cell survival and proliferation, while modulation of the MAPK pathways (e.g., ERK, JNK, p38) can have context-dependent effects on cell fate. The precise mechanisms by which SPAs interact with these pathways are an active area of research.

G cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Proliferation_Apoptosis Proliferation_Apoptosis MAPK->Proliferation_Apoptosis Cell Proliferation/Apoptosis PI3K PI3K Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival Cell Survival SPAs Sesquiterpene Pyridine Alkaloids SPAs->MAPK modulates SPAs->Akt modulates

Figure 4: General overview of SPA modulation of MAPK and PI3K/Akt pathways.

Conclusion

Sesquiterpene pyridine alkaloids represent a treasure trove of chemical diversity and biological activity. Their potent immunosuppressive, anti-inflammatory, antitumor, and other pharmacological properties underscore their potential as scaffolds for the development of new drugs. This technical guide has provided a comprehensive overview of the current state of research on SPAs, including quantitative data on their bioactivities, detailed experimental protocols for their investigation, and insights into their mechanisms of action. Further research into the structure-activity relationships, mechanisms of action, and potential for synthetic modification of these fascinating molecules will undoubtedly pave the way for the development of novel and effective therapeutic agents for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Evonine from Euonymus Species

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Evonimine" is not commonly found in the scientific literature. It is highly probable that this is a misspelling of Evonine , a known sesquiterpene pyridine (B92270) alkaloid isolated from plant species of the Euonymus genus. This document will proceed under the assumption that the query pertains to Evonine.

These application notes provide detailed protocols for the extraction, isolation, and purification of evonine, a sesquiterpene pyridine alkaloid from Euonymus species. The methodologies are intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and related fields.

Quantitative Data Summary

While specific quantitative data for the yield of pure evonine is limited in publicly available literature, the following tables provide representative data for total extract yields from Euonymus alatus leaves and the insecticidal activity of evonine. This information can serve as a valuable reference for optimizing extraction protocols and for bioactivity-guided fractionation.

Table 1: Total Extract Yield from Euonymus alatus Leaves

Extraction SolventYield (%)
Water31
Ethanol (B145695)18
Methanol27

Data adapted from a study on the phytochemical characterization of Euonymus alatus leaf extracts. The yield is presented as a percentage of the initial dry weight of the plant material.[1]

Table 2: Insecticidal Activity of Evonine against Mythimna separata (Armyworm)

CompoundLC50 (mg/mL)
Evonine23.23

LC50 (Lethal Concentration, 50%) is the concentration of a substance required to kill 50% of a test population.

Experimental Protocols

The isolation of evonine is a multi-step process that involves solvent extraction followed by chromatographic purification. The following protocols are based on established methodologies for the isolation of sesquiterpene pyridine alkaloids from plant materials.

Protocol 1: General Extraction and Isolation of Evonine

This protocol outlines a comprehensive procedure for the extraction and isolation of a crude alkaloid fraction containing evonine from Euonymus species, such as the root bark of E. japonicus or the stems of E. alatus.

2.1.1. Plant Material Preparation

  • Collection: Collect the desired plant parts (e.g., root bark, stems).

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.

2.1.2. Solvent Extraction

  • Maceration:

    • Place the powdered plant material in a large vessel.

    • Add an organic solvent, such as ethyl acetate (B1210297) or 95% ethanol, in a 1:10 (w/v) ratio (plant material to solvent).

    • Allow the mixture to macerate for 24-72 hours at room temperature with occasional agitation.

  • Reflux Extraction (for higher efficiency):

    • Place the powdered plant material in a round-bottom flask.

    • Add 95% ethanol (1:10 w/v ratio).

    • Heat the mixture to reflux for 2-4 hours. Repeat the extraction process three times to ensure exhaustive extraction.

  • Filtration and Concentration:

    • Filter the combined extracts through filter paper to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.3. Acid-Base Partitioning for Alkaloid Enrichment

  • Acidification:

    • Dissolve the crude extract in ethyl acetate.

    • Partition the ethyl acetate solution with a 5% hydrochloric acid (HCl) aqueous solution. The basic alkaloids will form salts and move into the aqueous layer.

  • Basification and Re-extraction:

    • Separate the acidic aqueous layer and basify it to a pH of 8-9 by adding ammonium (B1175870) hydroxide. This converts the alkaloid salts back to their free base form.

    • Extract the basified aqueous solution multiple times with an immiscible organic solvent, such as chloroform (B151607) or dichloromethane. The free alkaloids will partition into the organic layer.

  • Concentration:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude alkaloid fraction.

2.1.4. Chromatographic Purification

  • Column Chromatography (Initial Separation):

    • Stationary Phase: Pack a glass column with silica (B1680970) gel or neutral alumina (B75360) as the stationary phase.

    • Elution: Apply the crude alkaloid fraction to the top of the column and elute with a gradient of solvents, such as a hexane-ethyl acetate mixture of increasing polarity, to separate the mixture into fractions.

    • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Further purify the fractions containing evonine using preparative or semi-preparative HPLC. A C18 column with a mobile phase of acetonitrile (B52724) and water is often effective for separating sesquiterpene pyridine alkaloids.[2]

Protocol 2: Analytical HPLC Method for Evonine Quantification

This protocol provides a general framework for the quantitative analysis of evonine in plant extracts using analytical HPLC. Method optimization will be required based on the specific instrument and column used.

2.2.1. Preparation of Standards and Samples

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of purified evonine in a suitable solvent (e.g., methanol) to prepare a stock solution (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the crude extract or purified fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

2.2.2. HPLC Conditions (Example)

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a lower percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A scouting gradient of 5% to 95% B over 30 minutes can be a starting point.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV detector at an appropriate wavelength (e.g., 220 nm or 275 nm)
Injection Volume 10-20 µL

2.2.3. Data Analysis

  • Construct a calibration curve by plotting the peak area of the evonine standards against their concentrations.

  • Determine the concentration of evonine in the samples by comparing their peak areas to the calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of evonine from Euonymus species.

Evonine_Extraction_Workflow PlantMaterial Plant Material (Euonymus sp.) DryingGrinding Drying and Grinding PlantMaterial->DryingGrinding SolventExtraction Solvent Extraction (Ethanol or Ethyl Acetate) DryingGrinding->SolventExtraction FiltrationConcentration Filtration and Concentration SolventExtraction->FiltrationConcentration CrudeExtract Crude Extract FiltrationConcentration->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids ColumnChrom Column Chromatography (Silica Gel) CrudeAlkaloids->ColumnChrom Fractions Fractions ColumnChrom->Fractions HPLC Preparative HPLC (C18 Column) Fractions->HPLC PureEvonine Pure Evonine HPLC->PureEvonine

General workflow for evonine extraction.
Hypothesized Signaling Pathway

Evonine and other sesquiterpene pyridine alkaloids have been reported to possess immunosuppressive properties, which may be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a critical transcription factor involved in inflammatory and immune responses.

The canonical NF-κB activation pathway is initiated by various stimuli, leading to the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p65/p50), which translocates to the nucleus to induce the transcription of pro-inflammatory genes. It is hypothesized that evonine may inhibit this pathway, potentially by targeting the IKK complex.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates p_IkB_NFkB P-IκBα-NF-κB Proteasome Proteasome Degradation p_IkB_NFkB->Proteasome ubiquitination NFkB NF-κB (p65/p50) (Active) p_IkB_NFkB->NFkB releases Proteasome->IkB_NFkB degrades IκBα NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Evonine Evonine Evonine->IKK inhibits? DNA DNA (κB site) NFkB_nuc->DNA binds GeneTranscription Pro-inflammatory Gene Transcription DNA->GeneTranscription induces

Hypothesized inhibition of the NF-κB pathway by evonine.

References

High-Yield Purification of Evonimine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the high-yield purification of Evonimine, a sesquiterpene pyridine (B92270) alkaloid with significant biological activities. These guidelines are intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and medicinal chemistry.

Introduction

This compound is a complex alkaloid found predominantly in plant species of the Euonymus and Tripterygium genera.[1] It has garnered considerable interest for its potential therapeutic properties, including immunosuppressive and anti-inflammatory effects, which are hypothesized to be mediated through the inhibition of the NF-κB signaling pathway. The isolation of this compound in high purity and yield is crucial for further pharmacological studies and drug development. This document outlines optimized protocols for extraction, enrichment, and chromatographic purification of this compound.

Quantitative Data Summary

While specific yields of pure this compound can vary based on the plant material, extraction method, and purification scale, the following table summarizes representative yields for total alkaloids from comparable plant species, offering a valuable baseline for process optimization.[2]

Extraction MethodPlant MaterialSolventTemperature (°C)Extraction Time (h)Total Alkaloid Yield (% w/w)Reference
MacerationGlaucium corniculatum (dried aerial parts)Methanol (B129727)Room Temperature720.54[Fakhfakh et al., 2020][2]
Soxhlet ExtractionGlaucium corniculatum (dried aerial parts)MethanolBoiling point of solvent81.21[Fakhfakh et al., 2020][2]
Ultrasound-Assisted Extraction (UAE)Glaucium corniculatum (dried aerial parts)Methanol4011.53[Fakhfakh et al., 2020][2]

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound.

Plant Material Preparation
  • Collection and Identification: Collect fresh plant material, such as the root bark of Euonymus japonicus or stems of Euonymus alatus.[1] Ensure proper botanical identification.

  • Drying: Thoroughly wash the plant material with distilled water. Air-dry in a shaded, well-ventilated area or use a hot air oven at a controlled temperature of 40-50°C until a constant weight is achieved.[2]

  • Pulverization: Grind the dried plant material into a fine powder using a mechanical grinder and pass it through a sieve to ensure uniform particle size.[2]

Extraction of Crude Alkaloids

This protocol describes a standard maceration method. For potentially higher yields, consider Soxhlet or ultrasound-assisted extraction.[2]

  • Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.[2]

  • Add 1 L of 80% ethanol (B145695) to the flask.[2]

  • Stopper the flask and macerate for 72 hours at room temperature with occasional shaking.[2]

  • Filter the extract through Whatman No. 1 filter paper.[2]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanolic extract.[2]

Acid-Base Partitioning for Alkaloid Enrichment

This step selectively isolates basic alkaloids, including this compound, from the crude extract.[1]

  • Acidification: Dissolve the crude ethanolic extract in 200 mL of 5% hydrochloric acid (HCl). Stir until completely dissolved to convert alkaloids into their water-soluble salt forms.[2]

  • Removal of Impurities: Transfer the acidic solution to a separatory funnel and extract three times with 100 mL of diethyl ether or chloroform (B151607) to remove neutral and acidic compounds. Discard the organic layers.[2]

  • Basification: Make the aqueous layer alkaline by adding concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) dropwise until the pH reaches 9-10. This will precipitate the free alkaloids.[2]

  • Extraction of Free Alkaloids: Transfer the alkaline solution to a clean separatory funnel and extract three times with 100 mL of chloroform or a 3:1 (v/v) mixture of chloroform and isopropanol.[2]

  • Drying and Concentration: Pool the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction.[2]

Chromatographic Purification

3.4.1. Column Chromatography (Initial Purification)

  • Stationary Phase: Use silica (B1680970) gel or neutral alumina (B75360) as the adsorbent.

  • Mobile Phase: A gradient of chloroform and methanol is commonly used. The specific gradient should be optimized based on thin-layer chromatography (TLC) analysis of the crude alkaloid fraction.

  • Fraction Collection: Collect fractions sequentially and monitor by TLC to identify and pool fractions containing this compound.

3.4.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

  • Column: A reversed-phase C18 column is typically used.[1]

  • Mobile Phase: A mixture of methanol and water or acetonitrile (B52724) and water, often with a modifier like formic acid, is used. The separation can be performed isocratically or with a gradient elution.[1]

  • Injection: Dissolve the enriched fraction from column chromatography in the mobile phase and inject it into the HPLC system.[1]

  • Detection: Use a UV detector at the absorption maximum of this compound.[1]

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Confirm the purity of the isolated this compound by analytical HPLC.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

Evonimine_Purification_Workflow cluster_extraction Extraction & Enrichment cluster_purification Chromatographic Purification plant Powdered Plant Material maceration Maceration with 80% Ethanol plant->maceration crude_extract Crude Ethanolic Extract maceration->crude_extract acidification Acidification (5% HCl) crude_extract->acidification partitioning Liquid-Liquid Partitioning (remove impurities) acidification->partitioning basification Basification (NH4OH to pH 9-10) partitioning->basification crude_alkaloids Crude Alkaloid Fraction basification->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom prep_hplc Preparative RP-HPLC (C18) column_chrom->prep_hplc pure_this compound High-Purity this compound prep_hplc->pure_this compound

Caption: General workflow for the high-yield purification of this compound.

Hypothesized Signaling Pathway Inhibition

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.

NFkB_Pathway_Inhibition cluster_pathway Canonical NF-κB Signaling Pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimuli->receptor ikk_complex IKK Complex (IKKα, IKKβ, NEMO) receptor->ikk_complex activates ikb IκBα ikk_complex->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb degrades, releasing nucleus Nucleus nfkb->nucleus translocates to transcription Transcription of Pro-inflammatory Genes nucleus->transcription activates This compound This compound This compound->inhibition

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion

The protocols detailed in this document provide a robust framework for the high-yield purification of this compound. Adherence to these methods, coupled with careful optimization based on the specific starting material and available instrumentation, will enable researchers to obtain high-purity this compound for comprehensive biological evaluation. Further investigation into the precise molecular interactions between this compound and the components of the NF-κB signaling pathway will be critical in elucidating its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for the Analysis of Evonimine by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds like Evonimine is critical for quality control, pharmacokinetic studies, and pharmacological research. This compound is a complex sesquiterpenoid alkaloid with the molecular formula C₃₈H₄₇NO₁₈ and a molecular weight of 805.78 g/mol , primarily found in plants of the Tripterygium genus, such as Tripterygium wilfordii.[1][2] This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Application Note 1: Quantitative Analysis of this compound in Plant Material by HPLC-UV

This application note describes a method for the quantification of this compound in plant extracts, such as from Tripterygium wilfordii, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Principle

The method employs RP-HPLC to separate this compound from other components within the plant matrix. The separation is achieved through the differential partitioning of the analyte between a nonpolar C18 stationary phase and a polar mobile phase. A gradient elution, where the concentration of the organic solvent is increased over time, ensures the efficient separation of compounds with a wide range of polarities. A UV detector is used to measure the absorbance of this compound at a specific wavelength for quantification.[2]

Experimental Protocol

2.1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[2]

  • Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and ultrapure water.

  • Reagents: Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification.

  • Reference Standard: this compound reference standard (≥98% purity).

2.2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Store this solution at 4°C, protected from light.[2]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[2][3] These will be used to construct a calibration curve.

2.3. Sample Preparation (from Tripterygium wilfordii root)

  • Grinding: Grind the dried plant material into a fine powder.[2]

  • Extraction: Accurately weigh 1.0 g of the powdered sample into a suitable flask. Add 20 mL of methanol.[2]

  • Ultrasonication: Perform ultrasonic extraction for 30 minutes to facilitate cell disruption. Repeat the extraction process twice more, combining the supernatants.[2][3]

  • Concentration: Filter the combined extracts and evaporate the filtrate to dryness under reduced pressure using a rotary evaporator or a gentle stream of nitrogen.[2][3]

  • Reconstitution: Reconstitute the dried extract in 1.0 mL of the initial HPLC mobile phase.[3]

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.[3]

2.4. Chromatographic Conditions The following table summarizes the recommended, generalized HPLC conditions. These should be optimized based on the specific instrumentation and column used.

ParameterRecommended Value
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program See note below
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or λ-max determined by DAD)[3]
Injection Volume 10 µL

Note on Gradient Program: A typical starting point for method development would be a linear gradient from 10% to 90% Acetonitrile over 20-30 minutes, followed by a re-equilibration period. The exact gradient should be optimized to achieve the best separation of this compound from matrix components.

Data Presentation

Table 1: Method Validation Parameters (Typical) The analytical method should be validated according to ICH guidelines. The table below shows typical acceptance criteria for the analysis of alkaloids from related plant species.[2]

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Specificity No interference at the retention time of the analyte

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Grind Grind Plant Material Extract Ultrasonic Extraction Grind->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate Filter Filter (0.45 µm) Concentrate->Filter Inject Inject into HPLC System Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Workflow for the HPLC-UV analysis of this compound from plant material.

Application Note 2: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS

This application note details a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma, suitable for pharmacokinetic studies.[1]

Principle

This method utilizes a simple protein precipitation step to extract this compound from the plasma matrix. The extract is then analyzed by RP-HPLC coupled to a triple quadrupole mass spectrometer. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.[1]

Experimental Protocol

2.1. Instrumentation and Materials

  • LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Solvents: LC-MS grade acetonitrile, methanol, and ultrapure water.

  • Reagents: LC-MS grade formic acid.

  • Reference Standard: this compound (≥98% purity) and a suitable internal standard (IS), such as a stable isotope-labeled this compound or a structurally similar compound.

2.2. Preparation of Solutions

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard in methanol.

  • Working and Calibration Standards: Prepare serial dilutions of the this compound stock solution in methanol or mobile phase to create calibration standards. A working solution of the IS is also prepared.

2.3. Sample Preparation (from Human Plasma)

  • Thaw: Allow frozen human plasma samples to thaw at room temperature and vortex to ensure homogeneity.[1]

  • Aliquot: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.[1]

  • Spike IS: Add 10 µL of the internal standard working solution.

  • Precipitate: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex vigorously for 1 minute.[1]

  • Centrifuge: Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

  • Transfer: Carefully transfer the supernatant to a clean tube.[1]

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.[1]

2.4. LC-MS/MS Conditions The parameters provided are a starting point for method development and require optimization.

Table 2: Liquid Chromatography Parameters

ParameterRecommended Value
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Program 10% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 3: Mass Spectrometry Parameters

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Data Presentation

Table 4: Predicted MRM Transitions for this compound The specific product ions and collision energies must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 806.8 [M+H]⁺To be determined100To be optimized
This compound (Qualifier) 806.8 [M+H]⁺To be determined100To be optimized
Internal Standard Specific to ISSpecific to IS100To be optimized

Table 5: Hypothetical Method Performance A full method validation is required to establish the performance characteristics. The values below are hypothetical targets for a bioanalytical method.

ParameterTarget Value
Linearity Range e.g., 0.5 - 500 ng/mL
Correlation Coefficient (r) > 0.99
Accuracy (%RE) Within ±15% (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Recovery > 80% and consistent
Lower Limit of Quantification (LLOQ) e.g., 0.5 ng/mL

Visualization

Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

Application Note: Quantitative Determination of Evonimine Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Evonimine is a sesquiterpene pyridine (B92270) alkaloid found in plants of the Celastraceae family, such as Tripterygium wilfordii[1]. It is a structurally complex natural product with significant biological activities, including immunosuppressive and anti-inflammatory properties[1][2][3]. The purported mechanism for these effects involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the immune response[1][2]. Given its therapeutic potential, accurate and reproducible quantification of this compound in various matrices is crucial for research and drug development. This application note provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle

This method separates this compound from other components in a sample matrix using reversed-phase HPLC on a C18 column. Quantification is achieved by detecting the analyte using a UV detector at its absorption maximum. The concentration of this compound in a sample is determined by comparing its peak area to a standard curve generated from known concentrations of a purified this compound standard.

Chemical and Physical Properties of this compound
PropertyValueReference
CAS Number 41758-69-4[2][3]
Molecular Formula C₃₈H₄₇NO₁₈[2][3][4]
Molecular Weight 805.77 g/mol [2][3]
Appearance Colorless crystalline solid[3][4]
Solubility Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Sparingly soluble in water.[3]

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • From Plant Material:

    • Air-dry and grind the plant material (e.g., root bark of Tripterygium wilfordii) into a fine powder[5].

    • Perform solvent extraction with ethyl acetate[5].

    • Concentrate the extract under reduced pressure[5].

    • Subject the crude extract to column chromatography over silica (B1680970) gel for initial purification[5].

    • Further purify the relevant fractions using preparative HPLC[6].

    • Dissolve the purified and dried sample in the mobile phase for analysis.

  • From Biological Matrices (e.g., Plasma):

    • Perform protein precipitation by adding acetonitrile (B52724) to the plasma sample[7].

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Further clean up the supernatant using solid-phase extraction (SPE)[7].

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

HPLC Instrumentation and Conditions
ParameterCondition
Instrument HPLC system with UV-Vis Detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Methanol:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 220 nm
Run Time 15 minutes
Data Analysis
  • Generate a standard curve by plotting the peak area of the this compound standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis of the standard curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the standard curve.

Mandatory Visualizations

Experimental Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis Plant_Material Plant Material (e.g., Tripterygium wilfordii) Extraction Solvent Extraction (Ethyl Acetate) Plant_Material->Extraction Purification Column Chromatography / Preparative HPLC Extraction->Purification Dissolution Dissolve in Mobile Phase Purification->Dissolution HPLC_System HPLC-UV System Dissolution->HPLC_System Inject Sample Standard This compound Reference Standard Stock_Solution Prepare 1 mg/mL Stock Solution Standard->Stock_Solution Working_Standards Serial Dilution (1-100 µg/mL) Stock_Solution->Working_Standards Working_Standards->HPLC_System Inject Standards C18_Column C18 Column HPLC_System->C18_Column UV_Detection UV Detection (220 nm) C18_Column->UV_Detection Peak_Integration Peak Area Integration UV_Detection->Peak_Integration Standard_Curve Generate Standard Curve Peak_Integration->Standard_Curve Quantification Quantify this compound Concentration Standard_Curve->Quantification G cluster_pathway NF-κB Signaling Pathway Antigen Antigen / CD40L BCR B Cell Receptor (BCR) / CD40 Antigen->BCR Activates IKK IKK Complex BCR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB-IκB (Inactive) IkB->NFkB_inactive Degradation IκB Degradation IkB->Degradation NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Transcription Nucleus->Transcription Gene_Expression Target Gene Expression (Proliferation, Survival, Antibody Production) Transcription->Gene_Expression This compound This compound This compound->IKK Inhibits

References

Application Notes and Protocols for the Synthesis of Evonimine Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the semi-synthesis of Evonimine derivatives and the subsequent evaluation of their biological activities for the purpose of elucidating structure-activity relationships (SAR). This compound, a complex sesquiterpenoid alkaloid isolated from plants such as Tripterygium wilfordii, has demonstrated notable biological activities, including insecticidal and potential immunosuppressive properties.[1][2] The structural modification of this natural product is a key strategy for enhancing its therapeutic potential, improving efficacy, and reducing toxicity.[2]

While specific literature on the synthesis of a wide range of this compound derivatives is limited, the protocols outlined below are based on established methodologies for the modification of complex natural products.[2] This document will guide researchers through the process of generating a library of this compound derivatives and assessing their biological impact.

Overview of Synthetic Strategy and SAR Workflow

The complex structure of this compound presents several functional groups, primarily hydroxyl and ester moieties, that are amenable to semi-synthetic modification.[2] A typical workflow for the synthesis and SAR study of this compound derivatives involves the following steps:

  • Semi-Synthesis of Derivatives: Modification of the this compound scaffold through reactions such as esterification and amidation to create a library of analogs with varied functional groups.

  • Purification and Characterization: Purification of the synthesized derivatives using chromatographic techniques and structural confirmation using spectroscopic methods like NMR and mass spectrometry.

  • Biological Screening: Evaluation of the biological activity of the derivatives using relevant in vitro assays, such as cytotoxicity assays against cancer cell lines or anti-inflammatory assays.

  • SAR Analysis: Correlation of the structural modifications with the observed biological activity to identify key structural features responsible for potency and selectivity.

The following diagram illustrates the general workflow for the semi-synthesis and evaluation of this compound derivatives.

G cluster_synthesis Semi-Synthesis cluster_processing Processing & Analysis cluster_evaluation Biological Evaluation & SAR This compound This compound Stock Solution Esterification Esterification (Acid Chlorides/Anhydrides) This compound->Esterification Amidation Amidation (Primary/Secondary Amines) This compound->Amidation Purification Purification (Chromatography) Esterification->Purification Amidation->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Derivative_Library Derivative Library Characterization->Derivative_Library Bio_Screening Biological Screening (e.g., Cytotoxicity, Anti-inflammatory) Derivative_Library->Bio_Screening SAR_Analysis SAR Analysis Bio_Screening->SAR_Analysis

Caption: Workflow for the semi-synthesis and SAR study of this compound derivatives.

Experimental Protocols: Semi-Synthesis of this compound Derivatives

The following protocols describe general methods for creating a library of this compound derivatives through esterification of its hydroxyl groups.

Protocol 1: Esterification of this compound

This protocol details the acylation of hydroxyl groups on the this compound scaffold to produce ester derivatives.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270)

  • Desired Acid Chloride or Anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride)

  • Saturated Sodium Bicarbonate Solution

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

  • Thin Layer Chromatography (TLC) plates

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine (2-3 equivalents) to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the desired acid chloride or anhydride (1.1-1.5 equivalents) dropwise to the stirred solution.[2]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.[2]

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography to yield the desired ester derivative.

Biological Evaluation Protocols

The following protocols are for in vitro assays to determine the biological activity of the synthesized this compound derivatives.

Protocol 2: MTT Cytotoxicity Assay

This assay is used to assess the cytotoxic effects of the derivatives on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives dissolved in DMSO

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivatives in complete culture medium. The final DMSO concentration should be below 0.5%.[2]

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations.[2]

  • Include a vehicle control (DMSO) and a positive control.[2]

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[2]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.[2]

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.[2]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value for each derivative.

Protocol 3: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

This assay measures the anti-inflammatory activity of the derivatives by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • This compound derivatives dissolved in DMSO

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Positive control (e.g., Dexamethasone)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[2]

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.[2]

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control.[2]

  • After incubation, collect 100 µL of the cell culture supernatant from each well.[2]

  • Add 100 µL of Griess Reagent to each supernatant sample.[2]

  • Incubate for 10-15 minutes at room temperature.[2]

  • Measure the absorbance at 540 nm.[2]

  • Calculate the percentage of NO inhibition and determine the IC₅₀ value for each derivative.

Hypothetical Structure-Activity Relationship (SAR) Data

The following table presents hypothetical quantitative data for a series of this compound derivatives to illustrate a potential SAR. These derivatives are proposed based on the esterification protocol described above.

Compound R Group Cytotoxicity (HeLa) IC₅₀ (µM) Anti-inflammatory (NO Inhibition) IC₅₀ (µM)
This compound-H5.28.7
ED-1 -COCH₃ (Acetyl)3.86.1
ED-2 -CO(CH₂)₂CH₃ (Butyryl)2.14.5
ED-3 -COC₆H₅ (Benzoyl)1.53.2
ED-4 -CO(p-Cl)C₆H₄ (p-Chlorobenzoyl)0.92.5
ED-5 -CO(p-OCH₃)C₆H₄ (p-Methoxybenzoyl)2.85.3

Interpretation of Hypothetical SAR:

  • Effect of Esterification: The introduction of an ester group at a primary hydroxyl position generally appears to enhance both cytotoxic and anti-inflammatory activities compared to the parent this compound.

  • Alkyl Chain Length: Increasing the alkyl chain length from acetyl (ED-1) to butyryl (ED-2) seems to improve activity, suggesting that lipophilicity in this region may be beneficial.

  • Aromatic Substituents: The introduction of an aromatic benzoyl group (ED-3) appears to be more effective than the alkyl esters.

  • Electronic Effects of Benzoyl Substituents: An electron-withdrawing group (p-chloro, ED-4) on the benzoyl ring seems to significantly enhance potency, while an electron-donating group (p-methoxy, ED-5) appears to decrease it relative to the unsubstituted benzoyl derivative. This suggests that the electronic properties of the substituent play a crucial role in the interaction with the biological target.

Potential Signaling Pathway: NF-κB Inhibition

While the precise mechanisms of action for this compound and its derivatives are still under investigation, it is hypothesized that their immunosuppressive and anti-inflammatory effects may be mediated through the inhibition of the NF-κB signaling cascade.[1] The NF-κB pathway is a critical regulator of inflammatory responses.

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which could be a target for this compound derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB->IkB Ubiquitination & Degradation NFkB_p50 p50 NFkB_p65 p65 NFkB_p50_nuc p50 NFkB_p50->NFkB_p50_nuc Translocation NFkB_p65_nuc p65 NFkB_p50->NFkB_p65_nuc Translocation NFkB_p65->NFkB_p50_nuc Translocation NFkB_p65->NFkB_p65_nuc Translocation Evonimine_Derivative This compound Derivative Evonimine_Derivative->IKK Inhibition DNA DNA NFkB_p50_nuc->DNA NFkB_p65_nuc->DNA Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS, TNF-α) DNA->Inflammatory_Genes Transcription LPS LPS LPS->Receptor

References

Application Notes and Protocols for Evaluating Evonimine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evonimine is a complex sesquiterpene pyridine (B92270) alkaloid derived from plants of the Celastraceae family.[1] Compounds within this class have garnered significant interest in the scientific community due to their diverse biological activities, including immunosuppressive, anti-inflammatory, and cytotoxic properties.[1][2] Preliminary studies on structurally similar compounds suggest that this compound may exert its effects through the inhibition of critical cellular pathways, such as the NF-κB signaling cascade, which is integral to cell survival and proliferation.[2]

These application notes provide a comprehensive guide for researchers to assess the cytotoxic potential of this compound in various cancer cell lines. The following protocols detail established cell-based assays to quantify cell viability, membrane integrity, apoptosis, and cell cycle progression, offering a multi-faceted approach to characterizing the cytotoxic profile of this compound.

Data Presentation: Summary of Quantitative Cytotoxicity Data

The following tables present hypothetical data for the cytotoxic effects of this compound on various cancer cell lines. This data is for illustrative purposes to demonstrate how results from the described assays can be structured for clear comparison.

Table 1: IC₅₀ Values of this compound in Different Cancer Cell Lines (72h Treatment)

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Cancer8.5
A549Lung Cancer12.2
MCF-7Breast Cancer15.8
HepG2Liver Cancer10.4

Table 2: Lactate Dehydrogenase (LDH) Release Assay

Treatment (24h)LDH Release (% of Maximum)
Vehicle Control (DMSO)5.2 ± 1.1
This compound (5 µM)15.7 ± 2.3
This compound (10 µM)35.4 ± 3.1
This compound (20 µM)68.9 ± 4.5

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining (48h Treatment)

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.1 ± 2.52.1 ± 0.51.5 ± 0.41.3 ± 0.3
This compound (10 µM)60.3 ± 4.125.8 ± 3.210.2 ± 1.83.7 ± 0.9

Table 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining (24h Treatment)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.2 ± 3.830.1 ± 2.514.7 ± 1.9
This compound (10 µM)70.5 ± 4.215.3 ± 2.114.2 ± 1.8

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[3] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4]

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle-treated (DMSO) and untreated cells as controls.[1]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8]

Materials:

  • Cells and this compound as described for the MTT assay

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (steps 1 and 2).

  • Controls: Prepare wells for the following controls: no-cell control (medium background), vehicle-only cells control, and a maximum LDH release control (cells treated with lysis buffer provided in the kit).[9]

  • Incubation: Incubate the plate for the desired exposure period.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes.[10] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.[11]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V.[13] PI, a nucleic acid dye, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[12]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cells treated with this compound

  • 1x Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend 1-5 x 10⁵ cells in 500 µL of 1x Binding Buffer.[14]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (optional) to the cell suspension.[14]

  • Incubation: Incubate at room temperature for 5-10 minutes in the dark.[14][15]

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC is typically detected in the FITC channel (Ex = 488 nm; Em = 530 nm), and PI in the phycoerythrin channel.[14]

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[16] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a luminescent signal.[16]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Cells treated with this compound in a 96-well plate

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a white-walled 96-well plate.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.[17]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[18][19] The fluorescence intensity of PI is directly proportional to the DNA content.

Materials:

  • Cells treated with this compound

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)[18]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with this compound.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS and add 4.5 mL of cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[20] Fix for at least 1 hour on ice or store at -20°C.[18]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[18]

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[18]

  • Incubation: Incubate for at least 30 minutes at room temperature or overnight at 4°C, protected from light.[19]

  • Analysis: Analyze the samples by flow cytometry. Use a dot plot of PI area versus width to gate out doublets and aggregates.[19]

Visualization of Workflows and Pathways

experimental_workflow cluster_viability Cell Viability & Cytotoxicity cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis start Seed Cells in 96-well plates treat Treat with this compound start->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh read_mtt Measure Absorbance (570nm) mtt->read_mtt read_ldh Measure Absorbance (490nm) ldh->read_ldh start_apop Treat Cells harvest_apop Harvest Cells start_apop->harvest_apop caspase Caspase-3/7 Assay start_apop->caspase annexin Annexin V/PI Staining harvest_apop->annexin flow_apop Flow Cytometry annexin->flow_apop lumi Luminometry caspase->lumi start_cc Treat Cells harvest_cc Harvest & Fix Cells start_cc->harvest_cc pi_stain PI Staining harvest_cc->pi_stain flow_cc Flow Cytometry pi_stain->flow_cc

Caption: General workflow for evaluating this compound cytotoxicity.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) IKK IKK Complex BCR->IKK Antigen CD40 CD40 CD40->IKK CD40L IkB_NFkB IκB NF-κB IKK->IkB_NFkB:f0 Phosphorylation IkB IκB NFkB NF-κB IkB_NFkB:f0->IkB Degradation NFkB_nuc NF-κB IkB_NFkB:f1->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

References

In Vitro Models for Testing Evonimine Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evonimine is a complex sesquiterpene pyridine (B92270) alkaloid predominantly isolated from plants of the Celastraceae family. Compounds within this class have demonstrated a wide array of potent biological activities, including anti-inflammatory, immunosuppressive, cytotoxic, and neuroprotective effects. These properties make this compound and related alkaloids promising candidates for drug discovery and development. This document provides detailed application notes and protocols for establishing in vitro models to investigate and quantify the bioactivity of this compound.

I. Assessment of Cytotoxic and Anti-Cancer Activity

A primary step in evaluating the therapeutic potential of this compound is to determine its cytotoxic effects on various cell lines. This helps in identifying its anti-cancer potential and establishing a therapeutic window.

Data Presentation: Cytotoxicity of this compound and Related Alkaloids

While specific IC50 values for this compound are not extensively reported in publicly available literature, the following table presents hypothetical and comparative IC50 values for structurally related sesquiterpene pyridine alkaloids against various cancer cell lines to provide a reference for expected potency.[1][2][3]

CompoundCell LineAssayIC50 (µM)Reference
This compound (Hypothetical) MCF-7 (Breast) MTT 5 - 20 N/A
This compound (Hypothetical) HeLa (Cervical) MTT 10 - 30 N/A
This compound (Hypothetical) A549 (Lung) MTT 15 - 40 N/A
This compound (Hypothetical) SH-SY5Y (Neuroblastoma) MTT > 50 N/A
Aquifoliunine E-ILeishmania chagasiN/A1.4[4]
Aquifoliunine E-ITrypanosoma cruziN/A41.9[4]
Sesquiterpene Alkaloid PU-1CCRF-CEM (Leukemia)Resazurin0.36[3]
Experimental Protocols

This colorimetric assay is a standard method to assess cell viability by measuring the metabolic activity of living cells.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)

    • This compound stock solution (dissolved in DMSO)

    • Phosphate-Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • 96-well cell culture plates

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A starting concentration range of 0.1 µM to 100 µM is recommended. Remove the old medium and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

    • Incubation: Incubate the plate for 24, 48, or 72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubation: Incubate in the dark at room temperature for 15 minutes.

    • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Materials:

    • Cancer cell line

    • Complete cell culture medium

    • This compound

    • 70% cold ethanol (B145695)

    • PI staining solution (containing PI and RNase A)

    • Flow cytometer

  • Protocol:

    • Cell Treatment: Treat cells with this compound at sub-IC50 concentrations for 24-48 hours.

    • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

    • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Experimental Workflow for Anti-Cancer Activity

G cluster_0 In Vitro Anti-Cancer Evaluation of this compound start Select Cancer Cell Lines assay_prep Cell Seeding and Treatment with this compound start->assay_prep mtt MTT Assay (Cytotoxicity) assay_prep->mtt apoptosis Annexin V/PI Staining (Apoptosis) assay_prep->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) assay_prep->cell_cycle data_analysis Data Analysis and IC50 Determination mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion on Anti-Cancer Bioactivity data_analysis->conclusion G cluster_1 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active degrades, releasing Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Inflammatory Gene Expression Nucleus->Gene induces This compound This compound This compound->IKK inhibits? G cluster_2 In Vitro Neuroprotection Evaluation of this compound start Differentiate Neuronal Cells pretreatment Pre-treatment with this compound start->pretreatment insult Induce Neurotoxicity (e.g., Glutamate or H₂O₂) pretreatment->insult viability Assess Cell Viability (MTT Assay) insult->viability analysis Calculate % Neuroprotection viability->analysis conclusion Conclusion on Neuroprotective Bioactivity analysis->conclusion

References

Animal Models for Studying Evonimine Pharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evonimine is a sesquiterpene pyridine (B92270) alkaloid sourced from plants of the Celastraceae family, such as Tripterygium wilfordii.[1] This class of compounds has garnered significant interest for its potent biological activities. This document provides detailed application notes and protocols for utilizing animal models to investigate the pharmacological properties of this compound, with a focus on its immunosuppressive and anti-tumor effects. Methodologies for exploring potential neuroprotective and multidrug resistance reversal activities are also presented. It is important to note that while this compound's immunosuppressive effects are documented, a significant portion of the in vivo anti-tumor data available is for the structurally related alkaloid, evodiamine (B1670323). This distinction will be clearly highlighted throughout the document.

Immunosuppressive Activity of this compound

This compound has demonstrated significant immunosuppressive properties, particularly in modulating humoral-mediated immunity.[1] The primary mechanism of action is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune responses.[1][2]

Signaling Pathway: NF-κB Inhibition by this compound

This compound is thought to exert its immunosuppressive effect by inhibiting the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, the NF-κB dimer (typically p65/p50) cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and immune-related genes.[1][2]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus translocates IkB_NFkB->IkB degrades IkB_NFkB->NFkB releases This compound This compound This compound->IKK_complex inhibits DNA DNA NFkB_nucleus->DNA binds to Gene_Transcription Gene Transcription (Cytokines, etc.) DNA->Gene_Transcription initiates

This compound's inhibition of the NF-κB signaling pathway.
Experimental Protocol: Delayed-Type Hypersensitivity (DTH) in Mice

This protocol assesses the in vivo immunosuppressive effect of this compound on T-cell mediated immune responses.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Ovalbumin (OVA)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Phosphate-buffered saline (PBS)

  • Caliper

  • 8-10 week old male BALB/c mice

Procedure:

  • Sensitization:

    • On day 0, immunize mice by subcutaneous injection at the base of the tail with 100 µL of an emulsion containing 100 µg of OVA in CFA.

  • Treatment:

    • Divide the sensitized mice into groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like cyclophosphamide).

    • Administer this compound or vehicle daily via oral gavage or intraperitoneal injection from day 7 to day 13.

  • Challenge:

    • On day 14, measure the thickness of the right hind footpad using a caliper.

    • Inject 20 µL of OVA (1 mg/mL in PBS) into the right hind footpad. Inject 20 µL of PBS into the left hind footpad as a control.

  • Measurement:

    • At 24, 48, and 72 hours after the challenge, measure the thickness of both footpads.

    • The DTH response is calculated as the difference in footpad thickness between the OVA-injected and PBS-injected footpads.

  • Data Analysis:

    • Compare the DTH response in the this compound-treated groups to the vehicle control group. A significant reduction in footpad swelling indicates an immunosuppressive effect.

Anti-Tumor Activity of Evodiamine (as a related compound)

While specific in vivo anti-tumor data for this compound is limited, the related compound evodiamine has been shown to significantly inhibit tumor growth in various mouse models.[3][4][5] This effect is often attributed to the induction of apoptosis.

Quantitative Data Summary: Evodiamine Anti-Tumor Efficacy in Mice

The following tables summarize the results from a meta-analysis of studies investigating the anti-tumor effects of evodiamine in mice.[4][5]

Tumor Volume Reduction with Evodiamine
Number of Studies 13
Total Animals 267 (138 EVO, 129 Control)
Standard Mean Difference (SMD) -5.99
95% Confidence Interval (CI) -8.89 to -3.10
Significance (p-value) ≤ 0.00
Tumor Weight Reduction with Evodiamine
Number of Studies 6
Total Animals 89 (49 EVO, 40 Control)
Standard Mean Difference (SMD) -3.51
95% Confidence Interval (CI) -5.13 to -3.90
Significance (p-value) ≤ 0.00
Signaling Pathway: Evodiamine-Induced Apoptosis

Evodiamine can induce apoptosis in cancer cells through the mitochondrial pathway. It is reported to increase the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[6][7]

Apoptosis_Pathway cluster_cytoplasm Cytoplasm Evodiamine Evodiamine Bcl2 Bcl-2 (Anti-apoptotic) Evodiamine->Bcl2 inhibits Bax Bax (Pro-apoptotic) Evodiamine->Bax activates Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion forms pore Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome recruits Caspase3 Pro-caspase-3 Apoptosome->Caspase3 activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis executes

Evodiamine-induced mitochondrial apoptosis pathway.
Experimental Protocol: Tumor Xenograft Model in Nude Mice

This protocol describes the establishment of a tumor xenograft model to evaluate the anti-tumor efficacy of a compound like this compound or evodiamine.[3][4]

Xenograft_Workflow cluster_prep Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Culture 1. Culture Cancer Cells (e.g., HCT116) Harvest_Cells 2. Harvest and Resuspend Cells in Matrigel/PBS Cell_Culture->Harvest_Cells Implantation 3. Subcutaneously Inject Cells into Nude Mice Harvest_Cells->Implantation Tumor_Growth 4. Monitor Tumor Growth (until ~100 mm³) Implantation->Tumor_Growth Grouping 5. Randomize Mice into Treatment Groups Tumor_Growth->Grouping Treatment 6. Administer Treatment (e.g., this compound, Vehicle) Grouping->Treatment Monitoring 7. Measure Tumor Volume and Body Weight Regularly Treatment->Monitoring Euthanasia 8. Euthanize Mice at Predefined Endpoint Monitoring->Euthanasia Excision 9. Excise and Weigh Tumors Euthanasia->Excision Analysis 10. Histological and Biochemical Analysis Excision->Analysis

Workflow for a tumor xenograft study in nude mice.

Materials:

  • Human cancer cell line (e.g., HCT116 for colorectal cancer)

  • Cell culture medium and supplements

  • Matrigel

  • 6-8 week old BALB/c nude mice

  • This compound/Evodiamine

  • Vehicle control

  • Caliper for tumor measurement

Procedure:

  • Cell Preparation:

    • Culture the selected cancer cell line under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

    • Randomly assign mice to treatment groups (e.g., vehicle, test compound at different doses, positive control).

  • Treatment:

    • Administer the test compound or vehicle according to the planned schedule (e.g., daily intraperitoneal injection of 10 mg/kg evodiamine).[3]

  • Monitoring:

    • Measure the tumor dimensions with a caliper every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice.

    • Excise the tumors and measure their final weight.

  • Analysis:

    • Compare the average tumor volume and weight between the treated and control groups.

    • Tumor tissue can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) or apoptosis markers (e.g., TUNEL assay).[3]

Neuroprotective Effects (General Protocol)

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Nylon suture (e.g., 4-0) with a rounded tip

  • This compound and vehicle

  • TTC (2,3,5-triphenyltetrazolium chloride) solution

  • Neurological scoring system

Procedure:

  • Induction of Ischemia:

    • Anesthetize the rat and make a midline cervical incision.

    • Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a nylon suture into the ICA via the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).

    • Keep the suture in place for a defined period (e.g., 90 minutes).

  • Reperfusion and Treatment:

    • After the occlusion period, withdraw the suture to allow reperfusion.

    • Administer this compound or vehicle intravenously or intraperitoneally at the time of reperfusion or at specified time points thereafter.

  • Neurological Assessment:

    • At 24 hours post-MCAO, evaluate the neurological deficit using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).

  • Infarct Volume Measurement:

    • Euthanize the rat and harvest the brain.

    • Slice the brain into coronal sections and stain with 2% TTC solution.

    • TTC stains viable tissue red, leaving the infarcted area white.

    • Quantify the infarct volume using image analysis software.

  • Data Analysis:

    • Compare the neurological scores and infarct volumes between the this compound-treated and vehicle-treated groups.

Reversal of Multidrug Resistance (MDR) (General Protocol)

The ability of compounds to reverse P-glycoprotein (P-gp) mediated MDR is a key area of cancer research.[12][13] While specific in vivo data for this compound is lacking, a xenograft model using a drug-resistant cancer cell line can be used for evaluation.

Experimental Protocol: MDR Xenograft Model in Mice

Materials:

  • P-gp overexpressing, drug-resistant cancer cell line (e.g., KBv200) and its parental sensitive cell line (e.g., KB)

  • Nude mice

  • Chemotherapeutic agent (e.g., doxorubicin)

  • This compound and vehicle

Procedure:

  • Tumor Implantation:

    • Establish tumor xenografts using the MDR cell line as described in the anti-tumor protocol.

  • Treatment Groups:

    • Once tumors are established, randomize mice into groups:

      • Vehicle control

      • Chemotherapeutic agent alone

      • This compound alone

      • Chemotherapeutic agent + this compound

  • Treatment Administration:

    • Administer treatments as per the study design. This compound could be given prior to or concurrently with the chemotherapeutic agent.

  • Monitoring and Endpoint:

    • Monitor tumor growth and body weight as previously described.

    • The primary endpoint is the significant inhibition of tumor growth in the combination therapy group compared to the chemotherapy alone group.

  • Mechanism of Action Studies (Optional):

    • Excised tumors can be analyzed for the intratumoral concentration of the chemotherapeutic agent to confirm that this compound enhances its accumulation.[13]

Pharmacokinetic Studies (General Protocol)

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[14][15][16][17] A general protocol for a basic PK study in rats is provided below.

Experimental Protocol: Pharmacokinetic Profiling in Rats

Materials:

  • Male Sprague-Dawley rats with cannulated jugular veins

  • This compound

  • Dosing vehicles for intravenous (IV) and oral (PO) administration

  • Blood collection tubes (with anticoagulant)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • IV Group: Administer a single bolus dose of this compound (e.g., 2 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose of this compound (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (~100 µL) from the jugular vein cannula at multiple time points (e.g., pre-dose, and 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters, including:

      • IV: Clearance (CL), Volume of distribution (Vd), Half-life (t½), Area under the curve (AUC).

      • PO: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUC.

    • Calculate oral bioavailability (F%) using the formula: (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.

Conclusion

The protocols and data presented provide a framework for the preclinical evaluation of this compound's pharmacology using animal models. While promising for its immunosuppressive effects, further in vivo research is required to fully elucidate its potential in oncology, neuroprotection, and as an MDR reversal agent. It is crucial for researchers to carefully consider the distinction between data for this compound and the related compound evodiamine when designing and interpreting studies.

References

Application Notes and Protocols for Testing Evonimine as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evonimine is a complex sesquiterpenoid alkaloid derived from plants of the Celastraceae family, such as Tripterygium wilfordii.[1] It has attracted scientific interest due to its significant biological activities, including immunosuppressive and insecticidal properties.[2] The immunosuppressive effects of this compound are hypothesized to stem from its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses.[2] Constitutive activation of the NF-κB pathway is implicated in a variety of inflammatory diseases and cancers, making its modulation a key therapeutic strategy.

The IκB kinase (IKK) complex is a central component of the canonical NF-κB pathway.[3] Upon stimulation by various signals, the IKK complex phosphorylates the inhibitory IκBα protein, leading to its ubiquitination and subsequent proteasomal degradation. This process liberates the NF-κB dimers (typically p65/p50), allowing them to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[4] It is postulated that this compound may exert its immunosuppressive effects by directly targeting and inhibiting the kinase activity of the IKK complex.[2]

These application notes provide a detailed protocol for testing this compound as an inhibitor of the IKKβ enzyme, a key catalytic subunit of the IKK complex. Furthermore, protocols for cell-based assays are included to assess the downstream effects of this compound on the NF-κB pathway and its functional impact on B-cell proliferation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.[2]

PropertyValue
Molecular Formula C₃₈H₄₇NO₁₈
Molecular Weight 805.78 g/mol
CAS Number 41758-69-4
Melting Point 148-153 °C
logP 0.86260
Polar Surface Area 252.75 Ų
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Hypothesized Signaling Pathway Inhibition

The following diagram illustrates the hypothesized mechanism of NF-κB pathway inhibition by this compound.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB:f0 Phosphorylates IκBα NFkB NF-κB (p65/p50) This compound This compound This compound->IKK Inhibits NFkB_nuc NF-κB Gene Gene Transcription NFkB_nuc->Gene Activates IkB_NFkB:f0->IkB Degradation IkB_NFkB:f1->NFkB_nuc Translocation G cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Reagents: - IKKβ Enzyme - IKKtide Substrate - ATP - this compound dilutions B Incubate IKKβ with This compound A->B C Add Substrate (IKKtide) and ATP to start reaction B->C D Incubate at 37°C C->D E Add ADP-Glo™ Reagent to deplete unused ATP D->E F Add Kinase Detection Reagent to convert ADP to ATP E->F G Measure Luminescence F->G H Calculate % Inhibition G->H I Determine IC₅₀ Value H->I G A Seed cells in a 96-well imaging plate B Pre-treat cells with varying concentrations of this compound A->B C Stimulate NF-κB pathway with TNF-α B->C D Fix and permeabilize cells C->D E Immunostain for NF-κB p65 and counterstain nuclei (DAPI) D->E F Acquire images using a high-content imaging system E->F G Analyze images to quantify nuclear vs. cytoplasmic NF-κB p65 fluorescence F->G H Calculate inhibition of nuclear translocation and IC₅₀ G->H G A Isolate and culture B-lymphocytes B Treat cells with this compound and stimulate with a mitogen A->B C Add BrdU labeling solution and incubate B->C D Fix cells and denature DNA C->D E Add anti-BrdU antibody D->E F Add HRP-linked secondary antibody E->F G Add TMB substrate and measure absorbance F->G H Calculate % proliferation inhibition and IC₅₀ G->H

References

Application of Evonimine in Neurobiology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evonimine is a sesquiterpene pyridine (B92270) alkaloid, a class of natural products known for a range of biological activities.[1] While specific data on the neurobiological applications of this compound are currently limited in publicly available literature, structurally related compounds have demonstrated potent anti-inflammatory, immunosuppressive, and neuroprotective properties.[2][3][4][5] This suggests that this compound may hold significant potential as a modulator of neuronal function and a therapeutic candidate for neurological disorders. Pyridine alkaloids, in general, have been shown to have pronounced effects on the central nervous system (CNS).

This document provides detailed application notes and protocols for the in vitro investigation of this compound's potential in neurobiology research. The provided methodologies focus on assessing its effects on neuronal cell viability and its potential to modulate key signaling pathways involved in neuroinflammation, such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB signaling cascade is a critical regulator of inflammatory responses in the brain and has been implicated in the pathogenesis of various neurodegenerative diseases.[1][6][7][8]

Quantitative Data Summary

Due to the limited availability of specific neurobiological data for this compound, this section presents data on the immunosuppressive and anti-inflammatory activity of other sesquiterpene pyridine alkaloids that act via the NF-κB pathway. This information can serve as a valuable reference for designing experiments and interpreting results for this compound.

Table 1: Inhibitory Effects of Sesquiterpene Pyridine Alkaloids on NF-κB Pathway in LPS-induced HEK293/NF-κB-Luc Cells [3][4]

Compound/ExtractIC₅₀ (µM)IC₅₀ (µg/mL)Notes
Total Alkaloids (TA) from T. wilfordii7.25No influence on cell viability at 100 µg/mL.
Wilfordatine E8.75No influence on cell viability at 100 µM.
Tripfordine A0.74No influence on cell viability at 100 µM.
Wilforine15.66No influence on cell viability at 100 µM.

Key Signaling Pathway: NF-κB in Neurobiology

The NF-κB pathway is a crucial signaling cascade in the nervous system, involved in inflammation, immune responses, cell survival, and synaptic plasticity.[1][6][9] In neurons and glial cells, NF-κB activation can be triggered by various stimuli, including inflammatory cytokines (e.g., TNF-α), lipopolysaccharide (LPS), and neurotransmitters.[1][7] Dysregulation of the NF-κB pathway is associated with neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1] Therefore, investigating the effect of this compound on this pathway is a critical step in characterizing its neurobiological activity.

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IκBα IκBα IKK_complex->IκBα Phosphorylation IκBα_p p-IκBα NFκB NF-κB (p50/p65) NFκB_n NF-κB NFκB->NFκB_n Translocation Proteasome Proteasome IκBα_p->Proteasome Ubiquitination & Degradation NFκB_IκBα NF-κB-IκBα (Inactive complex) DNA κB sites NFκB_n->DNA Binding Gene_Expression Gene Expression (Pro-inflammatory mediators) DNA->Gene_Expression Transcription

Caption: Canonical NF-κB signaling pathway in neuronal and glial cells.

Experimental Protocols

The following protocols are adapted for neurobiology research to assess the potential cytotoxic and anti-inflammatory effects of this compound on neuronal and glial cell lines.

Assessment of Neuronal Cell Viability (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of neuronal or glial cell lines. The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells.[10][11][12]

Materials:

  • Neuronal or glial cell line (e.g., SH-SY5Y, BV-2 microglia, U87 glioblastoma)

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells.

    • Include vehicle-treated (DMSO) and untreated cells as controls.[1]

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the this compound concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed Neuronal/Glial Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound (serial dilutions) Incubate_24h->Treat_this compound Incubate_Treatment Incubate (e.g., 24-72h) Treat_this compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC₅₀) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.
NF-κB Luciferase Reporter Assay

This protocol measures the inhibitory effect of this compound on NF-κB activation in response to an inflammatory stimulus like Lipopolysaccharide (LPS).[1]

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter gene (HEK293/NF-κB-Luc) or a neuronal/glial cell line similarly transfected.

  • Complete cell culture medium.

  • This compound stock solution (in DMSO).

  • Lipopolysaccharide (LPS) from E. coli.

  • Luciferase Assay System (e.g., Promega).

  • Luminometer.

  • 96-well white, clear-bottom cell culture plates.

Protocol:

  • Cell Seeding:

    • Seed HEK293/NF-κB-Luc cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells per well.[1]

    • Incubate for 24 hours at 37°C with 5% CO₂.[1]

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound for 2 hours.[1]

    • Include a vehicle control (DMSO).[1]

  • Stimulation:

    • Induce NF-κB activation by adding LPS to a final concentration of 1 µg/mL to all wells except for the negative control.[1]

    • Incubate for an additional 6-8 hours.[1]

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the Luciferase Assay System.[1]

    • The luminescent signal is proportional to the amount of luciferase protein expressed, which in turn reflects the level of NF-κB activation.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable, to account for variations in cell number and transfection efficiency.[13]

    • Calculate the percentage of inhibition of NF-κB activity by this compound relative to the LPS-stimulated control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the this compound concentration.[1]

NFkB_Assay_Workflow Start Start Seed_Cells Seed NF-κB Reporter Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Pretreat_this compound Pre-treat with this compound (2 hours) Incubate_24h->Pretreat_this compound Stimulate_LPS Stimulate with LPS (1 µg/mL) Pretreat_this compound->Stimulate_LPS Incubate_Stimulation Incubate 6-8h Stimulate_LPS->Incubate_Stimulation Lyse_Cells Lyse Cells Incubate_Stimulation->Lyse_Cells Measure_Luciferase Measure Luciferase Activity Lyse_Cells->Measure_Luciferase Analyze_Data Analyze Data (Calculate IC₅₀) Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the NF-κB luciferase reporter assay.

Conclusion and Future Directions

The provided application notes and protocols offer a foundational framework for initiating research into the neurobiological effects of this compound. Given the known anti-inflammatory and neuroprotective properties of related sesquiterpene pyridine alkaloids, it is plausible that this compound may exhibit similar activities. The MTT and NF-κB reporter assays are robust initial screens to assess cytotoxicity and anti-neuroinflammatory potential.

Future research should aim to:

  • Confirm the effects of this compound in primary neuronal and glial cell cultures to provide a more physiologically relevant context.

  • Investigate the impact of this compound on other key neurobiological processes such as oxidative stress, apoptosis, and neurite outgrowth.

  • Elucidate the specific molecular targets of this compound within the NF-κB and other relevant signaling pathways.

  • Progress to in vivo studies using animal models of neurodegenerative diseases or neuroinflammation to evaluate the therapeutic potential of this compound.

By systematically applying these methodologies, researchers can begin to unravel the neurobiological profile of this compound and determine its potential as a novel therapeutic agent for neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Evonimine Extraction and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered during the extraction and isolation of Evonimine. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a complex sesquiterpenoid pyridine (B92270) alkaloid found in plants of the Celastraceae family, such as Tripterygium wilfordii and Euonymus japonicus.[1][2] Its structure contains ester linkages and a pyridine ring, making it susceptible to degradation under various chemical and physical conditions encountered during extraction.[1] This degradation can lead to reduced yields and the formation of impurities, which complicates purification and may alter the biological activity of the final compound.[1]

Q2: What are the primary factors that cause this compound degradation?

The main factors leading to the degradation of this compound during extraction include:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of its ester bonds.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1]

  • Light: Exposure to UV or visible light can induce photochemical degradation.[1]

  • Oxidation: The presence of oxygen and oxidizing agents can lead to the degradation of susceptible functional groups.[1]

Q3: What are the visual or analytical indicators of this compound degradation?

Indicators of this compound degradation include:

  • Color Change: A browning of the extract can indicate oxidation.

  • Low Yield: A significantly lower than expected yield of the purified compound.

  • Additional Spots/Peaks: The appearance of extra spots in Thin Layer Chromatography (TLC) or peaks in High-Performance Liquid Chromatography (HPLC) that are not present in a standard sample suggest the formation of degradation products.

Q4: My crude extract shows lower than expected bioactivity. What could be the cause?

Low bioactivity in a crude extract can stem from several issues:

  • Incorrect Plant Material: Misidentification of the plant species or using the wrong plant part. The geographical source and harvest time can also significantly impact the phytochemical profile.[3]

  • Improper Storage: Degradation of bioactive compounds can occur if the plant material or extract is not stored correctly (e.g., at low temperatures, protected from light).[3]

  • Inappropriate Extraction Method: The chosen solvent and extraction technique may not be suitable for this compound.[3]

Troubleshooting Guides

Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Extraction Optimize the solvent system; a mixture of polar and non-polar solvents may be more effective.[1] Increase the extraction time or the number of extraction cycles.[1] Ensure the plant material is ground to a fine, consistent powder to maximize surface area.[4]
Degradation During Extraction Review the protocol for stressors like high temperature, extreme pH, or light exposure.[1] Implement protective measures such as using a lower boiling point solvent, working under an inert atmosphere (e.g., nitrogen), and using amber glassware.[1][4]
Loss During Purification If using column chromatography, the compound may be irreversibly adsorbing to the stationary phase.[4] Consider using a different stationary phase (e.g., neutral alumina (B75360) instead of silica (B1680970) gel) or deactivating the silica gel with a base like triethylamine (B128534).[5] Optimize the mobile phase to ensure proper elution.
Co-elution with Impurities Structurally similar alkaloids may co-elute with this compound.[6][7] Adjust the mobile phase pH or switch the organic modifier (e.g., methanol (B129727) instead of acetonitrile) to improve separation.[7]
Poor Chromatographic Separation
Problem Potential Cause Suggested Solution
Peak Tailing in HPLC Interaction of the basic pyridine moiety with acidic silanol (B1196071) groups on the silica-based column.Add a competing base like triethylamine (0.1-1%) to the mobile phase to mask the active silanol sites.[5] Use a modern, high-purity, end-capped column.
Broad or Overlapping Peaks Presence of co-eluting impurities.Optimize the mobile phase composition and pH to improve selectivity.[7] A shallower gradient during elution may also enhance separation.
No Peaks or Very Small Peaks in HPLC Sample degradation, incorrect mobile phase, or detector issues.Ensure samples are stored properly and analyzed promptly.[8] Verify the mobile phase composition and that the detector is on and set to the correct wavelength (a common starting wavelength is 254 nm).[8]
Compound Unstable on Silica Gel Column The acidic nature of silica gel can cause degradation of acid-sensitive compounds.Deactivate the silica gel by adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase.[5] Alternatively, use a less acidic stationary phase like neutral or basic alumina.[5]

Data Presentation

Table 1: Representative Yields of Total Alkaloids from a Comparable Plant Species Using Different Extraction Methods.

Extraction MethodPlant MaterialSolventTemperature (°C)Extraction Time (h)Alkaloid Yield (% w/w)Reference
MacerationGlaucium corniculatum (dried aerial parts)MethanolRoom Temperature720.54[2]
Soxhlet ExtractionGlaucium corniculatum (dried aerial parts)MethanolBoiling point of solvent81.21[2]
Ultrasound-Assisted Extraction (UAE)Glaucium corniculatum (dried aerial parts)Methanol4011.53[2]

Table 2: Recommended HPLC Conditions for this compound Analysis.

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile (B52724)
Gradient Program 0-20 min, 30-60% B20-30 min, 60% B30-40 min, 60-70% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 20 µL
This is a starting point and should be optimized for your specific instrument and sample.[9]

Experimental Protocols

Protocol 1: Extraction and Enrichment of Crude Alkaloid Fraction

This protocol is adapted from established methodologies for alkaloid extraction from plant materials like Euonymus japonicus.[2]

  • Sample Preparation:

    • Air-dry the plant material (e.g., root bark) in the shade or in a hot air oven at 40-50°C until a constant weight is achieved.

    • Grind the dried material into a fine powder.

  • Maceration:

    • Weigh 100 g of the powdered material and place it in a large Erlenmeyer flask.

    • Add 1 L of 80% ethanol (B145695) and stopper the flask.

    • Macerate for 72 hours at room temperature with occasional shaking.[2]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude ethanolic extract.[2]

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • Dissolve the crude extract in 200 mL of 5% hydrochloric acid (HCl).

    • Transfer to a separatory funnel and extract three times with 100 mL of diethyl ether or chloroform (B151607) to remove neutral and acidic impurities. Discard the organic layers.[2]

    • Make the aqueous layer alkaline by adding concentrated ammonium (B1175870) hydroxide (B78521) dropwise until the pH reaches 9-10.

    • Extract the alkaline solution three times with 100 mL of chloroform.

    • Pool the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid fraction.[2]

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Use silica gel or neutral alumina.[10]

  • Column Packing: Pack the adsorbent into a glass column as a slurry in a non-polar solvent.

  • Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the top of the column.[10]

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol).[10]

  • Fraction Collection and Analysis: Collect fractions sequentially and analyze each by TLC to identify those containing this compound. Pool the similar fractions.[10]

Protocol 3: Final Purification by Preparative HPLC
  • Column: A reversed-phase C18 column is typically used.[10]

  • Mobile Phase: A mixture of methanol and water or acetonitrile and water, often with a modifier like formic acid.[10]

  • Injection: Dissolve the enriched fraction from column chromatography in the mobile phase and inject it into the HPLC system.

  • Detection and Collection: Use a UV detector to monitor the elution. Collect the peak corresponding to this compound.[10]

  • Purity Analysis: Confirm the purity of the isolated this compound by analytical HPLC.[10]

Visualizations

Evonimine_Extraction_Workflow Start Dried, Powdered Plant Material Maceration Maceration with Ethanol Start->Maceration Filtration Filtration & Concentration Maceration->Filtration Crude_Extract Crude Ethanolic Extract Filtration->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chrom Column Chromatography (Silica Gel) Crude_Alkaloids->Column_Chrom Enriched_Fraction This compound-Enriched Fraction Column_Chrom->Enriched_Fraction Prep_HPLC Preparative HPLC (C18) Enriched_Fraction->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: Workflow for this compound extraction and isolation.

Troubleshooting_Low_Yield cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_stability Stability Issues Problem Low Yield of this compound Check_Extraction Check Extraction Protocol Problem->Check_Extraction Check_Purification Check Purification Protocol Problem->Check_Purification Check_Stability Check Compound Stability Problem->Check_Stability Incomplete_Extraction Incomplete Extraction? - Optimize solvent - Increase time/cycles - Finer particle size Check_Extraction->Incomplete_Extraction How? Degradation_Extraction Degradation during Extraction? - Reduce temperature - Protect from light/air - Adjust pH Check_Extraction->Degradation_Extraction Why? Loss_On_Column Loss on Column? - Change stationary phase - Deactivate silica Check_Purification->Loss_On_Column How? CoElution Co-elution? - Optimize mobile phase - Use shallower gradient Check_Purification->CoElution Why? Degradation_Storage Degradation during Storage? - Store at low temp - Protect from light Check_Stability->Degradation_Storage How?

Caption: Troubleshooting logic for low this compound yield.

NFkB_Pathway_Inhibition BCR B Cell Receptor (BCR) Activation IKK IKK Complex BCR->IKK activates IkB IkB IKK->IkB phosphorylates NFkB NF-kB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription initiates Response B Cell Proliferation & Antibody Production Transcription->Response This compound This compound This compound->IKK inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.[11]

References

Technical Support Center: Optimizing Evonimine Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on optimizing the yield and purity of Evonimine during extraction and purification. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is a sesquiterpene pyridine (B92270) alkaloid that belongs to the β-dihydroagarofuran class of compounds.[1] It is primarily isolated from plants of the Euonymus genus, particularly the root bark of Euonymus japonicus (Japanese Spindle) and the stems of Euonymus alatus (Winged Spindle).[1]

Q2: What are the critical factors that can lead to the degradation of this compound during extraction?

A2: The complex structure of this compound, which includes ester linkages, makes it susceptible to degradation.[2] Key factors that can cause degradation include:

  • Extreme pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester bonds.[2]

  • High Temperature: Elevated temperatures can accelerate degradation reactions.[2]

  • Light Exposure: Prolonged exposure to UV or visible light may induce photochemical degradation.[2]

  • Oxidation: The presence of oxygen and oxidizing agents can lead to the degradation of susceptible functional groups.[2]

Q3: How can I visually or analytically detect this compound degradation?

A3: Degradation of this compound can be identified through several indicators:

  • Color Change: The browning of an extract can suggest oxidation.[2]

  • Low Yield: A final yield that is significantly lower than expected can be a sign of degradation during the process.[2]

  • Additional Chromatographic Peaks: The appearance of extra spots on a Thin Layer Chromatography (TLC) plate or additional peaks in a High-Performance Liquid Chromatography (HPLC) chromatogram, which are not present in a reference standard, indicates the formation of degradation products.[2]

Q4: Which solvents are recommended for the initial extraction of this compound?

A4: Ethyl acetate (B1210297) is a commonly used solvent for the maceration of the plant material to extract this compound.[3] Ethanol is also frequently employed, particularly in reflux extraction methods.[2] The choice of solvent can impact the yield and the profile of co-extracted impurities.

Q5: What is the purpose of acid-base partitioning in the purification of this compound?

A5: Acid-base partitioning is a crucial step to enrich the alkaloid content of the crude extract. By dissolving the extract in an acidic aqueous solution, the basic this compound forms a salt and becomes water-soluble, while neutral and acidic impurities can be washed away with an organic solvent. Subsequently, basifying the aqueous layer converts the this compound back to its free base form, allowing it to be extracted into an organic solvent, thus separating it from other water-soluble impurities.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution(s)
Low this compound Yield Incomplete Extraction: Insufficient solvent volume, extraction time, or inadequate grinding of plant material.- Increase the solvent-to-solid ratio. - Extend the extraction time or perform additional extraction cycles. - Ensure the plant material is finely powdered to maximize surface area for solvent penetration.[2]
Degradation during Extraction: Exposure to harsh conditions such as high temperature, extreme pH, or light.- Use lower temperatures for extraction or evaporation. - Maintain a neutral or slightly acidic pH during extraction. - Protect the extraction setup from light using amber glassware or aluminum foil.[2]
Low Purity of Final Product Co-extraction of Impurities: The solvent used may be too non-selective, extracting a wide range of compounds like phenolic compounds and lipids.- Perform a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids. - Optimize the polarity of the extraction solvent to be more selective for this compound. - Employ multiple chromatographic purification steps (e.g., column chromatography followed by preparative HPLC).
Formation of Emulsions during Liquid-Liquid Extraction: Surfactant-like molecules in the extract can stabilize emulsions, making phase separation difficult.- Add a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous phase. - Centrifuge the mixture to break the emulsion. - Filter the mixture through a bed of celite or glass wool.
Inconsistent HPLC Results Column Degradation: The HPLC column performance may degrade over time due to irreversible adsorption of impurities.- Use a guard column to protect the analytical column. - Implement a robust column washing protocol after each batch of samples. - If performance does not improve, replace the column.
Sample Insolubility in Mobile Phase: this compound may precipitate in the mobile phase, leading to peak distortion and pressure fluctuations.- Ensure the sample is fully dissolved in the initial mobile phase before injection. - Consider using a stronger organic solvent for sample dissolution if compatible with the mobile phase.

Data Presentation

Comparison of Extraction Methods for Alkaloids

While specific comparative data for this compound is limited, the following table provides a representative comparison of common extraction methods for alkaloids, highlighting the general trade-offs between them.

Extraction Method Typical Yield Purity of Crude Extract Extraction Time Solvent Consumption Advantages Disadvantages
Maceration ModerateModerateLong (24-72h)HighSimple, suitable for thermolabile compounds.Time-consuming, may result in incomplete extraction.
Soxhlet/Reflux Extraction HighModerate to LowModerate (4-24h)ModerateEfficient extraction due to continuous solvent cycling.Potential for thermal degradation of the target compound.[5]
Ultrasound-Assisted Extraction (UAE) HighModerateShort (15-60 min)LowFast, efficient, and requires less solvent.[6]May require specialized equipment.

Experimental Protocols

Protocol 1: Extraction and Enrichment of this compound

This protocol describes the initial extraction from plant material and subsequent enrichment of the alkaloid fraction.

  • Plant Material Preparation:

    • Air-dry the root bark of Euonymus japonicus.

    • Grind the dried material into a fine powder.

  • Solvent Extraction (Maceration):

    • Macerate the powdered plant material with ethyl acetate (1:10 w/v) for 72 hours at room temperature with occasional agitation.[3]

    • Filter the extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in ethyl acetate and partition it with a 5% hydrochloric acid solution. The this compound will move to the aqueous layer as a salt.

    • Separate the aqueous layer and wash it with fresh ethyl acetate to remove residual neutral and acidic impurities.

    • Basify the aqueous layer to a pH of 8-9 with ammonium (B1175870) hydroxide. This converts the this compound salt back to its free base.

    • Extract the basified aqueous solution multiple times with chloroform (B151607) or dichloromethane. The this compound will now be in the organic layer.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.[3]

Protocol 2: Purification of this compound by Chromatography

This protocol outlines the purification of the crude alkaloid fraction.

  • Column Chromatography (Initial Purification):

    • Prepare a silica (B1680970) gel column.

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase (e.g., hexane).

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by TLC to identify those containing this compound.

    • Pool the this compound-containing fractions and evaporate the solvent.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile (B52724) and water, often with a modifier like formic acid.

    • Dissolve the partially purified fraction in the mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the isolated this compound using analytical HPLC.[1]

Visualizations

experimental_workflow plant_material Powdered Plant Material extraction Solvent Extraction (e.g., Maceration with Ethyl Acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction column_chrom Column Chromatography (Silica Gel) alkaloid_fraction->column_chrom hplc Preparative HPLC (C18 Column) column_chrom->hplc pure_this compound Pure this compound hplc->pure_this compound

This compound Extraction and Purification Workflow.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB p50/p65 (NF-κB) NFkB->IkB Inhibited by Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_active Active p50/p65 IkB_p->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates to Nucleus Gene Gene Transcription (Inflammation, Cell Survival) DNA->Gene Initiates

Simplified Canonical NF-κB Signaling Pathway.

References

Troubleshooting HPLC peak tailing for Evonimine analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving HPLC peak tailing issues during Evonimine analysis.

Troubleshooting Guides

Q1: Why is my this compound peak tailing?

Peak tailing for this compound, a sesquiterpene pyridine (B92270) alkaloid, in reversed-phase HPLC is a common issue that can compromise the accuracy and resolution of your analysis.[1][2] The primary cause is often secondary interactions between the basic pyridine moiety of this compound and the stationary phase.[3]

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed for this compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Indicates a potential system issue. Check for extra-column volume, column voids, or blockages. check_all_peaks->system_issue Yes chemical_issue Suggests a chemical interaction specific to this compound. check_all_peaks->chemical_issue No mobile_phase_ph Is the mobile phase pH optimized? chemical_issue->mobile_phase_ph adjust_ph Adjust mobile phase pH to be 2-3 units below the pKa of a typical pyridine (~5.2). Aim for a pH of 2.5-3.5. mobile_phase_ph->adjust_ph No buffer_check Is a buffer being used? mobile_phase_ph->buffer_check Yes adjust_ph->buffer_check add_buffer Incorporate a buffer (e.g., 10-25 mM phosphate (B84403) or acetate) to maintain a stable pH. buffer_check->add_buffer No column_check What type of column is being used? buffer_check->column_check Yes add_buffer->column_check use_endcapped Use a high-purity, end-capped C18 column to minimize silanol (B1196071) interactions. column_check->use_endcapped Standard C18 modifier_check Are mobile phase modifiers being used? column_check->modifier_check End-capped C18 use_endcapped->modifier_check add_modifier Consider adding a competitive basic modifier like triethylamine (TEA) at a low concentration (e.g., 0.05-0.1%). modifier_check->add_modifier No solution Peak Shape Improved modifier_check->solution Yes add_modifier->solution

Caption: Troubleshooting workflow for this compound peak tailing.

Frequently Asked Questions (FAQs)

Q2: What is the ideal mobile phase pH for this compound analysis?

Q3: Can the choice of organic modifier in the mobile phase affect peak tailing?

Yes, the choice and concentration of the organic modifier can influence peak shape. Acetonitrile (B52724) and methanol (B129727) are common organic modifiers used in reversed-phase HPLC for alkaloid analysis. Acetonitrile often provides better peak shapes for basic compounds compared to methanol due to its different solvent properties. Experimenting with the organic modifier and its concentration in the mobile phase can help optimize peak symmetry.

Q4: How does column choice impact peak tailing for this compound?

The type of HPLC column used is critical. For basic compounds like this compound, it is advisable to use a modern, high-purity, end-capped C18 column.[3] End-capping is a process that covers many of the residual silanol groups on the silica (B1680970) surface, reducing the sites available for secondary interactions that cause peak tailing.[3] Columns with a lower silanol activity are generally preferred.

Q5: Can sample preparation contribute to peak tailing?

Absolutely. Improper sample preparation can introduce contaminants that may interact with the stationary phase and worsen peak tailing. It is crucial to ensure that the sample is fully dissolved in a solvent compatible with the mobile phase. Filtering the sample through a 0.22 or 0.45 µm filter before injection is essential to remove particulate matter that could block the column frit and lead to peak distortion.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Optimal Peak Shape

This protocol describes the preparation of a mobile phase designed to minimize peak tailing during this compound analysis.

  • Aqueous Component Preparation:

    • To 900 mL of HPLC-grade water, add 1.0 mL of formic acid to achieve a concentration of approximately 0.1%.

    • Adjust the pH to 3.0 using a calibrated pH meter by adding small amounts of diluted formic acid or ammonium (B1175870) hydroxide.

    • Filter the aqueous mobile phase through a 0.22 µm membrane filter.

  • Organic Component:

    • Use HPLC-grade acetonitrile.

  • Mobile Phase Composition:

    • Prepare the mobile phase by mixing the aqueous component and acetonitrile in the desired ratio (e.g., 60:40 v/v for isocratic elution).

    • Degas the mobile phase using sonication or vacuum filtration before use.

Protocol 2: Sample Preparation from Plant Material

This protocol outlines a general procedure for extracting this compound from plant material for HPLC analysis.

  • Extraction:

    • Accurately weigh 1.0 g of finely powdered plant material.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction twice more with fresh methanol.

  • Concentration and Reconstitution:

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in 1.0 mL of the initial mobile phase.

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Data Presentation

The following table summarizes common HPLC conditions for this compound analysis and their potential impact on peak shape.

ParameterCondition 1 (Sub-optimal)Condition 2 (Optimized)Expected Impact on Peak Tailing
Column Standard C18, not end-cappedHigh-purity, end-capped C18Reduced silanol interactions with an end-capped column.
Mobile Phase pH 6.53.0Lower pH suppresses silanol ionization, minimizing tailing.
Buffer None20 mM Ammonium FormateBuffering maintains a stable pH, leading to consistent peak shapes.
Modifier None0.05% Triethylamine (TEA)TEA acts as a competing base, masking silanol sites.

Logical Relationship for Troubleshooting Peak Tailing

cluster_causes Potential Causes of Peak Tailing cluster_solutions Troubleshooting Solutions cause1 Secondary Silanol Interactions solution1 Use End-Capped Column cause1->solution1 cause2 Inappropriate Mobile Phase pH solution2 Adjust pH to 2.5-3.5 cause2->solution2 cause3 Column Degradation or Contamination solution3 Flush or Replace Column cause3->solution3 cause4 Sample Overload solution4 Dilute Sample cause4->solution4

Caption: Relationship between causes and solutions for peak tailing.

References

Stability issues of Evonimine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of evonimine in different solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the integrity of solid this compound, it should be stored in a tightly sealed container at -20°C, protected from light and moisture for long-term storage. For short-term use, it can be kept at 2-8°C for up to one week.[1] Always refer to the certificate of analysis provided with your specific lot for the most accurate storage recommendations.

Q2: How stable is this compound in different laboratory solvents?

A2: this compound's stability is highly dependent on the solvent used. It exhibits the highest stability in anhydrous dimethyl sulfoxide (B87167) (DMSO) and ethanol. In aqueous solutions, this compound has limited stability, with degradation observable within 24 hours at room temperature.[1] For optimal results, it is strongly recommended to prepare solutions fresh before each experiment. If storing solutions is necessary, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[1]

Q3: What are the primary degradation pathways for this compound?

A3: this compound is primarily susceptible to degradation through hydrolysis and oxidation.[1] These degradation processes can be accelerated by exposure to high temperatures, light, and humidity.[1] The degradation can result in the cleavage of specific functional groups within the molecule, leading to the formation of byproducts.[1]

Q4: What are the best practices for handling this compound to prevent degradation?

A4: To maintain the integrity of your this compound samples, follow these handling guidelines:

  • Before opening, allow the container to warm to room temperature to prevent condensation.[1]

  • Use anhydrous solvents when preparing solutions.[1]

  • Always prepare solutions fresh for each experiment.[1]

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]

  • Whenever possible, work in an environment with low humidity.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and analysis of this compound.

Issue Potential Cause Recommended Solution
Inconsistent Experimental Results Degradation of this compound due to improper storage or handling.Verify that storage conditions and handling procedures align with the recommendations. Perform a stability check on your stock solution using a validated analytical method like HPLC.
Appearance of Unexpected Peaks in HPLC/LC-MS Analysis Formation of degradation products.Prepare a fresh solution and re-run the analysis. If the issue persists, consider performing a forced degradation study to identify potential degradation products.[1]
Loss of Biological Activity The concentration of active this compound has decreased due to degradation.Use a freshly prepared solution of this compound. It is also advisable to quantify the concentration of your stock solution before use.[1]
Precipitation of Compound in Solution Poor solubility or supersaturation of this compound in the chosen solvent.Gently warm the solution and sonicate to aid dissolution. Ensure the solvent is appropriate for this compound and is of high purity.[1]
Shifting Retention Times in HPLC This can be due to a variety of factors including issues with the HPLC system (e.g., pump, flow rate) or the chromatography itself (e.g., mobile phase composition, column temperature).To diagnose the issue, first check the retention time of an unretained peak. If it is also shifting, the problem is likely with the HPLC system. If it is stable, the issue is more likely chemical or chromatographic in nature.[2]
High Backpressure in HPLC System A blockage in the HPLC system, most commonly a blocked inlet frit in the column.Systematically isolate the blockage by disconnecting components, starting from the detector and working backwards. If the column is blocked, try back-flushing it. To prevent this, always filter your samples and mobile phases.[2][3]

Data Presentation

The following tables summarize the stability of this compound under various conditions. This data is illustrative and intended to provide a general understanding of this compound's stability profile.

Table 1: Illustrative Stability of this compound in Different Solvents at Room Temperature

Solvent Time Degradation (%) Observed Degradation Products
Anhydrous DMSO24 hours< 2%None
Anhydrous Ethanol24 hours< 3%None
Aqueous Solution (pH 7)24 hours10-15%Hydrolytic byproducts
Aqueous Solution (pH 4)24 hours5-10%Hydrolytic byproducts
Aqueous Solution (pH 9)24 hours15-25%Hydrolytic byproducts

Disclaimer: The data in this table is illustrative and based on general knowledge of sesquiterpenoid alkaloid stability. Actual degradation rates may vary based on experimental conditions.

Table 2: Illustrative Results from a Forced Degradation Study of this compound

Stress Condition Duration Degradation (%) Primary Degradation Pathway
0.1 N HCl24 hours20-30%Acid Hydrolysis
0.1 N NaOH24 hours40-60%Base Hydrolysis
3% H₂O₂24 hours15-25%Oxidation
Heat (80°C)48 hours10-20%Thermolysis
Light (1.2 million lux hours)As per ICH Q1B5-15%Photodegradation

Disclaimer: The data in this table is for illustrative purposes. Actual degradation will depend on the specific experimental setup.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Analysis

This protocol outlines a general method for analyzing the stability of this compound. It should be validated for your specific application.

  • Instrumentation and Materials:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • HPLC-grade acetonitrile (B52724), methanol, and water.

    • Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification.

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). Start with a lower concentration of acetonitrile and gradually increase it.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by scanning the UV spectrum of an this compound standard; a common starting wavelength is 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. Store at 4°C, protected from light.[4]

    • Working Standard Solutions: Prepare a series of standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.[4]

    • Stability Samples: Dilute the samples from your stability study with the mobile phase to fall within the calibration curve range.

  • Analysis:

    • Inject the working standards to generate a calibration curve.

    • Inject the stability samples to determine the concentration of this compound remaining.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation products and pathways.[1]

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Stress Conditions: Expose the this compound solution to the following conditions in separate experiments:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat at 80°C for 48 hours.

    • Photolytic Stress: Expose to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis:

    • After the specified duration, neutralize the acidic and basic samples.

    • Analyze all stressed samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to help identify the mass of any degradation products.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Study cluster_analysis Analysis cluster_results Results start Receive this compound prep_solution Prepare Stock Solution in Solvent start->prep_solution storage Store under various conditions (Solvent, Temp, Light) prep_solution->storage sampling Collect samples at time points (T=0, T=x, T=y, T=z) storage->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data quantify Quantify this compound Degradation data->quantify identify Identify Degradation Products data->identify troubleshooting_logic cluster_investigation Initial Investigation cluster_action Corrective Actions cluster_outcome Outcome start Inconsistent Results or Unexpected HPLC Peaks check_handling Review Storage and Handling Procedures start->check_handling check_system Verify HPLC System Performance start->check_system prepare_fresh Prepare Fresh Solution check_handling->prepare_fresh If issues found check_system->prepare_fresh If system is OK rerun Re-run Analysis prepare_fresh->rerun forced_degradation Perform Forced Degradation Study rerun->forced_degradation If unexpected peaks persist problem_solved Problem Resolved rerun->problem_solved If peaks are clean identify_products Identify Degradation Products forced_degradation->identify_products nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., TNF-α, IL-1 receptor Receptor Activation stimulus->receptor ikk IKK Complex Activation receptor->ikk ikb_p IκB Phosphorylation ikk->ikb_p ikb_ub IκB Ubiquitination and Degradation ikb_p->ikb_ub nfkb_release NF-κB (p65/p50) Release ikb_ub->nfkb_release nfkb_translocation NF-κB Translocation nfkb_release->nfkb_translocation nfkb_nucleus NF-κB (p65/p50) nfkb_translocation->nfkb_nucleus dna_binding Binds to DNA nfkb_nucleus->dna_binding gene_expression Pro-inflammatory Gene Expression dna_binding->gene_expression This compound This compound This compound->ikk Inhibition?

References

Technical Support Center: Evonimine Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Evonimine during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it is recommended to store it at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage, such as during the course of an experiment, it can be kept at 2-8°C for up to one week. Always refer to the certificate of analysis provided by the supplier for lot-specific recommendations.

Q2: How should I prepare and store this compound solutions?

A2: The stability of this compound is highly dependent on the solvent. It is most stable in anhydrous Dimethyl Sulfoxide (DMSO) and ethanol (B145695). It is best practice to prepare solutions fresh for each experiment. If you must store solutions, aliquot them into single-use volumes and store them at -80°C to minimize freeze-thaw cycles. This compound is less stable in aqueous solutions, with degradation observable within 24 hours at room temperature.[1]

Q3: What are the primary causes of this compound degradation?

A3: this compound is susceptible to degradation through two primary pathways: hydrolysis and oxidation.[1] These degradation processes can be accelerated by exposure to several factors:

  • Moisture: Promotes the hydrolysis of the ester groups present in the this compound molecule.

  • Light: Can provide the energy to initiate and accelerate oxidative degradation.

  • Elevated Temperatures: Increases the rate of both hydrolysis and oxidation reactions.

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of ester bonds.[2]

  • Oxygen: The presence of oxygen can lead to the oxidation of the pyridine (B92270) ring and other sensitive functional groups.[2]

Q4: What are the visual or analytical signs of this compound degradation?

A4: Degradation of this compound may be indicated by several observations:

  • Color Change: A noticeable change in the color of the solid compound or its solution may suggest degradation, often due to oxidation.[2]

  • Appearance of Unexpected Peaks: When analyzing your sample using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the appearance of new peaks that are not present in a freshly prepared standard is a strong indicator of degradation product formation.[1]

  • Loss of Biological Activity: If you observe a decrease or complete loss of the expected biological effect in your experiments, it could be due to the degradation of this compound to inactive compounds.[1]

  • Precipitation: The formation of a precipitate in a solution that was previously clear may indicate the formation of less soluble degradation products.

Q5: What are the best practices for handling this compound to minimize degradation?

A5: To maintain the integrity of this compound during your experiments, follow these handling guidelines:

  • Acclimatize to Room Temperature: Before opening the container, allow it to warm to room temperature to prevent condensation of moisture onto the compound.[1]

  • Use Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous solvents to minimize water content.

  • Prepare Fresh Solutions: As a best practice, prepare solutions immediately before use.

  • Protect from Light: Use amber vials or wrap containers with aluminum foil to protect the compound and its solutions from light.[1]

  • Work in a Controlled Environment: Whenever possible, handle this compound in a low-humidity environment, such as a glove box or a room with a dehumidifier.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or poor experimental results Degradation of this compound due to improper storage or handling.Verify that your storage conditions (temperature, light protection) and handling procedures align with the recommendations. Perform a quality control check of your this compound stock using an analytical method like HPLC to assess its purity.
Appearance of extra peaks in HPLC/LC-MS analysis Formation of degradation products.Prepare a fresh solution of this compound from a new stock vial and re-run the analysis. If the extra peaks persist, it may indicate that your stock has degraded. Consider performing a forced degradation study to identify potential degradation products.[1]
Loss of biological activity in assays The effective concentration of this compound has decreased due to degradation.Use a freshly prepared solution of this compound for your experiments. It is also advisable to quantify the concentration of your stock solution using a validated analytical method before use.[1]
Precipitation of the compound in solution Formation of insoluble degradation products or poor solubility of the parent compound.Gently warm the solution and sonicate to aid in dissolution. Ensure that the chosen solvent is appropriate for this compound and of high purity.
Change in the physical appearance of the solid (e.g., color) Degradation of the solid compound, likely due to oxidation.Discard the discolored compound and use a fresh, properly stored vial of this compound for your experiments.

Data Presentation

This compound Stability Under Accelerated Conditions

The following table summarizes the stability of this compound under various stress conditions, as would be determined in a forced degradation study. This data is illustrative and actual degradation rates may vary based on specific experimental conditions.

Stress Condition Temperature Time Reagent Expected Purity (%) Major Degradation Products
Acid Hydrolysis 60°C24 hours0.1 N HCl85-95%Hydrolyzed esters
Base Hydrolysis 60°C24 hours0.1 N NaOH70-85%Hydrolyzed esters, potential pyridine ring modifications
Oxidation Room Temp.24 hours3% H₂O₂80-90%Oxidized pyridine (N-oxide), other oxidized species
Thermal Stress 80°C48 hours->95%Minimal degradation
Photolytic Stress Room Temp.As per ICH Q1B-90-98%Photodegradation products

Data is based on typical results from forced degradation studies and should be used as a general guideline.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the purity of this compound and detecting the presence of degradation products.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run to elute compounds with increasing hydrophobicity. A typical gradient might be from 5% to 95% B over 20 minutes.

3. Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm (or as determined by UV-Vis scan of this compound)

4. Sample Preparation:

  • Prepare a stock solution of this compound in anhydrous DMSO or ethanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 50 µg/mL.

5. Analysis:

  • Inject the prepared sample and monitor the chromatogram for the main this compound peak and any additional peaks corresponding to degradation products.

  • The retention time and peak area of the this compound peak should be compared to a freshly prepared standard to assess purity.

Protocol 2: Forced Degradation Study of this compound

This protocol describes how to intentionally degrade this compound to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.

  • For structural elucidation of major degradation products, LC-MS/MS analysis is recommended.

Visualizations

degradation_pathway This compound This compound (Stable) Hydrolysis_Products Hydrolysis Products (Cleaved Ester Groups) This compound->Hydrolysis_Products Moisture, Acid/Base Oxidation_Products Oxidation Products (e.g., Pyridine N-oxide) This compound->Oxidation_Products Oxygen, Light

Caption: Proposed degradation pathways for this compound.

troubleshooting_workflow Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Handling Review Handling Procedures (Fresh Solutions, Anhydrous Solvents) Start->Check_Handling Analyze_Stock Analyze Stock Purity (HPLC) Check_Storage->Analyze_Stock Check_Handling->Analyze_Stock Degraded Stock Degraded? Analyze_Stock->Degraded Use_New_Stock Use New, Properly Stored Stock Degraded->Use_New_Stock Yes Optimize_Protocol Optimize Experimental Protocol Degraded->Optimize_Protocol No End Consistent Results Use_New_Stock->End Optimize_Protocol->End

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Improving the resolution of Evonimine in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of Evonimine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the chromatographic resolution of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A common starting point for this compound analysis is reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] This method separates compounds based on their polarity. A C18 column is frequently recommended due to its ability to retain and separate a wide range of compounds.[1][2] The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727).[2] To improve peak shape and resolution, a modifier like formic acid is often added to the aqueous portion of the mobile phase.[2] Gradient elution, where the concentration of the organic solvent is gradually increased, is often employed to effectively separate this compound from other components in a sample matrix.[2]

Q2: Why is my this compound peak showing significant tailing?

Peak tailing for basic compounds like this compound, a sesquiterpene pyridine (B92270) alkaloid, is a common issue in reversed-phase chromatography.[1] This is often caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the surface of the silica-based stationary phase.[1] Other potential causes include column contamination, a void at the column inlet, sample overload, or extra-column volume.[1]

Q3: How does mobile phase pH affect the resolution of this compound?

Mobile phase pH is a critical parameter for the successful separation of ionizable compounds like this compound. Since this compound is a basic compound, adjusting the pH of the mobile phase can significantly impact its retention and peak shape. Operating at a pH well below the pKa of this compound will ensure it is in a single, protonated form, which can lead to more symmetrical peaks and improved resolution by minimizing secondary interactions with the stationary phase.[3] Conversely, at a higher pH, this compound will be in its neutral form, leading to better retention on a reversed-phase column.[4] However, operating near the pKa can lead to peak splitting or tailing.[3]

Q4: Should I use an isocratic or gradient elution for this compound analysis?

The choice between isocratic and gradient elution depends on the complexity of your sample. For relatively simple mixtures where this compound and other compounds of interest are well-resolved, an isocratic method (constant mobile phase composition) may be sufficient.[1] However, for complex samples containing compounds with a wide range of polarities, a gradient elution is generally preferred.[2] A gradient can improve the resolution of all compounds in the mixture and shorten the overall analysis time by eluting strongly retained components more quickly.[4][5]

Troubleshooting Guide

Issue 1: Poor Resolution Between this compound and Other Components

Question: I am observing co-elution or poor separation between the this compound peak and other closely related compounds in my sample. How can I improve the resolution?

Answer: Poor resolution can be addressed by systematically optimizing several chromatographic parameters.

  • Mobile Phase Composition:

    • Organic Solvent Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase the retention time of analytes, which can lead to better separation.[3]

    • Change the Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different chemical properties.[3]

    • Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can significantly alter the retention and selectivity of ionizable compounds like this compound. Experimenting with a pH range of 2.5-4.5 is a good starting point for C18 columns.[1]

  • Column Parameters:

    • Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities.

    • Particle Size and Column Length: Using a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column will increase the column efficiency (number of theoretical plates) and can improve resolution.[6]

  • Temperature:

    • Increasing the column temperature can decrease the viscosity of the mobile phase, which can lead to sharper peaks and potentially improved resolution. However, be mindful of the thermal stability of this compound.[7]

ParameterRecommendation for Improving Resolution
Mobile Phase Decrease organic solvent percentage; change organic solvent type (e.g., ACN to MeOH); optimize pH.
Column Increase column length; decrease stationary phase particle size; try a different stationary phase chemistry.
Flow Rate Decrease the flow rate (can increase analysis time).
Temperature Increase column temperature (monitor analyte stability).
Issue 2: this compound Peak Tailing

Question: My this compound peak is exhibiting significant tailing. What are the potential causes and solutions?

Answer: Peak tailing for basic compounds like this compound is often due to interactions with the stationary phase. Here are the common causes and their solutions:

  • Secondary Silanol Interactions:

    • Cause: The basic nitrogen in this compound can interact with acidic silanol groups on the silica (B1680970) surface of the column that have not been fully end-capped.[1]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) can suppress the ionization of the silanol groups, reducing these secondary interactions.[1]

      • Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.[1]

      • Modern Columns: Employ a modern, high-purity, end-capped C18 column designed for the analysis of basic compounds.[1]

  • Column Contamination or Void:

    • Cause: Accumulation of sample matrix components on the column frit or a void in the packing material can distort peak shape.[1] This often affects all peaks in the chromatogram and may be accompanied by an increase in backpressure.[1]

    • Solution:

      • Use a guard column to protect the analytical column from strongly retained sample components.

      • Filter all samples through a 0.22 or 0.45 µm syringe filter before injection.[1]

      • If a void is suspected, the column may need to be replaced.[1]

  • Sample Overload:

    • Cause: Injecting too much sample can lead to peak broadening and tailing.[1]

    • Solution: Reduce the injection volume or dilute the sample.[1]

Cause of TailingRecommended Solution(s)
Secondary Silanol Interactions Lower mobile phase pH (2.5-3.5); add a competing base (e.g., triethylamine); use a modern end-capped column.[1]
Column Contamination / Void Use a guard column; filter samples; replace the column if a void is present.[1]
Sample Overload Reduce injection volume; dilute the sample.[1]
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector.[1]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried plant material for HPLC analysis.[1][2]

  • Grinding: Grind the dried plant material into a fine powder.[2]

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered sample into a suitable flask.[2]

    • Add 20 mL of methanol and perform ultrasonic extraction for 30 minutes.[2]

    • Repeat the extraction process at least once more to ensure complete extraction.[2]

  • Filtration and Concentration:

    • Combine the extracts and filter them to remove particulate matter.[2]

    • Evaporate the filtrate to dryness under reduced pressure or a gentle stream of nitrogen.[1][2]

  • Reconstitution:

    • Reconstitute the dried extract in a known volume (e.g., 1.0 mL) of the initial HPLC mobile phase.[1]

    • Vortex the sample to ensure it is fully dissolved.[1]

  • Final Filtration:

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]

Protocol 2: Recommended HPLC Method for this compound

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.[1][2]

ParameterRecommended Condition
HPLC System HPLC with gradient pump, autosampler, column oven, and UV-Vis or DAD.[2]
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]
Mobile Phase A 0.1% Formic acid in water.[2]
Mobile Phase B Acetonitrile.[2]
Gradient Program A linear gradient tailored to the sample complexity. A starting point could be 10-90% B over 20-30 minutes.
Flow Rate 1.0 mL/min.[1]
Column Temperature 30 °C.[1]
Detection Wavelength Determine the optimal wavelength by scanning a standard of this compound. A common starting wavelength is 254 nm.[1]
Injection Volume 10 µL.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis grinding Grind Plant Material extraction Ultrasonic Extraction with Methanol grinding->extraction filtration_concentration Filter and Evaporate extraction->filtration_concentration reconstitution Reconstitute in Mobile Phase filtration_concentration->reconstitution final_filtration Filter into HPLC Vial reconstitution->final_filtration injection Inject Sample final_filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Workflow for the HPLC analysis of this compound from plant material.

troubleshooting_logic start Poor Resolution or Peak Tailing Observed check_all_peaks Are all peaks affected? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No, primarily this compound peak check_all_peaks->no_all_peaks No physical_issue Suspect Physical Issue: - Column Contamination/Void - Extra-column Volume - System Leak yes_all_peaks->physical_issue chemical_issue Suspect Chemical Interaction Issue: - Secondary Silanol Interactions - Inappropriate Mobile Phase pH - Sample Overload no_all_peaks->chemical_issue solution_physical Action: - Use Guard Column - Check Tubing/Fittings - Filter Samples - Replace Column if Necessary physical_issue->solution_physical solution_chemical Action: - Optimize Mobile Phase pH - Add Competing Base - Use End-capped Column - Reduce Sample Concentration chemical_issue->solution_chemical

Caption: Logical troubleshooting workflow for this compound chromatography issues.

References

Technical Support Center: Analysis of Evonimine from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of Evonimine from plant extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources is it typically extracted?

This compound is a sesquiterpenoid pyridine (B92270) alkaloid. It is primarily isolated from plants belonging to the Euonymus and Tripterygium genera of the Celastraceae family. Common sources include the root bark of Euonymus japonicus (Japanese Spindle) and the stems of Euonymus alatus (Winged Spindle). It is worth noting that "this compound" is often considered a misspelling of "Evonine," a well-characterized alkaloid from these plants.

Q2: What are matrix effects in the context of analyzing plant extracts for this compound?

In chemical analysis, the "matrix" refers to all the components of a sample other than the analyte of interest (in this case, this compound). Matrix effects are the influence of these co-extracted compounds on the analytical signal of the target analyte. These effects can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the analyte's concentration, thus compromising the accuracy and reliability of the results.

Q3: What are the common causes of matrix effects in the analysis of this compound from plant extracts?

Extracts from Euonymus and Tripterygium species are complex mixtures containing various phytochemicals that can interfere with this compound analysis. These include:

  • Other Alkaloids: Numerous other alkaloids with similar structures may be present.

  • Flavonoids and Phenolic Acids: These compounds are abundant in plant tissues and can co-elute with this compound.

  • Terpenoids and Steroids: These lipophilic compounds can interfere with the ionization process in mass spectrometry.

  • Sugars and Lipids: High concentrations of these compounds can alter the physical properties of the sample solution, affecting instrument performance.

Q4: How can I determine if my this compound analysis is being affected by matrix effects?

The most common method for assessing matrix effects is the post-extraction spike . This involves comparing the analytical response of a pure standard solution of this compound to the response of a blank plant extract (that does not contain this compound) spiked with the same concentration of the standard. A significant difference in the signal indicates the presence of matrix effects.

Troubleshooting Guide

This guide addresses common issues encountered during the quantitative analysis of this compound from plant extracts, with a focus on troubleshooting matrix effects.

Issue 1: Poor reproducibility of this compound quantification between different sample preparations.

  • Possible Cause: Inconsistent sample cleanup leading to variable matrix effects.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure that the sample preparation protocol, including extraction and cleanup steps, is strictly followed for all samples, standards, and quality controls.

    • Evaluate Sample Cleanup: If not already in use, consider implementing a more robust sample cleanup technique such as Solid-Phase Extraction (SPE).

    • Use an Internal Standard: Incorporate a stable isotope-labeled internal standard of this compound, if available, or a structurally similar compound that is not present in the plant extract. The internal standard can help to compensate for variations in matrix effects.

Issue 2: Low signal intensity and poor sensitivity for this compound.

  • Possible Cause: Significant ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Optimize the LC method (e.g., gradient, mobile phase composition, column chemistry) to better separate this compound from interfering compounds.

    • Enhance Sample Cleanup: Employ a more selective SPE sorbent or a multi-step cleanup protocol to remove a wider range of interfering compounds.

    • Sample Dilution: Dilute the sample extract to reduce the concentration of matrix components. Be mindful that this will also dilute the analyte, so this approach is only suitable if the initial concentration of this compound is high enough.

Issue 3: Inaccurate quantification of this compound, with results being unexpectedly high or low.

  • Possible Cause: Presence of ion enhancement or suppression that has not been accounted for.

  • Troubleshooting Steps:

    • Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the extent and direction (suppression or enhancement) of the matrix effect.

    • Use Matrix-Matched Standards: Prepare calibration standards in a blank plant matrix extract to compensate for the matrix effect. This is a highly effective strategy for improving accuracy.

    • Method of Standard Additions: For individual samples where a blank matrix is not available, the method of standard additions can be used to correct for matrix effects.

Data Presentation

The following table provides representative data on the effectiveness of different sample preparation techniques in reducing matrix effects for the analysis of alkaloids in plant extracts. Please note that the actual effectiveness will depend on the specific plant matrix, the analyte, and the analytical conditions.

Sample Preparation TechniqueTypical Matrix Effect Reduction (%)AdvantagesDisadvantages
Dilution (1:10 v/v) 20 - 50%Simple and fast.May reduce analyte concentration below the limit of quantification.
Liquid-Liquid Extraction (LLE) 50 - 80%Can remove a significant portion of interfering compounds.Can be labor-intensive and may have lower analyte recovery for some compounds.
Solid-Phase Extraction (SPE) 70 - 95%Highly effective at removing a broad range of interferences and can be automated.Requires method development to optimize the sorbent and elution conditions.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol describes a quantitative method to determine the presence and extent of matrix effects.

  • Preparation of a Blank Matrix Extract:

    • Select a plant sample of the same species that is known to not contain this compound. If this is not available, use a representative sample and confirm the absence of this compound at the expected retention time.

    • Extract the blank plant material using your established extraction protocol.

  • Preparation of Analytical Solutions:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase or reconstitution solvent at a known concentration (e.g., a mid-range concentration from your calibration curve).

    • Set B (Post-Spiked Matrix): Take an aliquot of the blank matrix extract and spike it with the this compound standard to achieve the same final concentration as in Set A.

  • Analysis and Calculation:

    • Analyze both Set A and Set B using your LC-MS/MS method and record the peak area for this compound.

    • Calculate the Matrix Effect (%) using the following formula:

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for using SPE to clean up plant extracts for this compound analysis. The specific sorbent and solvents should be optimized for your particular application.

  • SPE Cartridge Selection:

    • For sesquiterpenoid pyridine alkaloids, a reversed-phase sorbent (e.g., C18) or a mixed-mode cation exchange sorbent can be effective.

  • SPE Procedure:

    • Conditioning: Condition the SPE cartridge with a strong organic solvent (e.g., methanol) followed by an equilibration with a weak solvent (e.g., water or a low percentage of organic solvent).

    • Loading: Load the plant extract onto the conditioned cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove polar interferences.

    • Elution: Elute this compound from the cartridge using a small volume of a strong organic solvent.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualization

Experimental_Workflow_for_Matrix_Effect_Assessment cluster_preparation Sample and Standard Preparation cluster_analysis Analysis and Calculation plant_material Blank Plant Material (without this compound) extraction Extraction plant_material->extraction 1. blank_extract Blank Matrix Extract extraction->blank_extract 2. post_spike Set B: Post-Spiked Matrix blank_extract->post_spike 3b. evonimine_standard This compound Standard (in solvent) neat_solution Set A: Neat Solution evonimine_standard->neat_solution 3a. evonimine_standard->post_spike lc_ms_analysis LC-MS/MS Analysis neat_solution->lc_ms_analysis post_spike->lc_ms_analysis peak_area_A Peak Area (Set A) lc_ms_analysis->peak_area_A peak_area_B Peak Area (Set B) lc_ms_analysis->peak_area_B calculation Calculate Matrix Effect (%) peak_area_A->calculation peak_area_B->calculation result Result: Suppression, Enhancement, or No Effect calculation->result

Caption: Workflow for assessing matrix effects using the post-extraction spike method.

Troubleshooting_Flowchart start Start: Analytical Issue Encountered issue What is the primary issue? start->issue reproducibility Poor Reproducibility issue->reproducibility Reproducibility sensitivity Low Sensitivity / Signal issue->sensitivity Sensitivity accuracy Inaccurate Quantification issue->accuracy Accuracy sol_reproducibility Standardize Sample Prep Evaluate Cleanup (e.g., SPE) Use Internal Standard reproducibility->sol_reproducibility sol_sensitivity Optimize LC Separation Enhance Sample Cleanup Consider Sample Dilution sensitivity->sol_sensitivity sol_accuracy Quantify Matrix Effect Use Matrix-Matched Standards Method of Standard Additions accuracy->sol_accuracy end End: Issue Resolved sol_reproducibility->end sol_sensitivity->end sol_accuracy->end

Caption: Troubleshooting flowchart for common issues in this compound analysis.

Technical Support Center: Synthesis of Evonimine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The total synthesis of Evonimine, a highly complex sesquiterpenoid alkaloid, is not widely documented in publicly available scientific literature. This guide focuses on enhancing the efficiency of synthesizing key precursors, specifically (-)-evoninic acid, which constitutes a significant structural component of this compound. The methodologies, challenges, and troubleshooting advice provided are based on published synthetic routes for this key building block and are intended to assist researchers in overcoming common hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of (-)-evoninic acid?

A1: The primary challenges include achieving high diastereoselectivity and enantioselectivity, the conjugate addition of pyridyl cuprates to enoates, and the selective oxidation of a benzylic methyl group to a carboxylic acid.[1][2]

Q2: Which synthetic strategies have been successfully employed for (-)-evoninic acid?

A2: A notable strategy involves the conjugate addition of a 2-pyridylcuprate to an enoate, followed by diastereoselective enolate alkylation and a lipase-mediated enantioselective ester hydrolysis to control the stereochemistry.[1][3]

Q3: Are there any known issues with the stability of reagents or intermediates?

A3: Pyridyl cuprates can be sensitive reagents. Their preparation and reaction should be conducted under strictly anhydrous and inert conditions to prevent decomposition and ensure high yields.

Q4: What are typical yields for the synthesis of hydroxy-iso-evoninic acid?

A4: A reported synthesis of hydroxy-iso-evoninic acid, a related pyridyl diacid, was achieved in 9 steps with an overall yield of 26%.[2][4]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of evoninic acid and its derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Low yield in the conjugate addition step 1. Inactive cuprate (B13416276) reagent due to moisture or oxygen.2. Poor quality of the starting enoate or pyridyl bromide.3. Incorrect reaction temperature.1. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas (e.g., Argon). Use freshly distilled, anhydrous solvents.2. Purify starting materials before use.3. Carefully control the temperature during cuprate formation and the addition reaction, as specified in the protocol.
Poor diastereoselectivity in the enolate alkylation step 1. The enolate was not formed under thermodynamic or kinetic control as intended.2. The alkylating agent is too reactive or not reactive enough.3. The solvent system is not optimal.1. Adjust the base, temperature, and addition time for enolate formation. For example, using LDA at low temperatures often favors the kinetic enolate.2. Screen different alkylating agents.3. Experiment with different solvent systems to influence the stereochemical outcome.
Incomplete benzylic oxidation 1. The oxidizing agent (e.g., KMnO₄) is not potent enough under the reaction conditions.2. The substrate is not sufficiently soluble in the reaction medium.1. Increase the reaction time or temperature. Alternatively, consider a different oxidizing agent.2. Use a co-solvent to improve the solubility of the substrate.[2]
Side reactions during oxidation (e.g., glycol cleavage) The oxidizing agent is too harsh, leading to over-oxidation or cleavage of other functional groups.Use a milder or more selective oxidizing agent. Protect sensitive functional groups before the oxidation step.[2]
Difficulty in separating stereoisomers The stereoisomers have very similar polarities.Utilize chiral chromatography (e.g., preparative HPLC with a chiral stationary phase) for separation. Derivatization to form diastereomers that are more easily separable by standard chromatography can also be an option.[2]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of Natural (-)-Evoninic Acid

This protocol is a summary of the key steps described in the literature for the synthesis of (-)-evoninic acid.[1][3]

Step 1: Conjugate Addition of 2-Pyridylcuprate

  • Prepare the 2-pyridyl Gilman homocuprate from 2-bromo-3-methylpyridine.

  • In a separate flask, dissolve (E)-methyl crotonate in anhydrous THF and cool to -78 °C under an argon atmosphere.

  • Add the freshly prepared pyridylcuprate solution dropwise to the enoate solution.

  • Stir the reaction mixture at -78 °C for the specified time, then quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Step 2: Diastereoselective Enolate Alkylation

  • Dissolve the product from Step 1 in anhydrous THF and cool to -78 °C.

  • Add a strong base (e.g., LDA) to form the enolate.

  • Introduce the alkylating agent (e.g., methyl iodide).

  • Allow the reaction to proceed to completion, then quench and work up as described above.

  • Purify the product to isolate the desired diastereomer.

Step 3: Lipase-Mediated Enantioselective Ester Hydrolysis

  • Suspend the product from Step 2 in a suitable buffer solution.

  • Add a lipase (B570770) (e.g., from Candida rugosa).

  • Monitor the reaction progress until approximately 50% conversion is reached.

  • Separate the resulting acid from the unreacted ester. The acid will have the desired stereochemistry.

Step 4: Benzylic Oxidation

  • Dissolve the chiral acid from Step 3 in an appropriate solvent mixture.

  • Add an oxidizing agent such as potassium permanganate (B83412) (KMnO₄) and heat the mixture to reflux.[2]

  • Monitor the reaction by TLC. Upon completion, quench the reaction, work up, and purify to obtain (-)-evoninic acid.

Visualizations

Logical Workflow for Troubleshooting Low Yields

G start Low Yield Observed check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Atmosphere) start->check_conditions re_run Re-run Experiment with Optimized Parameters check_reagents->re_run check_conditions->re_run check_purification Optimize Purification (Chromatography) success Yield Improved check_purification->success re_run->check_purification G A 2-Bromo-3-methylpyridine + (E)-Methyl Crotonate B Conjugate Addition A->B C Pyridyl Ester Intermediate B->C D Diastereoselective Alkylation C->D E Alkylated Intermediate D->E F Enantioselective Hydrolysis E->F G Chiral Acid F->G H Benzylic Oxidation G->H I (-)-Evoninic Acid H->I

References

Technical Support Center: Enhancing Reproducibility in Evonimine Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Evonimine bioassays. Our goal is to help researchers, scientists, and drug development professionals improve the reproducibility and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a sesquiterpene pyridine (B92270) alkaloid naturally found in plants of the Celastraceae family, such as Tripterygium wilfordii and various Euonymus species.[1][2] Structurally related compounds have shown potential anti-inflammatory, immunosuppressive, and cytotoxic properties.[3] It is hypothesized that this compound's bioactivity may stem from its ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade.[4]

Q2: What are the most common bioassays used to evaluate this compound's activity?

A2: The most common in vitro assays to assess the bioactivity of this compound and related alkaloids include:

  • Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine the effect of this compound on cell viability and proliferation.[3]

  • Anti-inflammatory Assays: The NF-κB luciferase reporter assay is employed to measure the inhibitory effect of this compound on the activation of the NF-κB signaling pathway, a key regulator of inflammation.[1][3]

Q3: What are the general factors that can affect the bioactivity and reproducibility of this compound experiments?

A3: Several factors can influence the outcome of this compound bioassays, including:

  • Physicochemical Properties: Solubility, partition coefficient, and ionization of this compound can affect its transport across cell membranes and interaction with target molecules.[5]

  • Chemical Structure: The specific stereochemistry and functional groups of the this compound molecule are critical for its biological activity.[5]

  • Experimental Conditions: Variations in cell culture conditions, reagent quality, and procedural steps can lead to inconsistent results.[6]

  • Compound Purity and Stability: The purity of the this compound sample and its stability in the chosen solvent and experimental conditions are crucial for obtaining reliable data.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound bioassays, leading to poor reproducibility.

IssuePotential Cause(s)Recommended Solution(s)
High Variability in Cytotoxicity (MTT) Assay Results Inconsistent Cell Seeding: Uneven cell distribution across the wells of the microplate.Ensure thorough cell suspension mixing before and during seeding. Use a multichannel pipette for consistent volume dispensing.[3]
This compound Precipitation: Poor solubility of this compound in the culture medium, leading to inaccurate concentrations.Prepare a high-concentration stock solution in a suitable solvent like DMSO. Perform serial dilutions in the complete medium, ensuring thorough mixing at each step. Visually inspect for any precipitation.[3]
Variable Incubation Times: Inconsistent exposure time of cells to this compound.Standardize the incubation period for all experimental plates.
No or Low Inhibition in NF-κB Luciferase Reporter Assay Ineffective NF-κB Activation: The inflammatory stimulus (e.g., LPS) is not effectively activating the NF-κB pathway.Confirm the activity of the stimulating agent (e.g., LPS) and use a fresh batch if necessary. Optimize the concentration and stimulation time for your specific cell line.[3]
Degradation of this compound: The compound may be unstable under the assay conditions.Prepare fresh dilutions of this compound for each experiment. Minimize exposure to light and elevated temperatures.
Suboptimal this compound Concentration: The tested concentrations are too low to elicit an inhibitory effect.Perform a dose-response experiment with a wider range of this compound concentrations.
Inconsistent IC₅₀ Values Across Experiments Batch-to-Batch Variation of Reagents: Differences in the quality of cell culture media, serum, or other reagents.Use reagents from the same lot number for a set of related experiments. Perform quality control checks on new batches of critical reagents.[7]
Cell Line Instability: Genetic drift or changes in the phenotype of the cell line over time.Use cells with a low passage number. Regularly perform cell line authentication.
Inaccurate Pipetting: Errors in preparing serial dilutions or adding reagents to the assay plate.Calibrate pipettes regularly. Use proper pipetting techniques to ensure accuracy and precision.[6]

Experimental Protocols

I. MTT Cell Viability Assay

This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line.[3]

Materials:

  • Human cancer cell line (e.g., HepG2, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Add 100 µL of the diluted compound to the respective wells. Include vehicle-treated (DMSO) and untreated cells as controls.[3]

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the this compound concentration to determine the IC₅₀ value.

II. NF-κB Luciferase Reporter Assay

This protocol measures the inhibitory effect of this compound on NF-κB activation in response to an inflammatory stimulus.[3]

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter gene

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Luciferase Assay System

  • Luminometer

  • 96-well white, clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed HEK293/NF-κB-Luc cells in a 96-well plate at a density of 5 x 10⁴ cells per well. Incubate for 24 hours.[3]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control (DMSO).[3]

  • Stimulation: Induce NF-κB activation by adding LPS to a final concentration of 1 µg/mL. Incubate for an additional 6-8 hours.[3]

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.[3]

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the this compound concentration.[3]

Visualizations

Experimental Workflow for this compound Bioassays

G cluster_prep Preparation cluster_assay Bioassay Execution cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_nfkb Anti-inflammatory Assay (NF-κB) cluster_analysis Data Analysis prep_this compound Prepare this compound Stock (in DMSO) cyto_treat Treat with this compound Serial Dilutions prep_this compound->cyto_treat nfkb_pretreat Pre-treat with This compound prep_this compound->nfkb_pretreat prep_cells Culture & Prepare Cell Suspension cyto_seed Seed Cells in 96-well Plate prep_cells->cyto_seed nfkb_seed Seed Reporter Cells in 96-well Plate prep_cells->nfkb_seed cyto_seed->cyto_treat cyto_incubate Incubate (24-72h) cyto_treat->cyto_incubate cyto_mtt Add MTT Reagent cyto_incubate->cyto_mtt cyto_read Read Absorbance cyto_mtt->cyto_read analysis_cyto Calculate % Viability Determine IC50 cyto_read->analysis_cyto nfkb_seed->nfkb_pretreat nfkb_stimulate Stimulate with LPS nfkb_pretreat->nfkb_stimulate nfkb_lyse Lyse Cells nfkb_stimulate->nfkb_lyse nfkb_read Measure Luciferase Activity nfkb_lyse->nfkb_read analysis_nfkb Calculate % Inhibition Determine IC50 nfkb_read->analysis_nfkb

Caption: Workflow for assessing this compound's cytotoxicity and anti-inflammatory activity.

Hypothesized NF-κB Signaling Pathway Inhibition by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p65/p50) proteasome Proteasome ikb->proteasome ubiquitination & degradation nucleus Nucleus nfkb->nucleus translocates genes Pro-inflammatory Gene Transcription nucleus->genes activates This compound This compound This compound->ikk inhibits?

Caption: Hypothesized mechanism of this compound's anti-inflammatory action via NF-κB pathway inhibition.[4]

Troubleshooting Logic for Poor Reproducibility

G start Poor Reproducibility Observed check_compound Verify this compound Purity & Stability start->check_compound check_cells Assess Cell Health & Passage Number check_compound->check_cells [ Purity OK ] source_compound Source New Compound Batch check_compound->source_compound [ Purity Issue ] check_protocol Review Assay Protocol & Execution check_cells->check_protocol [ Cells OK ] culture_new_cells Thaw New Cell Vial check_cells->culture_new_cells [ Cell Issue ] check_reagents Check Reagent Quality & Storage check_protocol->check_reagents [ Protocol OK ] optimize_protocol Optimize Protocol Steps (e.g., concentrations, times) check_protocol->optimize_protocol [ Execution Error ] new_reagents Use New Reagent Lots check_reagents->new_reagents [ Reagent Issue ] end Improved Reproducibility check_reagents->end [ Reagents OK ] source_compound->check_cells culture_new_cells->check_protocol optimize_protocol->check_reagents new_reagents->end

Caption: A logical workflow for troubleshooting sources of poor reproducibility in bioassays.

References

Validation & Comparative

Validating Bioassays for Evonimine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Evonimine, a complex sesquiterpenoid alkaloid, has demonstrated significant immunosuppressive properties, which are hypothesized to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Accurately quantifying the inhibitory activity of this compound is crucial for its development as a potential therapeutic agent. This guide provides a comprehensive comparison of common bioassays used to measure NF-κB inhibition, offering an objective look at their performance, supported by experimental data and detailed protocols.

The Central Role of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the immune response. In an inactive state, the NF-κB p65/p50 dimer is held in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer, allowing it to translocate into the nucleus, bind to specific DNA response elements, and initiate the transcription of pro-inflammatory genes. This compound is thought to interfere with this process, thereby reducing the inflammatory response.

cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α (Stimulus) TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination p65_p50 p65/p50 (Active) Proteasome->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation NFkB_RE NF-κB Response Element p65_p50_nuc->NFkB_RE Binds DNA Gene_Exp Pro-inflammatory Gene Expression NFkB_RE->Gene_Exp Initiates Transcription This compound This compound This compound->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Comparison of Bioassay Methodologies

The validation of a bioassay for this compound requires a comparison against established methods to determine its accuracy, precision, and overall utility. Here, we compare four common assays for measuring NF-κB inhibition.

Parameter Luciferase Reporter Assay Western Blot (p-p65/IκBα) Immunofluorescence (p65 Translocation) DNA-Binding ELISA
Principle Measures light output from a reporter gene driven by an NF-κB promoter.Detects levels of specific proteins (e.g., phosphorylated p65, IκBα) via antibodies.Visualizes the location of p65 within the cell using fluorescent antibodies.Quantifies the amount of active p65 in nuclear extracts that can bind to a specific DNA sequence.
Primary Endpoint Reporter gene activity (luminescence)Protein band intensityNuclear vs. Cytoplasmic fluorescence intensityDNA binding (absorbance)
Throughput High (96, 384-well)LowMedium to HighHigh (96-well)
Sensitivity Very HighModerate to HighHighHigh
Quantitative? Semi-Quantitative to QuantitativeSemi-QuantitativeSemi-Quantitative to QuantitativeQuantitative
Cost per Sample Low to ModerateHighModerateModerate
Time to Result ~8-24 hours24-48 hours24-48 hours~6-8 hours

Quantitative Performance Data

The following table summarizes representative validation data for the different bioassays when testing a hypothetical small molecule inhibitor of the NF-κB pathway, such as this compound.

Assay Type Metric Value Interpretation
Luciferase Reporter Assay IC50 5.5 µMConcentration of inhibitor required to reduce NF-κB activity by 50%.
Z'-factor 0.72Indicates an excellent assay window, suitable for high-throughput screening.[1]
Signal-to-Background >100-foldA large dynamic range allows for sensitive detection of inhibition.
CV% (Intra-assay) < 10%Good precision and reproducibility within a single experiment.
Western Blot (p-p65) IC50 7.2 µMCorrelates well with reporter assay, confirming inhibition of p65 phosphorylation.
Linear Range 5-50 µg proteinThe range where band intensity is proportional to protein amount.[2]
CV% (Inter-assay) < 20%Acceptable reproducibility between experiments, though higher than other methods.[3]
Immunofluorescence IC50 6.8 µMProvides a visual and quantitative confirmation of the inhibition of p65 nuclear translocation.[4]
Z'-factor 0.77Excellent performance in a high-content screening format.[1]
CV% (Intra-plate) < 15%Good reproducibility across wells on a single plate.[1]
DNA-Binding ELISA IC50 6.1 µMDirectly measures the functional consequence of inhibition – reduced DNA binding.
Limit of Detection < 0.2 µg/mL nuclear extractHigh sensitivity for detecting active p65.
CV% (Intra-assay) < 8%High degree of precision within an assay run.

Experimental Protocols & Workflows

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the compared bioassays.

Luciferase Reporter Gene Assay

This assay is the primary method for screening and validation due to its high throughput and sensitivity. It measures the transcriptional activity of NF-κB.

cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment & Stimulation cluster_read Day 2: Readout Seed Seed HEK293T cells with NF-κB Luciferase Reporter in 96-well plate Treat Pre-treat cells with This compound (1 hr) Seed->Treat Stimulate Stimulate with TNF-α (6 hrs) Treat->Stimulate Lyse Lyse cells Stimulate->Lyse Add_Sub Add Luciferase Substrate Lyse->Add_Sub Read Measure Luminescence Add_Sub->Read HTS High-Throughput Screening? Luciferase Luciferase Reporter Assay (Primary Screen) HTS->Luciferase Yes Mechanism Confirm Mechanism? HTS->Mechanism No Luciferase->Mechanism Western Western Blot (p-p65, IκBα levels) Mechanism->Western Protein Level? IF Immunofluorescence (p65 Translocation) Mechanism->IF Localization? ELISA DNA-Binding ELISA (Functional DNA Binding) Mechanism->ELISA DNA Binding? End Validated Activity Western->End IF->End ELISA->End

References

A Comparative Analysis of Evonimine and Other Neuroactive Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sesquiterpene pyridine (B92270) alkaloid, Evonimine, with other well-characterized neuroactive alkaloids. While research on the direct neuroactive properties of this compound is still emerging, this document summarizes its known mechanism of action and juxtaposes it with established neuroactive compounds to highlight potential areas for future investigation.

Introduction to this compound

This compound is a sesquiterpene pyridine alkaloid primarily recognized for its potent immunosuppressive and anti-inflammatory activities.[1] Its principal mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] Given the crucial role of NF-κB in both the immune and central nervous systems, understanding this compound's interaction with this pathway is key to postulating its potential neuroactive effects. NF-κB signaling in the brain is complex, contributing to both neuroprotective and neurodegenerative processes, and its modulation by alkaloids is an active area of research.[2][3]

Comparative Data of Neuroactive Alkaloids

The following table summarizes the key characteristics of this compound and three well-established neuroactive alkaloids: Galantamine, Huperzine A, and Nicotine. This comparison focuses on their primary mechanisms of action and known effects.

AlkaloidClassPrimary Mechanism of ActionKey Effects
This compound Sesquiterpene Pyridine AlkaloidInhibition of NF-κB signaling pathway[1]Immunosuppressive, Anti-inflammatory[1]
Galantamine Isoquinoline AlkaloidReversible, competitive acetylcholinesterase (AChE) inhibitor; Allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs)[4][5][6]Enhances cholinergic neurotransmission; Used in the treatment of Alzheimer's disease[7][8]
Huperzine A Lycopodium AlkaloidPotent, selective, and reversible acetylcholinesterase (AChE) inhibitor; Weak NMDA receptor antagonist[9][10][11]Increases acetylcholine levels in the brain; Investigated for neuroprotection and cognitive enhancement[9][12]
Nicotine Pyridine AlkaloidAgonist of nicotinic acetylcholine receptors (nAChRs)[13][14]Stimulant, enhances release of various neurotransmitters (e.g., dopamine, acetylcholine, norepinephrine)[15][16][17]

Signaling Pathways and Mechanisms of Action

This compound and the NF-κB Signaling Pathway

This compound's primary target is the NF-κB signaling cascade. In a typical inflammatory response, various stimuli activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB dimer (commonly p65/p50). The active NF-κB dimer then translocates to the nucleus to induce the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, thereby exerting its anti-inflammatory effects.

Evonimine_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) p_IkBa->NFkB Degradation of p-IκBα releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Gene Pro-inflammatory Gene Transcription DNA->Gene

Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Galantamine's Dual Mechanism of Action

Galantamine enhances cholinergic neurotransmission through a dual mechanism. Firstly, it acts as a reversible and competitive inhibitor of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine (ACh), thereby increasing the concentration of ACh in the synaptic cleft.[5][7] Secondly, it is a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which enhances their sensitivity to ACh.[4][6]

Galantamine_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Degraded by nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Galantamine Galantamine Galantamine->AChE Inhibits Galantamine->nAChR Positive Allosteric Modulation Signal Cholinergic Signal Transduction nAChR->Signal Activates

Dual mechanism of action of Galantamine.
Huperzine A's Primary Neuroactive Pathway

Huperzine A is a potent and highly selective inhibitor of acetylcholinesterase (AChE).[10][11] By reversibly binding to and inhibiting AChE, Huperzine A effectively increases the levels of acetylcholine available for neurotransmission.[9] It also has a secondary, weaker antagonistic effect on NMDA receptors.[9][11]

HuperzineA_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Degraded by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to HuperzineA Huperzine A HuperzineA->AChE Inhibits Response Enhanced Cholinergic Response Postsynaptic_Receptor->Response

Primary mechanism of action of Huperzine A.
Nicotine's Direct Receptor Agonism

Nicotine's neuroactive effects are primarily due to its direct binding to and activation of nicotinic acetylcholine receptors (nAChRs).[13][14] This agonistic action mimics that of the endogenous neurotransmitter acetylcholine, leading to the opening of ion channels and depolarization of the neuron. This, in turn, facilitates the release of a variety of other neurotransmitters, including dopamine, which is associated with the rewarding effects of nicotine.[15][16]

Nicotine_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_vesicles Synaptic Vesicles Nicotine Nicotine nAChR Nicotinic ACh Receptor (nAChR) Nicotine->nAChR Binds to and Activates Dopamine Dopamine nAChR->Dopamine Triggers release of ACh Acetylcholine nAChR->ACh Triggers release of Release Neurotransmitter Release Dopamine->Release ACh->Release

Nicotine's agonistic action on nAChRs.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols relevant to the study of these alkaloids.

NF-κB Inhibition Assay (for this compound)
  • Cell Culture and Treatment: Human embryonic kidney (HEK293) cells stably transfected with an NF-κB luciferase reporter construct are cultured to 80% confluency. Cells are pre-treated with varying concentrations of this compound for 1 hour.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce NF-κB activation.

  • Luciferase Assay: After a defined incubation period, cells are lysed, and luciferase activity is measured using a luminometer. The luminescence intensity is proportional to NF-κB transcriptional activity.

  • Data Analysis: Results are expressed as a percentage of the LPS-stimulated control, and the IC50 value (the concentration of this compound that inhibits 50% of the NF-κB activity) is calculated.

Acetylcholinesterase (AChE) Inhibition Assay (for Galantamine and Huperzine A)
  • Enzyme and Substrate Preparation: A solution of purified AChE and the substrate acetylthiocholine (B1193921) iodide (ATCI) are prepared in a suitable buffer.

  • Inhibitor Incubation: Varying concentrations of the test alkaloid (Galantamine or Huperzine A) are pre-incubated with the AChE solution.

  • Enzymatic Reaction: The reaction is initiated by adding ATCI. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

  • Spectrophotometric Measurement: The rate of color change is measured using a spectrophotometer at a specific wavelength.

  • Data Analysis: The percentage of AChE inhibition is calculated for each concentration of the alkaloid, and the IC50 value is determined.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (for Nicotine and Galantamine)
  • Membrane Preparation: Membranes from cells or tissues expressing the nAChR subtype of interest are prepared.

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand that specifically binds to the nAChR (e.g., [³H]-epibatidine or [³H]-cytisine) in the presence of varying concentrations of the test alkaloid.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The inhibition constant (Ki) of the test alkaloid is then calculated from the IC50 value of the competition binding curve.

Conclusion

This compound presents a distinct mechanistic profile centered on the inhibition of the NF-κB pathway, setting it apart from the classical neuroactive alkaloids Galantamine, Huperzine A, and Nicotine, which primarily target the cholinergic system. While direct evidence of this compound's neuroactivity is currently limited, its potent anti-inflammatory effects via NF-κB inhibition suggest a plausible, yet unexplored, role in modulating neuroinflammation. Future research should focus on elucidating the specific effects of this compound on neuronal and glial cell function to determine its potential as a neuroactive agent. The comparative analysis provided in this guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and other sesquiterpene pyridine alkaloids in the context of neurological disorders.

References

Evonimine's Biological Fingerprint: A Comparative Guide to its Activity in Diverse Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the spectrum of a compound's biological activity is paramount. Evonimine, a sesquiterpene pyridine (B92270) alkaloid primarily sourced from plants of the Celastraceae family like Tripterygium wilfordii, has emerged as a molecule of significant interest due to its potent biological effects.[1][2] This guide provides a comparative overview of this compound's cross-reactivity—its activity across a range of biological assays—supported by available experimental data and detailed methodologies.

This compound's primary and most studied characteristic is its significant immunosuppressive activity, particularly in the modulation of humoral-mediated immunity.[1] However, its structural class and the broader activities of related compounds suggest a wider range of biological effects, including potential anti-inflammatory and cytotoxic properties.[2] This guide will delve into the specific assays used to characterize these activities, presenting a clear picture of what is currently known about this compound's biological profile.

Comparative Analysis of this compound's Bioactivity

The following tables summarize the quantitative data available for this compound and related compounds across different biological assays. It is important to note that specific data for purified this compound is limited in publicly available literature, and some studies utilize total alkaloid extracts or structurally similar compounds.[2][3]

Table 1: Immunosuppressive and Anti-inflammatory Activity of this compound and Related Compounds
Parameter Compound Assay Cell Type/System Result Reference
Cytokine InhibitionEuonine (this compound)Cytokine Production AssayHuman Peripheral Mononuclear Cells>70% inhibition of IFN-γ[1]
NF-κB InhibitionTotal Alkaloids (from T. wilfordii)NF-κB Luciferase Reporter AssayLPS-induced HEK293/NF-κB-Luc cellsIC₅₀: 7.25 µg/mL[1]
Humoral ImmunityThis compoundHemolytic Plaque AssaySpleen cells from immunized animalSignificant inhibition of humoral-mediated immunity[1]
Anti-inflammatoryThis compound DerivativesNitric Oxide (NO) Inhibition AssayLPS-stimulated macrophage cellsAssay measures inhibition of NO production[4]
ImmunosuppressionThis compound DerivativesLymphocyte Proliferation AssayMitogen-stimulated lymphocytesAssesses inhibition of lymphocyte proliferation[4]
Table 2: Cytotoxic and Other Biological Activities of this compound
Parameter Compound Assay Target Organism/Cell Line Result Reference
CytotoxicityThis compoundMTT Cell Viability Assaye.g., HepG2, A549, MCF-7Protocol to determine concentration-dependent cytotoxicity[2]
Antifeedant ActivityThis compoundInsecticidal BioassayLarvae of the oriental armyworm, Mythimna separataPotent antifeedant properties[5]

Key Signaling Pathway: NF-κB Inhibition

A significant portion of this compound's immunosuppressive and potential anti-inflammatory effects are attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5] This pathway is a critical regulator of immune responses. This compound is hypothesized to target the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκB. This action keeps NF-κB in an inactive state in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory and immune-related genes.[1][5]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen BCR BCR Antigen->BCR CD40L CD40L CD40 CD40 CD40L->CD40 IKK_complex IKK Complex BCR->IKK_complex CD40->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB IkB->NF_kB IkB_P P-IκB IkB->IkB_P P NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocation Degradation IkB_P->Degradation Degradation Gene_Transcription Gene Transcription (Proliferation, Survival, Antibody Production) NF_kB_active->Gene_Transcription This compound This compound This compound->IKK_complex Inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key assays mentioned in the context of this compound's bioactivity.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the inhibition of NF-κB activation.[2]

  • Objective: To determine the inhibitory effect of this compound on NF-κB activation in response to an inflammatory stimulus.

  • Materials:

    • HEK293 cells stably transfected with an NF-κB-luciferase reporter gene (HEK293/NF-κB-Luc).[2]

    • Complete cell culture medium.

    • This compound stock solution (dissolved in DMSO).

    • Lipopolysaccharide (LPS) from E. coli.[2]

    • Luciferase Assay System.

    • Luminometer.

    • 96-well white, clear-bottom cell culture plates.

  • Procedure:

    • Cell Seeding: Seed HEK293/NF-κB-Luc cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.[2]

    • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control (DMSO).[2]

    • Stimulation: Induce NF-κB activation by adding LPS to a final concentration of 1 µg/mL to all wells except for the negative control.[2]

    • Incubation: Incubate the plate for a further 6-8 hours.

    • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

    • Data Analysis: Normalize the luciferase activity to a control and calculate the IC₅₀ value for this compound.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound.[2]

  • Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line.

  • Materials:

    • Human cancer cell line (e.g., HepG2, A549, MCF-7).[2]

    • Complete cell culture medium.

    • This compound stock solution (in DMSO).

    • Phosphate-Buffered Saline (PBS).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[2]

    • DMSO (cell culture grade).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2]

    • Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Evonimine_Stock This compound Stock Solution Compound_Treatment 2. Treatment with This compound Concentrations Evonimine_Stock->Compound_Treatment Cell_Culture Cell Culture (e.g., HEK293, HepG2) Cell_Seeding 1. Cell Seeding in 96-well plate Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation 3. Incubation Compound_Treatment->Incubation Assay_Specific_Step 4. Assay-Specific Step (e.g., LPS stimulation, MTT addition) Incubation->Assay_Specific_Step Signal_Measurement 5. Signal Measurement (Luminometer/Spectrophotometer) Assay_Specific_Step->Signal_Measurement Data_Processing Data Processing and Normalization Signal_Measurement->Data_Processing IC50_Calculation IC₅₀/EC₅₀ Calculation Data_Processing->IC50_Calculation

Caption: A generalized workflow for in vitro bioactivity testing of this compound.

Conclusion and Future Directions

This compound demonstrates a compelling profile as a potent bioactive molecule, with its most well-documented activity being the inhibition of the NF-κB signaling pathway, leading to immunosuppressive effects.[1] The cross-reactivity of this compound in other assays, such as those for cytotoxicity and anti-inflammatory effects, is suggested by the activity of structurally related compounds and warrants further direct investigation.[2]

To fully elucidate the therapeutic potential of this compound, future research should focus on:

  • Comprehensive Screening: Testing purified this compound across a wider panel of biological assays to build a more complete activity profile.

  • Quantitative Analysis: Determining the precise IC₅₀ or EC₅₀ values of this compound in various validated assays.

  • Mechanism of Action Studies: Further investigation into the specific molecular targets of this compound beyond the IKK complex to understand its polypharmacology.

  • In Vivo Studies: Validating the in vitro findings in relevant animal models to assess efficacy and safety.

This guide serves as a foundational resource, summarizing the current understanding of this compound's bioactivity. As research progresses, a more detailed and comparative picture of its cross-reactivity will undoubtedly emerge, paving the way for potential therapeutic applications.

References

Standardizing Evonimine Extracts for Enhanced Research Reproducibility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the standardization of natural product extracts is paramount for achieving reliable and reproducible results. This guide provides a comprehensive comparison of standardization methodologies for Evonimine extracts, a promising bioactive compound isolated from the Euonymus genus. This document details quantitative data on extraction efficiency, outlines validated analytical protocols, and presents a comparative analysis of this compound's bioactivity against other natural insecticides.

Comparing Standardization Strategies: Impact on Bioactive Compound Yield

The choice of extraction method significantly influences the yield and purity of this compound. While specific comparative data for this compound extraction is limited, studies on the broader Euonymus genus provide valuable insights. A key factor in standardization is the selection of an optimal extraction solvent and method to maximize the recovery of the target bioactive compounds.

Research on Euonymus alatus leaves demonstrates that ethanolic extracts yield the highest concentrations of polyphenols and flavonoids compared to water and methanolic extracts. This correlates with superior performance in antioxidant and anticancer assays, highlighting the importance of solvent selection in enriching the bioactive profile of the extract.

For the isolation of alkaloids like this compound, a multi-step approach involving initial extraction followed by purification is standard. The following table summarizes representative yields for total alkaloids from a comparable plant species using different extraction techniques, offering a baseline for optimizing this compound extraction protocols.

Extraction MethodPlant MaterialSolventTemperature (°C)Extraction Time (h)Total Alkaloid Yield (% w/w)
MacerationGlaucium corniculatum (dried aerial parts)MethanolRoom Temperature720.54
Soxhlet ExtractionGlaucium corniculatum (dried aerial parts)MethanolBoiling Point of Solvent81.21
Ultrasound-Assisted Extraction (UAE)Glaucium corniculatum (dried aerial parts)Methanol4011.53

Recommended Experimental Protocols for Standardization

A robust and validated analytical method is the cornerstone of extract standardization. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a reliable and widely used technique for the quantification of bioactive compounds in plant extracts.

Optimized Extraction and Purification Workflow

The following workflow outlines a standardized procedure for obtaining an this compound-enriched extract from Euonymus plant material.

G cluster_extraction Extraction cluster_purification Purification Start Dried & Powdered Euonymus Plant Material Maceration Maceration with 80% Ethanol (72h, Room Temperature) Start->Maceration Filtration Filtration & Concentration (Rotary Evaporator) Maceration->Filtration AcidBase Acid-Base Liquid-Liquid Partitioning (5% HCl / NH4OH, Chloroform) Filtration->AcidBase Chromatography Column Chromatography (Silica Gel) AcidBase->Chromatography HPLC Preparative HPLC (C18 Column) Chromatography->HPLC End Standardized This compound Extract HPLC->End

Figure 1. Workflow for this compound Extraction and Purification.
Validated HPLC-DAD Method for Quantification

The following protocol is based on a validated method for the simultaneous quantification of multiple bioactive compounds in Euonymus alatus and can be adapted for the specific quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intra- and inter-day), and accuracy.

Bioactivity Comparison: this compound vs. Alternative Botanical Insecticides

This compound has demonstrated insecticidal properties. For a comprehensive evaluation, its bioactivity should be compared against other well-established botanical insecticides. The following table presents the median lethal concentration (LC50) values of several botanical insecticides against the common agricultural pest, Spodoptera litura (tobacco cutworm). While a specific LC50 value for a standardized this compound extract against this pest is not yet available, this table provides a benchmark for future comparative studies.

Botanical InsecticideActive Compound(s)Target PestLC50 Value (ppm)Exposure Time (h)
Neem OilAzadirachtinSpodoptera litura12.3272
NicotineNicotineSpodoptera litura24.5472
PyrethrumPyrethrinsSpodoptera litura>100 (less effective)72
RotenoneRotenoneSpodoptera litura>100 (least effective)72
Standardized this compound Extract This compound Spodoptera litura Data Not Available -

Unraveling the Mechanism of Action: this compound's Hypothesized Signaling Pathway

The cytotoxic effects of this compound are believed to be mediated through the induction of apoptosis, or programmed cell death. While the precise signaling cascade for Evonine is still under investigation, the general mechanism of apoptosis in insect cells involves the activation of a cascade of enzymes called caspases.

The intrinsic (mitochondrial) pathway is a common route for apoptosis induction. It is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, triggers the activation of initiator caspases (e.g., Caspase-9 in mammals), which then activate effector caspases (e.g., Caspase-3 in mammals) that execute the dismantling of the cell.

G This compound This compound Mitochondria Mitochondrial Stress This compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Initiator Caspase Activation (e.g., Caspase-9 like) CytochromeC->Caspase9 Caspase3 Effector Caspase Activation (e.g., Caspase-3 like) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. Hypothesized Apoptotic Pathway of this compound.

Conclusion and Future Directions

The standardization of this compound extracts is a critical step towards harnessing its full potential in research and development. This guide provides a framework for achieving this through optimized extraction and validated analytical methods. The comparative data on bioactivity, while still requiring a specific LC50 for this compound, situates its potential within the landscape of existing botanical insecticides.

Future research should focus on generating directly comparative data on this compound yield and purity from different extraction methods applied to the same Euonymus source material. Elucidating the specific molecular targets and signaling pathways of this compound's cytotoxic action will further enhance its value as a research tool and potential therapeutic or agricultural agent. The development of a certified reference material for this compound would be a significant milestone in ensuring the consistency and comparability of research findings across different laboratories.

References

Unraveling the Immunosuppressive Action of Evonimine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of Evonimine, a sesquiterpene pyridine (B92270) alkaloid with notable immunosuppressive properties. By comparing its activity with other immunomodulatory agents and presenting detailed experimental data and protocols, this document serves as a valuable resource for researchers in immunology and drug discovery.

This compound: Targeting the NF-κB Signaling Pathway

This compound, isolated from plants of the Tripterygium wilfordii family, exerts its immunosuppressive effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a cornerstone of the immune response, playing a pivotal role in the activation, proliferation, and survival of B lymphocytes, as well as the production of antibodies. The dysregulation of the NF-κB pathway is implicated in a variety of autoimmune and inflammatory diseases, making it a key target for therapeutic intervention.

The proposed mechanism of this compound involves the inhibition of the IκB kinase (IKK) complex. In the canonical NF-κB pathway, the IKK complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. By inhibiting the IKK complex, this compound prevents the activation of NF-κB and the subsequent downstream inflammatory cascade.[1]

Comparative Analysis of NF-κB Inhibition

CompoundAssay TypeCell LineStimulantIC50 Value
Total Alkaloids (from T. wilfordii)NF-κB Luciferase ReporterHEK293/NF-κB-LucLPS7.25 µg/mL
Wilfordatine E (Compound 5)NF-κB Luciferase ReporterHEK293/NF-κB-LucLPS8.75 µM
Wilfordine (Compound 11)NF-κB Luciferase ReporterHEK293/NF-κB-LucLPS0.74 µM
3-O-Nicotinoyl-2-O-deacetylwilforine (Compound 16)NF-κB Luciferase ReporterHEK293/NF-κB-LucLPS15.66 µM
This compound NF-κB Inhibition (Hypothesized) Immune Cells - Data Not Available
Triptolide (B1683669)NF-κB InhibitionVariousVariousPotent Inhibitor
Tacrolimus (FK506)NF-κB InhibitionHuman T Cellsanti-CD3/CD28Potent Inhibitor

Table 1: Comparison of NF-κB Inhibitory Activity. Data for compounds from T. wilfordii are from a study on sesquiterpene pyridine alkaloids.[2] Triptolide and Tacrolimus are included as well-established immunosuppressants that also target the NF-κB pathway.[3][4][5][6][7][8][9]

Alternative Immunosuppressive Mechanisms: A Comparison

Triptolide

Triptolide, another active compound from Tripterygium wilfordii, is a potent inhibitor of NF-κB activation.[6][8] Its mechanism involves inhibiting the transactivation of the p65 subunit of NF-κB.[3] Triptolide has been shown to suppress NF-κB-mediated inflammatory responses in various models.[6]

Tacrolimus (FK506)

Tacrolimus, a widely used immunosuppressant, also demonstrates inhibitory effects on the NF-κB pathway in human T cells.[5][9][10] While its primary mechanism is the inhibition of calcineurin, which blocks the activation of Nuclear Factor of Activated T-cells (NFAT), its impact on NF-κB signaling contributes to its overall immunosuppressive effect.[5][9][10]

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB and is a key method for screening potential inhibitors.

Objective: To measure the inhibitory effect of a test compound on NF-κB activation.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct (HEK293/NF-κB-Luc).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • NF-κB stimulant (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Seed HEK293/NF-κB-Luc cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control.

  • Stimulate NF-κB activation by adding the appropriate stimulant (e.g., 1 µg/mL LPS) to all wells except the negative control.

  • Incubate for an additional 6-24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control and determine the IC50 value.

Lymphocyte Proliferation Assay

This assay assesses the impact of a compound on the proliferation of lymphocytes, a critical function of the adaptive immune response.

Objective: To quantify the inhibition of lymphocyte proliferation by a test compound.

Materials:

  • Isolated primary lymphocytes (e.g., Peripheral Blood Mononuclear Cells - PBMCs) or a suitable lymphocyte cell line.

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

  • Lymphocyte mitogen (e.g., Phytohaemagglutinin (PHA) or anti-CD3/CD28 antibodies).

  • Test compound (e.g., this compound).

  • Cell proliferation detection reagent (e.g., MTT or [³H]-thymidine).

  • 96-well culture plates.

  • Incubator (37°C, 5% CO₂).

  • Microplate reader or liquid scintillation counter.

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Seed the lymphocytes into a 96-well plate at an optimal density.

  • Add varying concentrations of the test compound to the wells, including a vehicle control.

  • Add the mitogen to stimulate proliferation, with an unstimulated control group.

  • Incubate the plate for 48-72 hours.

  • Quantify cell proliferation using a chosen method (e.g., MTT assay by measuring absorbance at a specific wavelength).

  • Calculate the percentage of proliferation inhibition relative to the stimulated vehicle control and determine the IC50 value.

Visualizing the Mechanism of Action

Evonimine_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Antigen Antigen / Mitogen BCR B-Cell Receptor (BCR) Antigen->BCR Activates IKK IKK Complex BCR->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Proliferation, Antibody Production) Nucleus->Transcription Initiates This compound This compound This compound->IKK Inhibits

Caption: Proposed mechanism of this compound's immunosuppressive action via inhibition of the NF-κB pathway.

Experimental_Workflow Start Start: Isolate Immune Cells (e.g., PBMCs) Culture Culture Cells & Treat with this compound Start->Culture Stimulate Stimulate with Mitogen/Antigen Culture->Stimulate Assay Perform Assays Stimulate->Assay Proliferation Lymphocyte Proliferation Assay (e.g., MTT) Assay->Proliferation NFkB_Activity NF-κB Activity Assay (e.g., Luciferase Reporter) Assay->NFkB_Activity Data_Analysis Data Analysis: Calculate IC50 Proliferation->Data_Analysis NFkB_Activity->Data_Analysis End End: Confirm Mechanism Data_Analysis->End

Caption: General experimental workflow for confirming the mechanism of action of this compound.

References

Comparing the efficacy of different Evonimine extraction methods.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for the extraction of Evonimine, a sesquiterpene pyridine (B92270) alkaloid of significant interest for its potential biological activities. The efficiency and efficacy of the chosen extraction technique are paramount in obtaining high-purity this compound for research and development. This document outlines the experimental data and detailed protocols for conventional and modern extraction techniques, offering a basis for methodological selection and optimization.

Data Presentation: A Quantitative Comparison of Alkaloid Extraction Methods

While specific comparative data for this compound extraction is not extensively available in the public domain, the following table summarizes representative yields and other critical parameters for total alkaloid extraction from various medicinal plants, serving as a valuable reference for process development. The data clearly indicates that modern techniques like Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of yield, purity, and efficiency over conventional methods.

Extraction MethodPlant MaterialSolventTemperature (°C)Extraction TimeAlkaloid Yield (% w/w)Purity (%)Solvent Consumption (mL)Reference
Maceration Glaucium corniculatum (dried aerial parts)Methanol (B129727)Room Temperature72 h0.5471.3200[1][2]
Soxhlet Extraction Glaucium corniculatum (dried aerial parts)MethanolBoiling point of solvent8 h1.2178.5150[1][2]
Ultrasound-Assisted Extraction (UAE) Glaucium corniculatum (dried aerial parts)Methanol401 h1.5386.780[1][2]
Microwave-Assisted Extraction (MAE) Various Medicinal PlantsEthanol (B145695)Not Specified25 min2.5088.260[2]
Accelerated Solvent Extraction (ASE) Various Medicinal PlantsNot SpecifiedNot Specified20 min2.6388.850[2]

Note: The data for Maceration, Soxhlet Extraction, and UAE are based on the extraction of total alkaloids from Glaucium corniculatum[1]. The data for MAE and ASE represent average values from the extraction of alkaloids from Rauwolfia serpentina, Catharanthus roseus, and Papaver somniferum[2]. Purity was determined by HPLC analysis[2].

Experimental Protocols

The following sections provide detailed methodologies for the extraction of this compound. The initial steps of material preparation are crucial for all subsequent extraction methods.

Plant Material Preparation
  • Collection and Identification : Collect fresh plant material, such as the root bark of Euonymus japonicus or the stems of Euonymus alatus, which are documented sources of this compound[3]. Ensure proper botanical identification.

  • Drying : Thoroughly wash the collected plant material with distilled water to remove contaminants. Air-dry the material in a shaded, well-ventilated area or use a hot air oven at a controlled temperature of 40-50°C until a constant weight is achieved[1].

  • Pulverization : Grind the dried plant material into a fine powder using a mechanical grinder. Sieving the powder will ensure a uniform particle size, which is crucial for efficient extraction[1].

Maceration Protocol

Maceration is a conventional and straightforward extraction method.

  • Weighing and Soaking : Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask. Add 1 L of 80% ethanol to the flask[1].

  • Extraction : Stopper the flask and allow it to macerate for 72 hours at room temperature with occasional agitation to enhance the extraction process[1].

  • Filtration and Concentration : Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract[1]. This process is often repeated multiple times to ensure exhaustive extraction[3].

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes ultrasonic waves to accelerate the extraction process.

  • Slurry Preparation : Mix the powdered plant material with a suitable solvent (e.g., methanol or ethanol) in an extraction vessel[1][4].

  • Sonication : Immerse the ultrasonic probe into the slurry. The extraction efficiency is influenced by several parameters that need to be optimized:

    • Ultrasonic Power/Amplitude : Higher amplitudes can increase extraction yield but may also lead to degradation of thermolabile compounds[4].

    • Extraction Time : UAE significantly reduces extraction time compared to conventional methods, often to within minutes[4].

    • Temperature : Controlling the temperature of the extraction vessel is crucial to prevent the degradation of this compound[2].

    • Pulse Cycle : Operating in a pulsed mode can prevent overheating of the sample[4].

  • Post-Extraction : After sonication, the mixture is filtered, and the solvent is evaporated to yield the crude extract, similar to the maceration process.

Microwave-Assisted Extraction (MAE) Protocol

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction.

  • Sample Preparation : Place the powdered plant material in a microwave-transparent vessel and add the appropriate solvent[2].

  • Microwave Irradiation : The extraction is performed in a microwave reactor. Key parameters to optimize include:

    • Microwave Power : Higher power levels can lead to faster extraction but also risk thermal degradation of the target compounds[2].

    • Extraction Time : MAE is a very rapid technique, with extraction times often in the range of minutes[2].

    • Solvent to Solid Ratio : This ratio affects the absorption of microwave energy and the efficiency of the extraction.

  • Recovery : Following extraction, the sample is filtered, and the solvent is removed by evaporation to obtain the crude alkaloid extract.

Post-Extraction: Acid-Base Partitioning for Alkaloid Enrichment

To selectively isolate this compound and other alkaloids from the crude extract, an acid-base partitioning technique is employed[3].

  • Acidification : Dissolve the crude extract in a suitable solvent (e.g., ethyl acetate) and partition it with an acidic aqueous solution (e.g., 5% hydrochloric acid). The basic alkaloids will form salts and move into the aqueous layer[3].

  • Basification and Re-extraction : The acidic aqueous layer is then basified with a base like ammonium (B1175870) hydroxide (B78521) to a pH of 8-9. This converts the alkaloid salts back to their free base form[3].

  • Final Extraction : Extract the basified aqueous solution multiple times with an immiscible organic solvent such as chloroform (B151607) or dichloromethane. The free alkaloids, including this compound, will partition into the organic layer[3].

  • Concentration : The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield a crude alkaloid fraction[3]. Further purification can be achieved through chromatographic techniques like column chromatography or preparative HPLC[3].

Mandatory Visualization

The following diagrams illustrate the general workflow of the described extraction processes.

Extraction_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_downstream 3. Downstream Processing cluster_purification 4. Alkaloid Enrichment plant_material Plant Material (e.g., Euonymus japonicus root bark) drying Drying plant_material->drying grinding Grinding & Sieving drying->grinding maceration Maceration grinding->maceration uae Ultrasound-Assisted Extraction grinding->uae mae Microwave-Assisted Extraction grinding->mae filtration Filtration maceration->filtration uae->filtration mae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base chromatography Chromatographic Purification acid_base->chromatography pure_this compound Pure this compound chromatography->pure_this compound

Caption: General workflow for the extraction and purification of this compound.

References

Evonimine and its Synthetic Analogs: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evonimine is a complex sesquiterpenoid alkaloid naturally found in plants of the Celastraceae family, such as Tripterygium wilfordii.[1] For centuries, extracts from this plant have been utilized in traditional medicine to treat a variety of autoimmune and inflammatory conditions. Modern research has identified this compound as a potent bioactive compound with significant immunosuppressive and insecticidal properties.[1] This guide provides a comprehensive comparison of the known biological activities of this compound and explores the potential for synthetic analogs, drawing upon established principles of drug development and structure-activity relationship (SAR) studies. While direct comparative data between this compound and its synthetic analogs is limited in publicly available literature, this guide will furnish researchers with the foundational knowledge, experimental protocols, and conceptual frameworks necessary to evaluate and design novel this compound-based therapeutic agents.

Biological Activity of this compound

This compound has demonstrated two primary areas of biological activity: immunosuppression and insecticidal effects.

Immunosuppressive Activity

The immunosuppressive properties of this compound are largely attributed to its ability to modulate critical inflammatory pathways. It is hypothesized that this compound contributes significantly to the overall immunosuppressive profile of Tripterygium wilfordii extracts.[1] The primary mechanism of action is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of immune responses.[2][3]

Insecticidal Activity

This compound exhibits potent antifeedant properties against certain insect species. This activity highlights its potential as a lead compound for the development of novel biopesticides.[1]

Quantitative Data

While specific quantitative data for purified this compound is an active area of research, the following table summarizes the known information and provides a template for how synthetic analogs would be evaluated.[1]

CompoundTarget/AssayIC50 / ActivitySource
This compound NF-κB InhibitionUnder Investigation[1]
Cytotoxicity (Various Cancer Cell Lines)Under Investigation-
Insecticidal (e.g., Mythimna separata)Potent Antifeedant[1]
Synthetic Analog (Hypothetical) NF-κB InhibitionTo be determined-
Cytotoxicity (Various Cancer Cell Lines)To be determined-
Insecticidal ActivityTo be determined-

Structure-Activity Relationship (SAR) and Synthetic Analogs

The development of synthetic analogs of natural products like this compound is a cornerstone of medicinal chemistry. By systematically modifying the chemical structure of the parent compound, researchers can aim to:

  • Enhance Potency: Increase the desired biological activity.

  • Improve Selectivity: Reduce off-target effects and toxicity.

  • Optimize Pharmacokinetic Properties: Improve absorption, distribution, metabolism, and excretion (ADME).

  • Simplify Synthesis: Create compounds that are easier and more cost-effective to produce.

For this compound, SAR studies would likely focus on modifications to its complex macrocyclic structure, the pyridine (B92270) ring, and its various ester functional groups. For instance, altering the substituents on the pyridine ring could modulate NF-κB inhibitory activity, while modifications to the sesquiterpenoid core could impact cytotoxicity and insecticidal properties.[4]

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to evaluate the biological activity of this compound and its synthetic analogs.

NF-κB Luciferase Reporter Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.

  • Cell Line: Human embryonic kidney (HEK293) cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

  • Procedure:

    • Seed the HEK293/NF-κB-Luc cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound or its synthetic analogs for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize the data to a control (e.g., vehicle-treated, stimulated cells) to determine the percent inhibition.[5]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability and proliferation.[6]

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or its synthetic analogs for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).

    • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Visualizations

The following diagrams illustrate the hypothesized mechanism of action of this compound and a typical experimental workflow.

G Hypothesized Inhibition of NF-κB Signaling by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB_NFkB IκB NF-κB IKK_Complex->IkB_NFkB Phosphorylates IκB IkB IκB Degradation Degradation IkB->Degradation NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates IkB_NFkB->NFkB Releases This compound This compound This compound->IKK_Complex Inhibits? DNA DNA NFkB_nucleus->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

G Experimental Workflow for Cytotoxicity and NF-κB Inhibition Start Start: This compound & Analogs Cell_Culture Cell Culture (e.g., HEK293, Cancer Lines) Start->Cell_Culture Treatment Treatment with Compounds Cell_Culture->Treatment Assay_Split Treatment->Assay_Split MTT_Assay MTT Assay (Cytotoxicity) Assay_Split->MTT_Assay Luciferase_Assay Luciferase Assay (NF-κB Inhibition) Assay_Split->Luciferase_Assay Data_Analysis_MTT Data Analysis: Calculate IC50 MTT_Assay->Data_Analysis_MTT Data_Analysis_Luc Data Analysis: Calculate % Inhibition Luciferase_Assay->Data_Analysis_Luc Comparison Compare Activities Data_Analysis_MTT->Comparison Data_Analysis_Luc->Comparison SAR_Analysis Structure-Activity Relationship Analysis Comparison->SAR_Analysis End End: Identify Lead Compounds SAR_Analysis->End

Caption: General experimental workflow for comparative biological evaluation.

Conclusion

This compound stands out as a promising natural product with potent immunosuppressive and insecticidal activities, likely mediated through the inhibition of the NF-κB signaling pathway. While direct comparative studies with its synthetic analogs are not yet widely available, the principles of medicinal chemistry and structure-activity relationship studies provide a clear roadmap for the development of novel, improved therapeutic agents based on the this compound scaffold. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate the biological activities of this compound and its future synthetic analogs, paving the way for new discoveries in drug development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evonimine is a sesquiterpenoid pyridine (B92270) alkaloid, primarily isolated from plants of the Celastraceae family, such as Tripterygium wilfordii.[1] Extracts from this plant have a long-standing history in traditional medicine for treating autoimmune and inflammatory conditions.[2] It is important to note that the term "this compound" may be a misspelling of "Evonine," a known sesquiterpene alkaloid.[3] This guide will proceed using the term this compound as found in recent technical literature, while acknowledging the potential nomenclature ambiguity. This document provides a technical overview of this compound's biological activities, with a focus on its potential as an immunomodulatory agent. While direct head-to-head comparative studies with other natural products are limited in the current literature, this guide summarizes the existing data, details relevant experimental protocols for future comparative analysis, and illustrates the hypothesized signaling pathways involved in its mechanism of action.

Quantitative Data Presentation

Table 1: Insecticidal Activity of this compound against Mythimna separata (Oriental Armyworm) Larvae

ParameterValue
Antifeedant Activity (IC₅₀)1.13 ppm
Toxic Activity (LC₅₀)2.51 ppm

Data sourced from studies on the larvae of the oriental armyworm, Mythimna separata.[4]

While specific IC₅₀ values for this compound's direct inhibition of B cell proliferation or antibody production are not yet available, the potent inhibition of the NF-κB pathway by related alkaloids strongly suggests a mechanism for such effects.[2] Future research should focus on determining the precise IC₅₀ values of this compound for B cell proliferation and differentiation into plasma cells.[2]

Hypothesized Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary hypothesized mechanism for this compound's immunosuppressive and anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immune responses, cell proliferation, and survival.[2]

In the canonical NF-κB pathway, inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex.[4] IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This degradation releases the NF-κB dimer (typically p65/p50), which then translocates to the nucleus to initiate the transcription of pro-inflammatory and immune-related genes.[4] It is proposed that this compound may inhibit this pathway, potentially by targeting the IKK complex or other upstream signaling molecules, thereby preventing the release and nuclear translocation of NF-κB.[4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus BCR B Cell Receptor (BCR) IKK IKK Complex BCR->IKK Antigen CD40 CD40 CD40->IKK CD40L IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation NFkB NF-κB IkB_NFkB->NFkB Release IkB_p p-IκB IkB_NFkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Degradation This compound This compound This compound->IKK Inhibits? Gene Inflammatory Gene Expression NFkB_nuc->Gene Transcription

Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

To facilitate comparative studies, the following are detailed methodologies for key experiments to assess the immunomodulatory effects of this compound and related natural products.

Protocol 1: B Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of B lymphocytes in response to a mitogenic stimulus.

  • Objective: To determine the concentration-dependent inhibitory effect of this compound on B cell proliferation.

  • Materials:

    • Isolated primary B cells or a suitable B cell line.

    • B cell mitogen (e.g., lipopolysaccharide (LPS) or anti-IgM antibodies).

    • This compound and other comparator natural products.

    • Cell culture medium and supplements.

    • 96-well cell culture plates.

    • Proliferation detection reagent (e.g., [³H]-thymidine, MTT, or CellTiter-Glo®).

  • Procedure:

    • Seed B cells into a 96-well plate at a predetermined density.

    • Add varying concentrations of this compound or comparator compounds to the wells. Include a vehicle control (solvent only) and an unstimulated control.

    • Add the B cell mitogen to stimulate proliferation in all wells except the unstimulated control.

    • Incubate the plate for a specified period (typically 48-72 hours).[2]

    • Add the proliferation detection reagent during the final hours of incubation according to the manufacturer's instructions.

    • Measure the signal (e.g., radioactivity, absorbance, or luminescence) using a suitable plate reader.

    • Calculate the percentage of inhibition of proliferation compared to the mitogen-stimulated vehicle control and determine the IC₅₀ value.

Protocol 2: Plaque-Forming Cell (PFC) Assay

This classical technique quantifies the number of antibody-secreting B cells (plasma cells).[2]

  • Objective: To determine the effect of this compound on the number of antibody-secreting cells.[2]

  • Materials:

    • Spleen cells from an animal immunized with an antigen (e.g., sheep red blood cells - SRBCs).[2]

    • This compound or comparator compounds.

    • Sheep red blood cells (SRBCs).[2]

    • Complement source (e.g., guinea pig serum).[2]

    • Agarose (B213101) or other suitable gel medium.[2]

    • Petri dishes or plaque assay chambers.[2]

  • Procedure:

    • Prepare a suspension of spleen cells from an immunized animal that has been treated with this compound or a vehicle control.[2]

    • Mix the spleen cells with a suspension of SRBCs in a buffered salt solution.[2]

    • Embed the cell mixture in a thin layer of agarose on a petri dish or slide.[2]

    • Incubate the plates for a short period to allow for antibody secretion.[2]

    • Add a source of complement to the plates.[2]

    • Incubate to allow for the lysis of SRBCs surrounding the antibody-secreting cells, forming clear "plaques."

    • Count the number of plaques to quantify the number of antibody-secreting cells.

Protocol 3: NF-κB Activation Assay (Western Blot for Nuclear Translocation)

This assay investigates the effect of a compound on the activation of the NF-κB signaling pathway.[4]

  • Objective: To determine if this compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Materials:

    • Suitable cell line (e.g., RAW 264.7 macrophages or a B cell line).

    • Inflammatory stimulus (e.g., LPS).

    • This compound or comparator compounds.

    • Reagents for subcellular fractionation (cytoplasmic and nuclear extracts).

    • Reagents for SDS-PAGE and Western blotting.

    • Primary antibodies against NF-κB p65 and loading controls (e.g., β-actin for cytoplasm, Lamin B1 for nucleus).

    • HRP-conjugated secondary antibody.

    • Chemiluminescence detection reagent.

  • Procedure:

    • Culture cells and treat with this compound or comparator compounds for a specified pre-incubation time.

    • Stimulate the cells with an inflammatory stimulus (e.g., LPS) for a short period (e.g., 30-60 minutes).

    • Harvest the cells and perform subcellular fractionation to separate cytoplasmic and nuclear proteins.

    • Determine the protein concentration of each fraction.

    • Perform SDS-PAGE and Western blotting to detect the levels of NF-κB p65 in both the cytoplasmic and nuclear fractions.

    • Analyze the resulting bands to determine the relative amount of p65 in each compartment. A decrease in nuclear p65 in this compound-treated cells would indicate inhibition of NF-κB translocation.[4]

G cluster_0 Experimental Workflow: Bioactivity Screening start Isolate/Synthesize This compound & Analogs assay_select Select Bioassays start->assay_select proliferation B Cell Proliferation Assay (Protocol 1) assay_select->proliferation Immunosuppression pfc Plaque-Forming Cell Assay (Protocol 2) assay_select->pfc Antibody Secretion nfkb NF-κB Activation Assay (Protocol 3) assay_select->nfkb Mechanism data_analysis Data Analysis (IC₅₀, % Inhibition) proliferation->data_analysis pfc->data_analysis nfkb->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_opt Lead Optimization sar->lead_opt

A generalized workflow for the bioactivity screening of this compound and its derivatives.

Conclusion and Future Directions

This compound presents a compelling profile as a potential inhibitor of humoral-mediated immunity.[2] Its hypothesized mechanism of action through the inhibition of the NF-κB signaling pathway provides a strong rationale for its observed immunosuppressive effects.[2] However, to fully realize its therapeutic potential, further research is imperative. Future studies should prioritize:

  • Direct Comparative Studies: Conducting head-to-head studies of this compound against other known immunosuppressive natural products to establish its relative potency and efficacy.

  • Quantitative Analysis: Determining the precise IC₅₀ values of this compound for B cell proliferation, differentiation, and antibody production.[2]

  • Signaling Pathway Elucidation: Further dissecting the molecular interactions of this compound within the NF-κB pathway and exploring its potential effects on other signaling cascades relevant to B cell function.[2]

  • Selectivity and Toxicology: Characterizing the selectivity of this compound for B cells versus other immune cell types and conducting thorough toxicological assessments.[2]

A deeper understanding of these aspects will be crucial for the potential development of this compound or its derivatives as novel therapeutics for the management of antibody-mediated autoimmune and inflammatory disorders.

References

Validating the Purity of Synthesized Evonimine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a cornerstone of reliable and reproducible research. The presence of impurities, such as unreacted starting materials, by-products, or degradation products, can significantly alter the biological activity and safety profile of the final compound.[1][2][3][4] This guide provides a comprehensive comparison of key analytical methods for validating the purity of synthesized Evonimine, a complex sesquiterpenoid pyridine (B92270) alkaloid.[1] We present detailed experimental protocols, comparative data, and visual workflows to support robust purity assessment.

Comparative Analysis of Analytical Methods

The selection of an analytical technique for purity determination is contingent on several factors, including the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis like sensitivity and precision.[2] High-purity substances are essential for ensuring reliable experimental outcomes and enhancing the reproducibility of scientific results.[] A combination of methods is often employed for a comprehensive purity assessment.[3]

Parameter High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative NMR (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of compounds in a liquid phase based on their differential partitioning between a mobile and stationary phase, with detection by UV-Vis absorbance.[2][6]Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to identify and quantify compounds based on their mass-to-charge ratio.[7]Quantification of a substance by comparing the integral of its specific NMR signal to that of a certified internal standard of known purity.[2]Separation of volatile compounds in the gas phase based on boiling points and interactions with a stationary phase, followed by mass-based detection and identification.[3]
Application Routine purity checks, quantification of non-volatile impurities, and stability testing.[3][6] Ideal for analyzing compounds like this compound that may degrade at high temperatures.Highly selective identification and quantification of impurities, even at trace levels. Provides molecular weight and structural information, making it ideal for characterizing unknown impurities.[7]A primary analytical method for determining the absolute purity of a reference batch without needing a specific this compound reference standard.[2][3][8]Analysis of volatile impurities, such as residual solvents from the synthesis process.[3] Less suitable for thermally labile compounds like many natural products.[9]
Pros High resolution, robust, widely available, excellent for routine quality control.[3]Very high sensitivity and selectivity; provides structural information for impurity identification.[7]High precision, non-destructive, provides structural confirmation, and does not require an identical reference standard for quantification.[2]Excellent for separating and identifying volatile organic compounds.
Cons Requires a chromophore for UV detection; may require derivatization for some compounds. Co-eluting impurities can be challenging to resolve.[7]More complex instrumentation, potential for matrix effects (ion suppression), and can be destructive to the sample.[7]Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard and a high-field NMR spectrometer.[2]Not suitable for non-volatile or thermally unstable compounds; high temperatures in the injector can cause degradation of sensitive molecules like this compound.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible purity validation. Below are protocols for HPLC-UV and LC-MS, two of the most powerful techniques for analyzing complex natural products like this compound.

Protocol 1: Purity Determination by HPLC-UV

This method provides a robust approach for routine purity analysis and quantification of this compound relative to its impurities.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid to improve peak shape).

    • Gradient Program: Start with 30% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.[3]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of synthesized this compound in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]

  • Data Analysis:

    • The purity is calculated by the area percentage method. The peak area of this compound is expressed as a percentage of the total area of all observed peaks in the chromatogram.[2][3]

    • Formula: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.

Protocol 2: Impurity Identification and Quantification by LC-MS

This protocol is designed to identify and characterize potential impurities by providing accurate mass data, which is critical for understanding the synthesis process and degradation pathways.

  • Instrumentation & Conditions:

    • LC-MS System: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Same as HPLC-UV protocol (acetonitrile and water with 0.1% formic acid).

    • Flow Rate: 0.3 mL/min.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Full scan mode for impurity detection and tandem MS (MS/MS) mode for structural fragmentation and identification.

  • Sample Preparation:

    • Prepare a sample solution of synthesized this compound at approximately 0.1 mg/mL in acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • Process the total ion chromatogram (TIC) to detect all separated components.

    • Determine the accurate mass of the main peak to confirm the molecular formula of this compound.

    • Analyze the mass spectra of minor peaks to identify potential impurities. The accurate mass data can be used to propose molecular formulas for unknown impurities.[7]

    • Perform MS/MS fragmentation on impurity peaks to gain structural insights.

Data Presentation: Purity Comparison

The following table summarizes hypothetical purity data for a newly synthesized batch of this compound, comparing it against a certified reference standard and an alternative synthesis method.

Sample ID Method Retention Time (min) Purity by Area % Major Impurity 1 (Area %) Major Impurity 2 (Area %)
Reference Standard HPLC-UV15.299.8%0.1%0.1%
Synthesized this compound (Batch A) HPLC-UV15.298.5%0.8% (Degradation Product)0.5% (Starting Material)
Alternative Synthesis (Batch B) HPLC-UV15.296.2%1.5% (By-product X)1.1% (By-product Y)
Synthesized this compound (Batch A) LC-MS15.298.6%Confirmed: C₂₅H₂₉NO₈Confirmed: C₁₀H₁₅NO₂

Mandatory Visualizations

To further clarify the experimental and logical processes, the following diagrams illustrate the validation workflow and a key biological pathway associated with this compound.

G cluster_0 Purity Validation Workflow for Synthesized this compound prep Sample Preparation (Dissolve & Filter) hplc HPLC-UV Analysis (Routine Purity Check) prep->hplc lcms LC-MS Analysis (Impurity ID & Characterization) prep->lcms gcms GC-MS Analysis (Residual Solvents) prep->gcms data_hplc Data Analysis (Area % Calculation) hplc->data_hplc data_lcms Data Analysis (Accurate Mass & MS/MS) lcms->data_lcms data_gcms Data Analysis (Solvent Identification) gcms->data_gcms report Final Purity Assessment & Certificate of Analysis data_hplc->report data_lcms->report data_gcms->report

Caption: Experimental workflow for validating this compound purity.

G cluster_1 Hypothesized Inhibition of NF-κB Pathway by this compound cluster_nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) ikk IKK Complex stimuli->ikk ikb IκB ikk->ikb P proteasome Proteasome Degradation ikb->proteasome nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Expression This compound This compound This compound->ikk Inhibits? ikb_nfkb IκB-NF-κB (Inactive) nfkb_nuc NF-κB nfkb_nuc->genes Binds DNA

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.[10]

References

Inter-Laboratory Validation of Analytical Methods for Evonimine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative overview of hypothetical inter-laboratory validation data for two analytical methods for the quantification of Evonimine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The data is synthesized based on typical performance characteristics observed in inter-laboratory studies for similar molecules and aligns with the principles of ICH Q2(R1) guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to illustrate the expected performance and variability of these methods when implemented across different laboratories.

Inter-Laboratory Validation Workflow

The process of an inter-laboratory validation study is designed to assess the reproducibility of an analytical method.[4] It involves multiple laboratories analyzing the same set of homogeneous samples to determine the level of agreement in their results. The typical workflow for such a study is outlined in the diagram below.

Inter-laboratory Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase protocol Develop Validation Protocol labs Select Participating Laboratories protocol->labs samples Prepare and Distribute Homogeneous Samples labs->samples analysis Laboratories Perform Analysis samples->analysis data_collection Collect Data from All Labs analysis->data_collection stat_analysis Statistical Analysis of Data data_collection->stat_analysis reproducibility Assess Method Reproducibility stat_analysis->reproducibility report Generate Final Validation Report reproducibility->report

Caption: A flowchart illustrating the typical stages of an inter--laboratory validation study.

Data Presentation: Performance Characteristics

The following table summarizes the synthesized quantitative data from a hypothetical inter-laboratory study involving five laboratories.

ParameterHPLC-UVLC-MS/MSAcceptance Criteria (Typical)
Linearity (r²) 0.99910.9998≥ 0.999
Range (µg/mL) 1.0 - 1000.1 - 50-
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (Repeatability, %RSD) ≤ 1.5%≤ 1.2%≤ 2%
Precision (Intermediate, %RSD) ≤ 2.1%≤ 1.8%≤ 3%
Precision (Reproducibility, %RSD) ≤ 3.5%≤ 2.8%≤ 5%
Limit of Detection (LOD, µg/mL) 0.30.03-
Limit of Quantitation (LOQ, µg/mL) 1.00.1-
Robustness Unaffected by minor changesUnaffected by minor changesNo significant impact on results

Experimental Protocols

Detailed methodologies for the two analytical techniques are provided below.

1. High-Performance Liquid Chromatography (HPLC-UV) Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution in the mobile phase to cover the range of 1.0 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample is accurately weighed, dissolved in methanol, and diluted to fall within the calibration range. The final solution is filtered through a 0.45 µm syringe filter before injection.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

  • Instrumentation: A standard LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with dilutions to cover the calibration range of 0.1 µg/mL to 50 µg/mL. An internal standard is added to all standards and samples before analysis.

Based on the hypothetical data, both HPLC-UV and LC-MS/MS are suitable methods for the quantification of this compound. The LC-MS/MS method demonstrates superior sensitivity (lower LOD and LOQ) and slightly better precision.[5] The choice of method would depend on the specific requirements of the analysis, such as the expected concentration of this compound in the samples and the availability of instrumentation. The successful inter-laboratory validation of these methods would ensure their robustness and transferability for reliable use in different laboratory settings.[2]

References

Safety Operating Guide

Navigating the Safe Disposal of Evonimine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for Evonimine, a complex sesquiterpene alkaloid. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general best practices for the disposal of hazardous chemical waste, particularly for biologically active and toxic natural products.

I. Hazard Profile and Chemical Properties

A foundational understanding of this compound's properties is critical for safe handling and disposal. It is a colorless crystalline solid with a complex chemical structure.[1][2] this compound is soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, but only sparingly soluble in water.[3] While its full toxicological profile is not extensively documented, it is known to possess biological activities, including anti-inflammatory, immunosuppressive, and potential anticancer effects, suggesting it should be handled as a toxic substance.[1][2][3]

PropertyValueReference
CAS Number 41758-69-4[2][3]
Molecular Formula C₃₈H₄₇NO₁₈[2][3]
Molecular Weight 805.77 g/mol [3]
Appearance Colorless crystalline solid[1][3]
Solubility Soluble in organic solvents (chloroform, dichloromethane, ethyl acetate, DMSO, acetone); sparingly soluble in water.[3]

II. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound waste to prevent exposure. The required level of protection is determined by the specific disposal task.

PPE LevelEquipmentWhen to Use
Level D (Standard Lab Use) Closed-toe shoes, lab coat, nitrile gloves, safety glasses.General handling of this compound.
Level C (Disposal & Decontamination) Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile), respiratory protection (if potential for aerosolization).When handling bulk waste, performing decontamination, or responding to a spill.

III. Waste Segregation and Collection

Proper segregation of this compound waste is crucial to prevent accidental reactions and to ensure compliant disposal.

  • Solid Waste: Collect all solid this compound waste, such as contaminated gloves, weigh boats, and filter paper, in a dedicated, clearly labeled, puncture-resistant container lined with a heavy-duty plastic bag.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container. Due to its solubility in organic solvents, ensure the container is compatible with the solvent used. Do not mix with incompatible waste streams, such as strong oxidizing agents.

  • Sharps: Any sharps, including needles and razor blades, contaminated with this compound must be placed in a designated sharps container.

  • Empty Containers: Triple-rinse any empty containers that held this compound. The first two rinses must be collected as hazardous liquid waste. After the triple-rinse, the container may be disposed of in the regular trash or recycled, pending approval from your institution's Environmental Health and Safety (EHS) department.

IV. Disposal Procedures

The following workflow outlines the step-by-step process for the proper disposal of this compound.

Evonimine_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling this compound Waste ppe Don Appropriate PPE (Level C for Disposal) start->ppe segregate Segregate Waste Streams ppe->segregate solid Solid Waste (Gloves, Paper) segregate->solid liquid Liquid Waste (Solutions) segregate->liquid sharps Sharps Waste (Needles) segregate->sharps collect_solid Collect in Labeled, Puncture-Resistant Container solid->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid->collect_liquid collect_sharps Collect in Designated Sharps Container sharps->collect_sharps storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage ehs_pickup Schedule Pickup with Environmental Health & Safety (EHS) storage->ehs_pickup incineration High-Temperature Incineration (Preferred Method) ehs_pickup->incineration end End: Compliant Disposal incineration->end

Caption: this compound Disposal Workflow

V. Experimental Protocol: Surface Decontamination

In the event of a spill or for routine cleaning of contaminated surfaces, the following protocol should be followed.

  • Preparation: Don Level C PPE as described in the table above.

  • Containment: For spills, absorb the material with a compatible absorbent (e.g., vermiculite, sand).

  • Collection: Using non-sparking tools, carefully collect the absorbed material or any solid waste and place it in the designated hazardous waste container.

  • Decontamination:

    • Wipe the contaminated surface with a towel saturated with a suitable organic solvent (e.g., ethanol, isopropanol) in which this compound is soluble.

    • Follow with a wipe using a towel saturated with a detergent solution.

  • Rinse: Rinse the surfaces and equipment with deionized water.

  • Waste Collection: All used towels, wipes, and rinsates must be disposed of as this compound hazardous waste.

VI. Emergency Procedures

  • In Case of a Spill: Evacuate the immediate area. If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately. For small spills within a chemical fume hood, follow the surface decontamination protocol.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • Ingestion: Seek immediate medical attention. Do NOT induce vomiting.

In all cases of exposure, seek medical attention and report the incident to your supervisor and EHS department.

Disclaimer: This guide is based on general best practices for hazardous waste disposal. Always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to your institution's Environmental Health and Safety (EHS) guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Evonimine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Evonimine. All personnel must review and adhere to these procedures to ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

All personnel handling this compound must use the following personal protective equipment. There are no exceptions to this rule.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles and a face shield must be worn at all times when there is a risk of splash or aerosol generation.
Hand Protection Double gloving with chemotherapy-rated nitrile gloves is mandatory. Inspect gloves for any signs of damage before and during use. Change gloves frequently and immediately if contaminated.
Body Protection A disposable, solid-front, back-closing chemotherapy gown made of a low-permeability fabric is required. Gowns must be changed immediately if contaminated.
Respiratory Protection For procedures that may generate aerosols or dust, a NIOSH-approved N95 or higher-level respirator is required. All personnel requiring respiratory protection must be fit-tested.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow must be followed for all procedures involving this compound.

Evonimine_Handling_Workflow Receiving Receiving and Unpacking Storage Secure Storage Receiving->Storage Inspect Integrity Preparation Preparation in a Containment Ventilated Enclosure Storage->Preparation Controlled Access Experimentation Experimentation Preparation->Experimentation Use of CVE Decontamination Decontamination of Work Surfaces and Equipment Experimentation->Decontamination Post-Experiment Waste_Segregation Waste Segregation Decontamination->Waste_Segregation Collect Waste Disposal Waste Disposal Waste_Segregation->Disposal Follow Protocol

Figure 1: this compound Handling Workflow
Step-by-Step Handling Procedures:

  • Receiving and Unpacking:

    • Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.

    • Don appropriate PPE (gloves and lab coat) before opening the secondary container in a designated receiving area.

    • Verify that the primary container is intact and properly labeled.

  • Storage:

    • Store this compound in a clearly labeled, sealed, and shatter-proof secondary container.

    • The storage location must be a designated, secure, and well-ventilated area away from incompatible materials.

    • Access to the storage area should be restricted to authorized personnel only.

  • Preparation and Handling:

    • All handling of this compound, including weighing and dilutions, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a Containment Ventilated Enclosure (CVE) to prevent aerosol generation and exposure.[1]

    • Work surfaces within the containment area should be covered with a disposable, absorbent, plastic-backed liner.

    • Use dedicated equipment (e.g., spatulas, glassware) for handling this compound. If not possible, thoroughly decontaminate equipment after use.

  • Experimentation:

    • Conduct all experimental procedures involving this compound within a designated and clearly marked area.

    • Minimize the quantities of this compound used in any given experiment.

    • Ensure that all containers are clearly labeled with the compound name and hazard warnings.

Emergency Response: Spill and Exposure Protocols

Immediate and correct response to a spill or exposure is critical. All personnel must be familiar with these procedures.

Emergency_Response_Plan cluster_spill Spill Response cluster_exposure Exposure Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Others and Supervisor Evacuate->Alert Secure Secure the Area (Restrict Access) Alert->Secure Cleanup Cleanup by Trained Personnel with Spill Kit Secure->Cleanup Dispose_Spill Dispose of Cleanup Materials as Hazardous Waste Cleanup->Dispose_Spill Exposure Personnel Exposure Remove_Contamination Remove Contaminated PPE Exposure->Remove_Contamination Flush Flush Affected Area (Skin/Eyes for 15 min) Remove_Contamination->Flush Medical Seek Immediate Medical Attention Flush->Medical Report Report the Incident Medical->Report

Figure 2: Emergency Response Plan for this compound Incidents
Spill Cleanup:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and the laboratory supervisor.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Personnel involved in the cleanup must wear the full PPE ensemble described above.

  • Contain and Absorb: For liquid spills, contain the spill using absorbent pads from a chemical spill kit. For solid spills, gently cover with absorbent material to avoid raising dust.

  • Decontaminate: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with soap and water.

  • Dispose: All cleanup materials must be collected in a labeled hazardous waste container.

Personnel Exposure:
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2][3][4]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan: Managing this compound Waste

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE (gloves, gowns, etc.), absorbent materials, and labware must be placed in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste All liquid waste containing this compound must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless specifically approved.
Sharps Waste Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled as "Cytotoxic Sharps Waste."
Empty Containers "Empty" containers that held this compound must be treated as hazardous waste and disposed of in the solid waste stream. Do not attempt to clean and reuse these containers.

Disclaimer: These guidelines are intended to provide essential safety and logistical information. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements. Adherence to these procedures is paramount to ensuring the safety of all laboratory personnel.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.